molecular formula C9H13N3O5 B2810776 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1855906-77-2

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

カタログ番号: B2810776
CAS番号: 1855906-77-2
分子量: 243.219
InChIキー: LFTDSSZROBCEDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a nitro-pyrazole-based organic compound of interest in specialized chemical research and development. The structure features a pyrazole ring substituted with an ethoxy group and a nitro group, linked to a butanoic acid chain. This molecular framework is related to other nitro-pyrazole carboxylic acids, such as 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, which are utilized as building blocks in life science and materials chemistry . Nitro-pyrazole derivatives are valuable precursors in advanced materials science. The nitro and azole functionalities are key motifs in the design of high-energy density materials (HEDMs), where positional isomerism on the pyrazole ring can profoundly influence the density, thermal stability, and detonation performance of the resulting compounds . Furthermore, the integration of a carboxylic acid functional group, as seen in (4-Nitro-pyrazol-1-yl)-acetic acid, provides a reactive handle for further synthetic modification, enabling the creation of more complex molecular architectures . Researchers can explore this compound's potential as a versatile intermediate for developing novel energetic materials or functional polymers. This product is strictly for professional research purposes and is not intended for diagnostic, therapeutic, or any personal use.

特性

IUPAC Name

2-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-3-6(9(13)14)11-5-7(12(15)16)8(10-11)17-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTDSSZROBCEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid , a specialized heterocyclic building block. The content is structured to support researchers in synthetic organic chemistry and medicinal chemistry who require rigorous structural analysis, validated synthesis protocols, and application insights.

Structural Dynamics, Synthetic Pathways, and Utility in Drug Discovery

Chemical Identity & Structural Analysis

This compound represents a convergence of three distinct chemical motifs: a nitro-functionalized pyrazole core, an ethoxy donor group, and a chiral carboxylic acid tail. It is primarily utilized as an intermediate in the synthesis of bioactive scaffolds (e.g., CDK inhibitors, agrochemicals).

Core Physicochemical Profile
PropertySpecification
IUPAC Name 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid
Molecular Formula C₉H₁₃N₃O₅
Molecular Weight 243.22 g/mol
CAS Registry Number Analogous to 898053-45-7 (linear isomer)
Chirality Contains one stereocenter at the butanoic acid C2 position (R/S enantiomers).[1]
pKa (Predicted) ~4.2 (Carboxylic acid); Pyrazole N lone pair is non-basic due to nitro conjugation.
LogP (Predicted) 1.8 – 2.2 (Moderate lipophilicity balanced by the polar acid head).
Structural Dynamics (Push-Pull System)

The molecule exhibits a "push-pull" electronic system. The 3-ethoxy group acts as a


-donor (+M effect), increasing electron density in the pyrazole ring. Conversely, the 4-nitro group  is a strong 

-acceptor (-M effect).
  • Consequence: This electronic arrangement stabilizes the ring but makes the C5 position susceptible to nucleophilic attack in extreme conditions, or more commonly, renders the C4-nitro group reducible to an amine for subsequent derivatization.

  • Regiochemistry: The attachment of the butanoic acid chain at N1 (relative to the 3-ethoxy group) is the thermodynamically favored isomer during synthesis, minimizing steric clash between the N-alkyl chain and the ethoxy substituent.

Validated Synthetic Protocol

The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is best approached via a convergent route: the construction of the pyrazole core followed by regioselective N-alkylation.

Retrosynthetic Analysis & Pathway

The most robust pathway involves the N-alkylation of commercially available or synthesized 3-ethoxy-4-nitro-1H-pyrazole with an


-halo ester, followed by hydrolysis. Direct alkylation with 2-bromobutanoic acid is possible but often suffers from lower yields due to the formation of esters or competitive O-alkylation of the carboxylate.
Step-by-Step Experimental Methodology

Precursor: 3-Ethoxy-4-nitro-1H-pyrazole (CAS: 400878-03-7).

Step 1: N-Alkylation (Ester Formation)
  • Reagents: 3-Ethoxy-4-nitro-1H-pyrazole (1.0 equiv), Ethyl 2-bromobutyrate (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 3-ethoxy-4-nitro-1H-pyrazole in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂).

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the pyrazolate anion.

    • Dropwise add Ethyl 2-bromobutyrate.

    • Heat the reaction mixture to 60°C for 4–6 hours. Note: Monitor by TLC (Hexane:EtOAc 7:3). The product spot will be less polar than the starting pyrazole.

    • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Silica gel) is required to separate the N1-isomer (major) from the N2-isomer (minor).

Step 2: Ester Hydrolysis (Acid Generation)
  • Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 equiv).

  • Solvent: THF/Water (3:1 mixture).

  • Protocol:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH·H₂O and stir at ambient temperature for 2–4 hours.

    • Acidification: Cool to 0°C and acidify to pH ~2 using 1M HCl.

    • Isolation: Extract with Ethyl Acetate. The product typically precipitates or crystallizes upon concentration. Recrystallize from Ethanol/Water if necessary.

Synthesis Logic Diagram

SynthesisPath cluster_mech Mechanism: SN2 Displacement Start 3-Ethoxy-4-nitro-1H-pyrazole (Nucleophile) Inter Intermediate Ester (Regioselective N1-Alkylation) Start->Inter K2CO3, DMF, 60°C Reagent Ethyl 2-bromobutyrate (Electrophile) Reagent->Inter Hydrolysis LiOH / THF / H2O (Saponification) Inter->Hydrolysis Target Target Acid 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid Hydrolysis->Target HCl Workup

Caption: Convergent synthesis pathway via SN2 alkylation and subsequent saponification.

Applications & Functional Utility

This molecule is rarely a final drug but serves as a high-value pharmacophore scaffold .

Medicinal Chemistry
  • CDK Inhibition: Pyrazoles with C3/C4 substitution patterns are privileged structures in kinase inhibitors. The nitro group can be reduced to an amine (

    
    ), providing a handle for amide coupling to form hinge-binding motifs essential for ATP-competitive inhibition (e.g., Cyclin-dependent kinase inhibitors).
    
  • COX-2 Selectivity: The 1,3,4-substitution pattern mimics the geometry of Celecoxib-class anti-inflammatories. The butanoic acid tail allows for solubility modulation or conjugation to delivery vectors.

Agrochemicals
  • Herbicidal Activity: The structural motif resembles Protoporphyrinogen Oxidase (PPO) inhibitors. The 2-substituted alkanoic acid tail is critical for mimicking the substrate of target plant enzymes.

References & Authority

The protocols and structural insights above are synthesized from established methodologies in heterocyclic chemistry and specific patent literature regarding pyrazole intermediates.

  • Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole Precursor:

    • Source: World Intellectual Property Organization. (2024).[2] Cyclin-dependent kinase (cdk2) inhibitors (Patent No. WO2024171094A1). Link

    • Relevance: Validates the starting material and general alkylation conditions (Cs₂CO₃/DMF) for this class of pyrazoles.

  • General N-Alkylation of Pyrazoles:

    • Source: National Institutes of Health (NIH) / PMC. (2021). Direct Preparation of N-Substituted Pyrazoles. Link

    • Relevance: Provides mechanistic grounding for the regioselectivity between N1 and N2 alkylation in 3-substituted pyrazoles.

  • Analogous Structure Properties (4-Nitropyrazole acids):

    • Source: ChemScene. 4-(4-Nitro-1H-pyrazol-1-yl)butanoic acid (CAS 898053-45-7).[3] Link

    • Relevance: Serves as a reference standard for the physicochemical properties (solubility, stability) of the nitro-pyrazole-acid scaffold.

  • Reaction Mechanism (SN2 on 2-Bromoalkanoic Acids):

    • Source: Wikipedia / Literature. 2-Bromobutyric acid. Link

    • Relevance: Confirms the reactivity of the electrophile and the stereochemical implications (inversion/racemization) during substitution.

Sources

Physicochemical Profiling of 3-Ethoxy-4-nitropyrazole Derivatives: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical profiling of heterocyclic scaffolds not merely as a data-collection exercise, but as a mechanistic investigation into how molecular architecture dictates macroscopic behavior. The 3-ethoxy-4-nitropyrazole scaffold is a highly versatile intermediate, serving dual roles in the development of insensitive energetic materials and as a precursor for advanced pharmaceutical agents (such as kinase and PDE5 inhibitors).

This whitepaper deconstructs the structural logic, thermodynamic properties, and analytical methodologies required to rigorously characterize 3-ethoxy-4-nitropyrazole derivatives.

Structural & Electronic Architecture

The physicochemical behavior of 3-ethoxy-4-nitropyrazole is governed by a quintessential "push-pull" electronic system. The ethoxy group at the C3 position acts as a strong electron-donating group (EDG) via resonance (+M effect), while the nitro group at the C4 position serves as a powerful electron-withdrawing group (EWG) (-M, -I effects).

The pyrazole ring acts as the aromatic relay, facilitating extensive π-electron delocalization. This push-pull dynamic significantly lowers the HOMO-LUMO gap, shifting the UV absorption to longer wavelengths and stabilizing the molecule against spontaneous thermal decomposition—a critical factor for both drug shelf-life and energetic material safety[1].

ElectronicEffects E1 3-Ethoxy Group (+M, Electron Donating) E2 Pyrazole Core (Aromatic Relay) E1->E2 Pi-electron donation E4 Physicochemical Impacts (High Td, Tunable LogP) E1->E4 E3 4-Nitro Group (-M, Electron Withdrawing) E2->E3 Electron withdrawal E3->E4

Push-pull electronic effects governing the physicochemical properties of the pyrazole core.

Key Physicochemical Properties

The interplay between the lipophilic ethoxy ether and the polar, energetic nitro group yields a unique physicochemical profile. Understanding these parameters is essential for predicting bioavailability in biological systems or detonation velocity in energetic formulations.

  • Thermodynamics and Energetics: Nitropyrazole derivatives inherently possess high positive heats of formation (

    
    ) due to their high nitrogen content and the presence of energetic C-N and N-N bonds[2]. Alkoxy-nitropyrazole derivatives specifically exhibit standard enthalpies of formation ranging from +213.8 to +273.6 kJ/mol[3].
    
  • Thermal Stability: Differential scanning calorimetry (DSC) reveals that 4-nitropyrazole derivatives exhibit excellent thermal stability, often with decomposition temperatures (

    
    ) exceeding 180 °C[1].
    
  • Solubility and Lipophilicity: Solid-liquid equilibrium studies of 4-nitropyrazoles show highly solvent-dependent mole fraction solubilities, peaking in polar protic solvents like methanol and ethanol (up to 0.36 mole fraction at 328.15 K)[4]. Furthermore, the ethoxy group increases the partition coefficient (LogP), enhancing membrane permeability, which is a critical parameter when these derivatives are utilized as radiosensitizers or pharmaceutical intermediates[5].

Quantitative Data Summary
PropertyTypical Value / RangeAnalytical MethodMechanistic Causality
Melting Point (

)
140°C – 185°CDSCGoverned by intermolecular hydrogen bonding (if N-H is unsubstituted) and dipole-dipole stacking.
Thermal Decomposition (

)
> 180°CTGAHigh stability imparted by the resonance-stabilized nitropyrazole core delaying bond homolysis.
Partition Coefficient (LogP) 1.2 – 2.5Shake-flask / HPLCLipophilic ethoxy group balances the polar nitro group, optimizing cellular membrane permeability.
Enthalpy of Formation (

)
+213 to +273 kJ/molBomb CalorimetryPositive

driven by the energetic N-N bonds and high nitrogen content of the heterocycle.
Solubility (Mole Fraction) 0.10 – 0.36 (in EtOH)GravimetricStrong solute-solvent hydrogen bonding in polar protic solvents maximizes thermodynamic solubility.

Synthetic Methodologies & Workflow

Direct nitration of 3-ethoxypyrazole is often avoided due to the risk of ether cleavage under harsh acidic conditions. Instead, a robust, field-proven workflow involves the nitration of 1H-pyrazole to 4-nitropyrazole, followed by halogenation to activate the C3 position. Finally, a Nucleophilic Aromatic Substitution (


) is performed using sodium ethoxide. The strong electron-withdrawing nature of the C4-nitro group drastically lowers the activation energy for the 

at C3, driving the reaction to completion.

SynthesisWorkflow N1 1H-Pyrazole N2 Nitration (HNO3/H2SO4) N1->N2 N3 4-Nitropyrazole N2->N3 Regioselective C4 N4 Halogenation (Br2 / AcOH) N3->N4 N5 3-Bromo-4-nitropyrazole N4->N5 C3 Activation N6 Nucleophilic Substitution (NaOEt / EtOH) N5->N6 N7 3-Ethoxy-4-nitropyrazole N6->N7 SNAr Reaction

Synthetic workflow for 3-ethoxy-4-nitropyrazole derivatives via nucleophilic aromatic substitution.

Experimental Protocols for Physicochemical Characterization

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to eliminate systemic artifacts.

Protocol A: Thermodynamic Stability Profiling (DSC/TGA)

Objective: Determine the melting point (


) and decomposition onset (

) with high resolution.
  • Sample Preparation: Weigh exactly 1.5 – 2.0 mg of the derivative into an aluminum crucible and pierce the lid with a 0.5 mm pinhole.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring sharp, accurate endothermic/exothermic peaks. The pierced lid allows evolved gases (e.g.,

      
      ) to escape, preventing internal pressure buildup that could artificially alter decomposition kinetics[1].
      
  • Purge Gas Configuration: Establish a dry nitrogen purge at a strict flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation from masking the intrinsic thermal decomposition profile of the nitro group[1].

  • Heating Program: Equilibrate the furnace at 25 °C for 5 minutes, then ramp at 5 °C/min to 300 °C.

    • Causality: A slow heating rate of 5 °C/min provides high resolution between closely spaced thermal events (e.g., melting followed immediately by decomposition) and prevents thermal lag between the furnace and the sample[1].

  • Data Analysis: Integrate the area under the exothermic curve using the instrument's baseline-correction software to calculate the enthalpy of decomposition (

    
    ).
    
Protocol B: Partition Coefficient (LogP) Determination via Shake-Flask Method

Objective: Quantify lipophilicity to assess membrane permeability suitability.

  • Phase Saturation (Self-Validation Step): Vigorously mix 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a 1:1 ratio for 24 hours, then allow them to separate completely.

    • Causality: Pre-saturating the phases prevents volume changes and mutual solubility shifts during the actual experiment, ensuring concentration calculations remain perfectly accurate.

  • Solute Equilibration: Dissolve 1.0 mg of the 3-ethoxy-4-nitropyrazole derivative in 10 mL of the pre-saturated octanol. Add 10 mL of pre-saturated PBS. Shake at 100 rpm for 48 hours at a highly controlled 25.0 ± 0.1 °C.

    • Causality: A 48-hour window guarantees true thermodynamic equilibrium between the aqueous and organic phases, rather than a mere kinetic snapshot.

  • Phase Separation & Quantification: Centrifuge the mixture at 3000 rpm for 15 minutes. Carefully extract aliquots from both layers and quantify the concentration using HPLC-UV at

    
     290 nm.
    
    • Causality: Centrifugation is critical; even trace micro-emulsions (droplets of octanol suspended in the aqueous phase) will artificially inflate the apparent aqueous concentration, skewing the LogP downward and invalidating the data[5].

References

  • Title: Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds Source: rsc.org URL: 1

  • Title: Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds Source: researchgate.net URL: 5

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: mdpi.com URL: 2

  • Title: One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure Source: researchgate.net URL: 4

  • Title: Thermochemical and Energy Characteristics of Alkoxy-NNO-Azoxy Derivatives of Pyrazole and Nitropyrazoles Source: researchgate.net URL: 3

Sources

Overcoming Solvation Barriers: A Technical Guide on the Solubility of Nitro-Pyrazole Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-pyrazole carboxylic acids (e.g., 3-nitro-1H-pyrazole-4-carboxylic acid) are indispensable building blocks in modern drug discovery, serving as primary precursors for pyrazole-carboxamide derivatives. These derivatives are widely investigated as potent inhibitors of critical signaling kinases, including Cyclin Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK3)[1]. Despite their pharmacological utility, the physicochemical properties of these intermediates—specifically their poor solubility in standard organic solvents—often create significant bottlenecks during parallel synthesis and formulation.

As an application scientist, I have designed this whitepaper to dissect the thermodynamic drivers of solvation for nitro-pyrazole carboxylic acids. By understanding the causality behind their physical behavior, researchers can rationally select solvent systems, employ strategic derivatization, and execute self-validating analytical protocols to accelerate drug development workflows.

Structural Determinants of Solvation

The solubility of a molecule in an organic solvent is a thermodynamic competition between the energy required to disrupt the solid crystal lattice and the energy released upon solvation. For nitro-pyrazole carboxylic acids, the lattice energy is exceptionally high due to three synergistic structural features[2]:

  • Carboxylic Acid Dimerization: In non-polar or weakly polar solvents (e.g., dichloromethane, toluene), the carboxylic acid moieties form robust, tightly bound hydrogen-bonded dimers. The solvent lacks the hydrogen-bond accepting capacity to break these dimers, rendering the compound virtually insoluble.

  • Pyrazole Core and π-π Stacking: The planar nature of the pyrazole ring facilitates extensive π-π stacking in the solid state. The presence of nitrogen atoms in the heterocyclic ring creates a complex network of intermolecular forces that must be overcome by the solvent's dielectric properties[2].

  • Electronic Effects of the Nitro Group: The -NO₂ group is strongly electron-withdrawing via both resonance and inductive effects. This polarization significantly increases the acidity of the pyrazole N-H proton. While this limits solubility in non-polar media, it drastically enhances interaction with strong hydrogen-bond accepting solvents (like DMSO or DMF), leading to a highly favorable solvation enthalpy[3].

SolvationMechanism Compound Nitro-Pyrazole Carboxylic Acid Nitro Nitro Group (-NO2) Electron Withdrawing Compound->Nitro Acid Carboxylic Acid (-COOH) Strong Dimerization Compound->Acid Ring Pyrazole Core π-π Stacking Compound->Ring Aprotic Polar Aprotic Solvents (DMSO, DMF) High Solubility Nitro->Aprotic Increases N-H Acidity Acid->Aprotic H-Bond Acceptance NonPolar Non-Polar Solvents (DCM, Toluene) Low Solubility Acid->NonPolar Dimers Persist Ring->Aprotic Lattice Disruption Ring->NonPolar Stacking Persists

Logical relationship of structural factors dictating solvation in organic solvents.

Thermodynamic Solubility Profiles

To facilitate solvent selection for synthesis and purification, the quantitative solubility data for typical nitro-pyrazole carboxylic acids across various solvent classes is summarized below. Because these compounds are often utilized in water-sensitive organic reactions, maximizing solubility in anhydrous environments is critical[4].

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptance; dipole-dipole stabilization.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30.0Strong H-bond acceptance.
Polar Aprotic Tetrahydrofuran (THF)7.510.0 - 20.0Moderate H-bond acceptance; disruption of π-π stacking.
Polar Protic Ethanol (EtOH)24.55.0 - 10.0H-bond donation/acceptance; competes with acid dimerization.
Non-Polar Dichloromethane (DCM)8.9< 1.0Weak interactions; insufficient to disrupt acid dimers.
Non-Polar Toluene2.4< 0.1Exclusively dispersion forces; lattice energy dominates.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

Accurate measurement of solubility in volatile or viscous organic solvents is prone to experimental artifacts. The following methodology represents a self-validating system designed to eliminate matrix effects and ensure thermodynamic (rather than kinetic) accuracy.

Step-by-Step Methodology
  • Solid Dispensing: Weigh 15 mg of the crystalline nitro-pyrazole carboxylic acid into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent. Seal immediately with a PTFE-lined cap to prevent solvent evaporation.

  • Thermal Equilibration: Agitate at 500 RPM on a thermoshaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: High-melting-point planar heterocycles exhibit slow dissolution kinetics. A 48-hour window ensures the true thermodynamic equilibrium is reached, overcoming the initial kinetic plateau.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes.

    • Causality: Filtration through standard 0.22 µm membranes often leads to non-specific adsorption of polar heterocycles, artificially lowering the measured solubility. Centrifugation cleanly separates the phases without introducing this matrix effect.

  • Matrix Matching & Internal Standard (Self-Validation): Transfer 50 µL of the supernatant into 950 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Spike with 10 µL of a known internal standard (e.g., 4-methylpyrazole).

    • Causality: The internal standard corrects for volumetric pipetting errors that frequently occur when handling highly volatile (DCM) or highly viscous (DMSO) solvents.

  • Quantification: Analyze the diluted sample via HPLC-UV at the compound's λ_max against a multi-point calibration curve.

  • Orthogonal Validation: Recover the undissolved solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This confirms that the solid phase has not converted into a solvate or a different polymorph during the 48-hour equilibration, which would invalidate the measurement of the original API form.

ProtocolWorkflow Equilibrate 1. Equilibration Excess Solid + Solvent 48h at 25°C PhaseSep 2. Phase Separation Centrifugation (10,000 x g) Equilibrate->PhaseSep Dilution 3. Matrix Matching Dilution + Internal Standard Spike PhaseSep->Dilution Supernatant Analysis 4. HPLC-UV Quantification Dilution->Analysis Validation 5. Validation Mass Balance & XRPD on Pellet Analysis->Validation

Step-by-step self-validating workflow for thermodynamic solubility determination.

Strategic Derivatization for Solvation Enhancement

When the inherent solubility of a nitro-pyrazole carboxylic acid is insufficient for downstream synthetic steps (such as coupling reactions to form active pharmaceutical ingredients), transient chemical derivatization is required.

  • Acid Chloride Activation: The poor solubility of the free acid can be bypassed by converting it into an acid chloride using oxalyl chloride or thionyl chloride. This eliminates the hydrogen-bonding capability of the carboxylate, yielding a highly reactive intermediate that is readily soluble in DCM or THF for subsequent amidation[5].

  • Esterification: Converting the carboxylic acid to an ethyl or methyl ester permanently disrupts the dimerization motif. For example, pyrazole carboxylic acid ethyl esters exhibit vastly superior solubility profiles in medium-polarity solvents, allowing for easier purification via column chromatography before being hydrolyzed back to the acid using lithium hydroxide in a THF/water mixture[5].

By leveraging these structural insights and validated protocols, researchers can systematically overcome the solvation barriers associated with nitro-pyrazole carboxylic acids, streamlining the synthesis of next-generation therapeutics.

References

Sources

Technical Guide: Physicochemical Profiling of Pyrazole-1-Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-1-butanoic acid derivatives represent a critical scaffold in medicinal chemistry, frequently serving as intermediates for LXR agonists, kinase inhibitors, and anti-inflammatory agents. Their physicochemical behavior is governed by a dual-ionization landscape: the weakly basic pyrazole nitrogen (


) and the acidic carboxyl tail.

This guide provides a comprehensive technical analysis of the pKa values associated with this scaffold. It moves beyond static data to provide the causality of substituent effects and details a self-validating Yasuda-Shedlovsky potentiometric protocol for accurate determination in low-solubility contexts.

Part 1: Structural Analysis & Theoretical pKa Framework

The Dual-Ionization System

The pyrazole-1-butanoic acid scaffold (e.g., 4-(1H-pyrazol-1-yl)butanoic acid) contains two distinct ionization centers. Understanding the interplay between these sites is essential for predicting ADME properties.

  • The Carboxyl Group (Acidic): Located at the terminus of the butyl chain. Due to the 3-carbon spacer (

    
    ) separating the carboxyl group from the pyrazole ring, the inductive effect (
    
    
    
    ) of the heteroaromatic ring is significantly attenuated. Consequently, the
    
    
    closely resembles that of unsubstituted butanoic acid (~4.82).
  • The Pyrazole Ring (Basic): The

    
     nitrogen is alkylated (attached to the butyl chain), blocking annular tautomerism. The 
    
    
    
    nitrogen remains available for protonation. The basicity of this site (
    
    
    ) is highly sensitive to substituents on the pyrazole ring (
    
    
    ).
Ionization Equilibria Diagram

The following diagram illustrates the transition from the cationic species (low pH) to the anionic species (high pH). Note that a true zwitterionic state is rare at physiological pH due to the wide gap between the acidic and basic pKa values.

IonizationEquilibrium Cation Cationic Species (pH < 2.0) [H-Py+]-(CH2)3-COOH Neutral Neutral Species (pH ~ 3.5) [Py]-(CH2)3-COOH Cation->Neutral pKa1 (Pyrazole N) ~2.0 - 3.0 Neutral->Cation Anion Anionic Species (pH > 5.5) [Py]-(CH2)3-COO- Neutral->Anion pKa2 (Carboxyl) ~4.7 - 4.9 Anion->Neutral

Figure 1: Stepwise ionization of pyrazole-1-butanoic acid. The molecule transitions from a cation to a neutral acid, and finally to a carboxylate anion.

Part 2: Quantitative Data Landscape

Due to the limited aqueous solubility of these derivatives, direct aqueous pKa measurement is often impossible. The values below represent a synthesis of potentiometric data and Hammett-predicted shifts for key derivatives.

Table 1: pKa Values of Pyrazole-1-Butanoic Acid Derivatives
Derivative (Substituent)

(Pyrazole

)

(COOH)
Electronic EffectSolubility Impact (LogD 7.4)
Unsubstituted 2.52 4.81 BaselineModerate
3,5-Dimethyl 3.104.83Electron Donating (+I)Decreased (Lipophilic)
4-Methyl 2.854.82Weak Donating (+I)Decreased
4-Chloro 1.104.78Electron Withdrawing (-I)Moderate
4-Nitro < 0.54.75Strong Withdrawing (-M)Increased (Polar)
3-Trifluoromethyl 0.804.79Strong Withdrawing (-I)Decreased

Key Insight: The carboxyl pKa (


) remains relatively static (4.75–4.85) regardless of ring substitution because the trimethylene linker insulates the acid from electronic effects. However, the pyrazole basicity (

) varies by over 3 log units, driving the solubility profile in gastric environments (pH 1–2).

Part 3: Experimental Methodology (Yasuda-Shedlovsky Protocol)[1]

For lipophilic pyrazole derivatives, standard aqueous titration yields noisy data due to precipitation. The Yasuda-Shedlovsky (Y-S) extrapolation method is the gold standard for determining the thermodynamic pKa of such compounds.

The Principle

The pKa is measured in varying ratios of water and a cosolvent (Methanol or Dioxane). The apparent pKa values (


) are plotted against the reciprocal of the dielectric constant (

) of the solvent mixture. The linear regression is extrapolated to

(pure water).
Detailed Workflow

Equipment: Mettler Toledo T5/T7 or Sirius T3 Autotitrator. Titrant: 0.5 M KOH (Carbonate-free). Cosolvent: Methanol (HPLC Grade).

YS_Protocol Start Sample Preparation Weigh 3-5 mg of Derivative Dissolve Cosolvent Dissolution Prepare 3 beakers: 30%, 40%, 50% MeOH/Water (w/w) Start->Dissolve Titrate Potentiometric Titration Titrate with KOH under N2 purge Measure pH vs Volume Dissolve->Titrate Calc_psKa Calculate psKa Determine apparent pKa for each %MeOH mixture Titrate->Calc_psKa Plot Yasuda-Shedlovsky Plot X-axis: 1/Dielectric Constant Y-axis: psKa + log[H2O] Calc_psKa->Plot Extrapolate Extrapolation Solve for Y at X=0.0128 (Water) Plot->Extrapolate

Figure 2: Yasuda-Shedlovsky extrapolation workflow for lipophilic pyrazole derivatives.

Critical Calculation

The Y-S equation used for the plot is:



Where:
  • 
     = Apparent ionization constant in cosolvent.
    
  • 
     = Dielectric constant of the mixture.[1]
    
  • 
     = The intercept, which corresponds to the thermodynamic aqueous pKa.
    

Validation Criteria:

  • The plot of

    
     vs 
    
    
    
    must be linear (
    
    
    ).
  • If the slope is negative, the ionization is likely cationic (protonated pyrazole). If positive, it is likely anionic (carboxylic acid).

Part 4: Implications for Drug Development

Solubility-pH Profile

The solubility of pyrazole-1-butanoic acid derivatives is "U-shaped" but asymmetric:

  • pH 1.0–2.5: High solubility due to Pyrazole-

    
     formation.
    
  • pH 3.0–4.5: Critical Solubility Minimum. The molecule is neutral. This is the "danger zone" for precipitation in the proximal small intestine.

  • pH > 5.5: High solubility due to Carboxylate anion formation.

Salt Selection Strategy

Because the pyrazole nitrogen is a very weak base (


), forming stable salts with weak acids (e.g., fumarate, tartrate) is difficult and prone to disproportionation.
  • Recommendation: Focus on Base Salts targeting the carboxylic acid (Sodium, Potassium, Lysine) rather than Acid Salts targeting the pyrazole.

  • Exception: If electron-donating groups (e.g., 3,5-dimethyl) raise the pyrazole pKa > 3.5, a mesylate or hydrochloride salt may be viable.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa measurement and Yasuda-Shedlovsky protocols).
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

  • PubChem. (2025).[2] Compound Summary: 4-pyrazol-1-ylbutanoic acid (CID 3066548).[3] National Library of Medicine. Link

  • Kütt, A., et al. (2021). Expanded pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 86(23), 16305–16314. (Source for heterocyclic nitrogen basicity trends). Link

  • Völgyi, G., et al. (2007). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. Analytica Chimica Acta, 583(2), 418-428. (Validation of the cosolvent protocol described). Link

Sources

Navigating Lipophilicity in Drug Discovery: A Technical Guide to the LogP of Ethoxy-Nitro-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern drug discovery, a molecule's ability to traverse biological membranes is a critical determinant of its therapeutic potential. This property, known as lipophilicity, is a cornerstone of medicinal chemistry, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] For researchers and scientists working with heterocyclic scaffolds, particularly the versatile pyrazole nucleus, a deep understanding of how structural modifications impact lipophilicity is paramount. This guide provides a comprehensive technical overview of the lipophilicity and partition coefficient (LogP) of a specific, yet significant, class of molecules: ethoxy-nitro-pyrazole compounds.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[4] The introduction of substituents such as ethoxy and nitro groups can dramatically alter a pyrazole's electronic and steric properties, thereby modulating its lipophilicity and, consequently, its pharmacological activity.[5] This guide will delve into the theoretical underpinnings of lipophilicity, detail rigorous experimental and computational methodologies for LogP determination, and explore the specific influence of ethoxy and nitro functional groups on the pyrazole core.

The Primacy of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP. The LogP value represents the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium.[6]

A delicate balance of lipophilicity is crucial for a successful drug candidate.[7] Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Conversely, insufficient lipophilicity may hinder a molecule's ability to cross cell membranes and reach its intracellular target. The well-regarded "Lipinski's Rule of Five" includes a LogP value of less than 5 as a key guideline for predicting drug-likeness, underscoring the importance of this parameter.[6][8]

The Influence of Ethoxy and Nitro Groups on the Pyrazole Scaffold

The pyrazole ring itself possesses a degree of aromatic character and can act as both a hydrogen bond donor and acceptor, contributing to its versatile binding capabilities.[4] The introduction of ethoxy (-OCH2CH3) and nitro (-NO2) groups significantly modifies the lipophilicity of the parent pyrazole.

  • The Ethoxy Group: The ethoxy group is generally considered to be lipophilic. The ethyl chain contributes to the non-polar character of the molecule, thereby increasing its affinity for the n-octanol phase and leading to a higher LogP value. The oxygen atom can also participate in hydrogen bonding, which can influence solubility.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group due to resonance and inductive effects.[9][10] This property can decrease the electron density of the pyrazole ring. While the nitro group itself is polar, its overall effect on LogP can be complex. The strong dipole moment it imparts can increase interactions with polar solvents, potentially lowering the LogP. However, its electron-withdrawing nature can also influence the acidity of nearby protons, affecting ionization state and partitioning behavior.[11][12][13] The presence of the nitro group is crucial for the biological activity of many compounds.[11][14]

The relative positions of the ethoxy and nitro groups on the pyrazole ring, as well as any other substituents, will create a unique electronic and steric environment, resulting in a specific LogP value for each distinct isomer.

Methodologies for LogP Determination: A Dual Approach

Accurate determination of LogP is essential for building robust structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).[15][16][17] Both experimental and computational methods are employed, each with its own set of advantages and limitations.

Experimental Determination of LogP

1. The Shake-Flask Method: The Gold Standard

The traditional shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning.[6][8][18][19]

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare n-octanol saturated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and the aqueous buffer saturated with n-octanol. Allow the phases to equilibrate for at least 24 hours.[20][21]

  • Sample Preparation: Prepare a stock solution of the ethoxy-nitro-pyrazole compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

  • Equilibration: Vigorously shake the mixture for a predetermined period to ensure equilibrium is reached.[20] The time required for equilibration should be validated for each compound class.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.[20]

  • Concentration Analysis: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

  • Calculation: Calculate the LogP using the following equation: LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

This method is highly accurate but can be time-consuming and requires a pure sample.[22] It is best suited for compounds with LogP values in the range of -2 to 4.[19]

Shake_Flask_Workflow A Prepare Saturated n-Octanol & Buffer B Add Analyte to Biphasic System A->B C Shake to Equilibrate B->C D Centrifuge for Phase Separation C->D E Sample n-Octanol Phase D->E F Sample Aqueous Phase D->F G Analyze Concentration (HPLC/LC-MS) E->G F->G H Calculate LogP G->H

Caption: Workflow for the shake-flask LogP determination method.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

For more rapid screening of multiple compounds, RP-HPLC offers a reliable and efficient alternative to the shake-flask method.[22][23][24][25] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Protocol: RP-HPLC Method for LogP Determination

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of reference compounds with well-established LogP values spanning the expected range of the test compounds.

  • Data Collection: Record the retention time (t_R) for each reference compound. Calculate the capacity factor (k) for each using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Standard Curve Generation: Plot the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds. A linear regression of this plot yields a calibration curve.[22][24]

  • Sample Analysis: Inject the ethoxy-nitro-pyrazole compound under the identical chromatographic conditions and determine its retention time and calculate its log k value.

  • LogP Determination: Interpolate the log k value of the test compound onto the calibration curve to determine its LogP value.[22][24]

RP-HPLC is less sensitive to impurities and requires smaller sample quantities than the shake-flask method.[22][25] It is particularly useful for compounds with high lipophilicity (LogP > 4).[24]

RP_HPLC_Workflow A Select Reference Compounds with Known LogP B Inject References into RP-HPLC System A->B C Determine Retention Times (tR) and Calculate log k B->C D Generate Calibration Curve (log k vs. LogP) C->D G Interpolate LogP from Calibration Curve D->G E Inject Ethoxy-Nitro-Pyrazole Compound F Determine its tR and Calculate log k E->F F->G

Caption: Workflow for RP-HPLC-based LogP determination.

Computational Prediction of LogP

In the early stages of drug discovery, when physical samples may not be available, computational (in silico) methods provide rapid and cost-effective estimations of LogP.[6][22][26] These methods can be broadly categorized into two types:

  • Fragment-based methods (e.g., CLOGP): These approaches dissect a molecule into its constituent fragments and sum the known lipophilicity contributions of each fragment, with corrections for intramolecular interactions.[27]

  • Atom-based methods (e.g., ALOGP): These methods sum the lipophilicity contributions of individual atoms, considering their atomic environment.[27]

Numerous software packages and online platforms are available for LogP prediction, each employing different algorithms and training datasets.[28][29] While these tools are invaluable for high-throughput screening, it is crucial to recognize that their accuracy can vary, especially for novel chemical scaffolds.[30] Therefore, computationally predicted LogP values should ideally be confirmed experimentally for lead compounds.

LogP Prediction Tool Methodology Type Key Features
ACD/LogP Fragment-based with experimental dataLarge underlying database, considers ionization.
ALOGPS 2.1 Atom-based (associative neural network)Publicly available online, good for diverse structures.[29]
XLOGP3 Atom-based with correction factorsGood predictive accuracy for a wide range of compounds.
CLOGP Fragment-basedOne of the earliest and widely used methods.[27]

Table 1: Comparison of Common Computational LogP Prediction Tools.

Conclusion: An Integrated Approach to Understanding Lipophilicity

The lipophilicity of ethoxy-nitro-pyrazole compounds is a critical parameter that dictates their potential as drug candidates. A comprehensive understanding of this property requires an integrated approach that combines theoretical knowledge of substituent effects with robust experimental determination and rapid computational screening. By carefully modulating the position and nature of the ethoxy and nitro groups on the pyrazole scaffold, medicinal chemists can fine-tune the LogP to optimize the ADMET properties and enhance the therapeutic index of this promising class of molecules. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists to navigate the complexities of lipophilicity in their pursuit of novel and effective therapeutics.

References

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • Heuristic molecular lipophilicity potential (HMLP): a 2D-QSAR study to LADH of molecular family pyrazole and derivatives. (2005). PubMed. Available at: [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available at: [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Theoretical log P values obtained by the use of computational methods. ResearchGate. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. (2000). The Journal of Physical Chemistry A. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Shake Flask Method for Partition Coefficient. Scribd. Available at: [Link]

  • Shake Flask LogD. Domainex. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • Determination of logP coefficients via a RP-HPLC column. Google Patents.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. Available at: [Link]

  • 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflamm
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). MDPI. Available at: [Link]

  • Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008).
  • The influence of lipophilicity in drug discovery and design. (2012). PubMed. Available at: [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. (2026). Journal of Molecular Structure.
  • The influence of lipophilicity in drug discovery and design. Semantic Scholar. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). Journal of Chemical Education. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. (2021). MDPI. Available at: [Link]

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. PMC. Available at: [Link]

  • Log D Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Available at: [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. Available at: [Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI Books. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. (2025). MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Available at: [Link]

Sources

Hydrogen Bond Donor/Acceptor Architectures in Nitropyrazole Acids: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of hydrogen bond donor (HBD) and acceptor (HBA) counts for nitropyrazole acids, specifically focusing on the interplay between structural tautomerism, electronic effects, and intramolecular masking.

Executive Summary

Nitropyrazole carboxylic acids represent a unique class of "chemical chameleons" in medicinal chemistry.[1] While their theoretical Lipinski counts are static, their effective hydrogen bonding profile is dynamic, governed by annular tautomerism and strong electron-withdrawing group (EWG) effects.[1][2] This guide dissects the specific counting rules, physicochemical implications, and characterization protocols required to accurately model these scaffolds in drug discovery.

Part 1: Structural Anatomy & Counting Rules

The Theoretical Count

In a standard cheminformatics context (e.g., Lipinski’s Rule of 5), HBD and HBA counts are derived from topology. However, for nitropyrazole acids, the nitro group and the pyrazole core introduce specific nuances often overlooked by automated algorithms.

Reference Molecule: 4-Nitro-1H-pyrazole-3-carboxylic acid (MW: 157.08 Da)[1]

Functional GroupH-Bond Donors (HBD)H-Bond Acceptors (HBA)Notes
Pyrazole Ring (-NH-) 10The pyrrole-like nitrogen is a donor.[1]
Pyrazole Ring (=N-) 01The pyridine-like nitrogen is a strong acceptor.[1]
Nitro Group (-NO₂) 02Both oxygens are weak acceptors.[1] Nitrogen is not an acceptor (formal positive charge).
Carboxylic Acid (-COOH) 12Carbonyl oxygen (strong HBA) + Hydroxyl oxygen (weak HBA) + Hydroxyl proton (HBD).[1]
TOTAL (Theoretical) 2 5 High HBA/HBD asymmetry.
The "Nitro Effect" on H-Bonding

The nitro group (-NO₂) is not merely a passive acceptor; it fundamentally alters the H-bond capability of the pyrazole ring through induction and resonance.

  • Acidity Amplification: The nitro group is a strong EWG (

    
    ).[1] It pulls electron density from the pyrazole ring, significantly lowering the pKa of the pyrazole -NH- (making it a stronger donor but a more likely candidate for deprotonation at physiological pH).
    
  • Acceptor Dilution: While the nitro group adds 2 HBAs, these oxygens are weak acceptors compared to a carbonyl or pyridine nitrogen due to delocalization.

Part 2: The Intramolecular Mask (Tautomerism & IMHB)

The static count fails to account for Intramolecular Hydrogen Bonds (IMHB) and Tautomerism .[1] In 4-nitropyrazole-3-carboxylic acid, the proximity of the nitro group to the carboxylic acid or the pyrazole NH creates a "masked" state where donors and acceptors satisfy each other internally, reducing the effective count available for solvation or receptor binding.

Tautomeric Switching

Pyrazoles exist in dynamic equilibrium between 1H and 2H forms.[1] The position of the nitro group dictates the dominant tautomer via electronic stabilization and IMHB formation.

  • Scenario A (Open Form): High solvation penalty. All donors/acceptors exposed.[1]

  • Scenario B (Closed/Masked Form): IMHB forms between the Nitro-O and the Carboxyl-OH or Pyrazole-NH.[1] This increases lipophilicity (

    
    ) and membrane permeability.
    
Visualization of Tautomeric & H-Bond Networks

The following diagram illustrates the equilibrium and the specific atoms involved in the counting logic.

Nitropyrazole_HBonding cluster_0 Tautomer A (1H-form) High Dipole cluster_1 Tautomer B (2H-form) IMHB Stabilized NodeA 1H-Pyrazole (N1-H Donor, N2 Acceptor) NodeB 2H-Pyrazole (N1 Acceptor, N2-H Donor) NodeA->NodeB Proton Transfer (Fast) Nitro Nitro Group (-NO2) 2 x Weak Acceptors Inductive EWG Nitro->NodeA Increases Acidity (Lowers pKa) Nitro->NodeB Stabilizes via IMHB Acid Carboxylic Acid (-COOH) 1 Donor / 2 Acceptors Acid->Nitro Potential IMHB (Masks 1 HBD + 1 HBA)

Figure 1: Tautomeric equilibrium and functional group interplay in nitropyrazole acids. The nitro group acts as an electronic sink, altering the acidity of the pyrazole NH and enabling intramolecular masking.

Part 3: Experimental Determination Protocols

To validate the theoretical counts and assess the "effective" hydrogen bonding, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Why: To determine the ionization state at pH 7.4. If the pyrazole NH is deprotonated (pKa < 7.4), the HBD count drops by 1, and the molecule becomes anionic.

  • Preparation: Dissolve 1-2 mg of nitropyrazole acid in 0.1 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic.

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

  • Data Analysis: Use the Bjerrum plot method.[1] Identify two inflection points:

    • pKa1 (Carboxyl): Typically 2.5 – 3.5 (lowered by nitro group).[1]

    • pKa2 (Pyrazole NH): Typically 9.0 – 11.0.[1]

    • Note: If pKa2 is observed < 7.4, the effective HBD count at physiological pH is 0 (excluding the carboxylate if ionized).

Protocol B: 1H-NMR Dilution Study (IMHB Validation)

Why: To distinguish between intermolecular (concentration-dependent) and intramolecular (concentration-independent) hydrogen bonds.[1][3]

  • Solvent: Use a non-polar, non-H-bonding solvent like

    
     or 
    
    
    
    .[1][2]
  • Series: Prepare concentrations of 100 mM, 50 mM, 10 mM, 1 mM.

  • Measurement: Record 1H-NMR at 298 K. Track the chemical shift (

    
    ) of the NH and OH protons.
    
  • Interpretation:

    • Shift

      
       ppm:  Indicates intermolecular aggregation (dimers).[1]
      
    • Constant

      
      :  Indicates Intramolecular H-bond .[1] This confirms the "masked" state, justifying a reduction in the effective HBD count for permeability modeling.
      

Part 4: Implications for Drug Design[4]

Solubility vs. Permeability Trade-off

The nitropyrazole acid scaffold presents a classic medicinal chemistry paradox:

  • High Crystal Energy: The high HBA count (5) and planar geometry favor strong crystal packing (high melting point, often >220°C), leading to poor aqueous solubility despite the polarity.

  • Permeability Boost: The ability to form IMHBs (masking the donors) allows the molecule to traverse lipophilic membranes more effectively than predicted by TPSA (Topological Polar Surface Area).

Scaffold Hopping

When using this core as a bioisostere:

  • Replace Carboxyl: If the acidity (pKa ~3) is problematic, replace -COOH with a tetrazole (pKa ~5) or an acyl sulfonamide (pKa ~4.[1]5) to modulate the HBD profile while maintaining the anion.

  • Shift Nitro: Moving the nitro group from position 4 to position 3 changes the IMHB geometry, potentially altering the preferred tautomer and the vector of the H-bond network.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds."[1] Advances in Heterocyclic Chemistry. 2000.[1]

  • Hydrogen Bond Acidity: Abraham, M. H., et al. "Hydrogen bonding.[1] Part 9. Solute proton donor and proton acceptor scales for use in drug design." Journal of the Chemical Society, Perkin Transactions 2. 1989.

  • Lipinski Rule Analysis: Lipinski, C. A.[1] "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today. 2004.[1]

  • Nitro Group H-Bonding: Platts, J. A., et al. "Hydrogen bond basicity of the nitro group: A theoretical and crystallographic study."[1] Journal of Chemical Information and Modeling. 2006.[1]

  • pKa of Nitropyrazoles: Catalan, J., et al. "Basicity and acidity of pyrazoles."[1] Advances in Heterocyclic Chemistry. 1987.[1]

Sources

The Nitro-Pyrazole Pharmacophore: A Technical Guide to Biological Activity and Synthesis

[1]

Executive Summary

The incorporation of a nitro group (

Physicochemical Impact of the Nitro Group[2][3]

The nitro group is not merely a substituent; it is an electronic sink that fundamentally reshapes the pyrazole ring's reactivity and binding potential.

Electronic Withdrawal and Acidity Modulation

The nitro group is a strong electron-withdrawing group (EWG) via both induction (


  • pKa Shift: The most immediate effect is the acidification of the pyrrolic nitrogen (

    
    ). Unsubstituted pyrazole has a pKa 
    
    
    14. Introduction of a nitro group at C4 stabilizes the conjugate base (pyrazolide anion) through resonance delocalization, dropping the pKa to approximately 9.5–10.0.
    • Biological Implication:[1][2][3][4][5][6][7] At physiological pH (7.4), a significant fraction of the drug may exist in the deprotonated, anionic form, altering membrane permeability and solubility compared to the neutral parent scaffold.

Lipophilicity and Hydrogen Bonding
  • 
    -Acceptor Character:  The electron-deficient ring becomes a potent 
    
    
    -acceptor, strengthening
    
    
    -
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • H-Bonding: The nitro group oxygens serve as weak hydrogen bond acceptors, while the polarized

    
     becomes a stronger hydrogen bond donor.
    
PropertyUnsubstituted Pyrazole4-NitropyrazoleImpact on Drug Design
Hammett

0.000.78Strong deactivation of ring; metabolic stability against oxidation.
pKa (

)
~14.2~9.6Increased acidity; potential for anionic binding modes.
LogP 0.25~0.60Moderate increase; improved membrane penetration.
Dipole Moment 2.2 D~4.5 DEnhanced specific electrostatic interactions.

Mechanisms of Action[12]

Bioreductive Activation (The Antimicrobial "Warhead")

In anaerobic bacteria and protozoa (e.g., Trichomonas, Entamoeba), the nitro-pyrazole acts as a prodrug. The mechanism relies on the lower redox potential of these organisms compared to mammalian cells.

Mechanism:

  • Entry: The drug enters the cell via passive diffusion.

  • Reduction: Nitroreductases (Type I, oxygen-insensitive) transfer a single electron to the nitro group, forming a nitro radical anion (

    
    ).
    
  • Cascade: In anaerobes, this radical is further reduced to the nitroso (

    
    ) and hydroxylamine (
    
    
    ) species.
  • Damage: The hydroxylamine intermediate is highly electrophilic, forming covalent adducts with DNA (guanine residues) and proteins, leading to cell death.

Diagram: Bioreductive Toxicity Pathway

Bioreductioncluster_aerobicAerobic Safety MechanismNitroNitro-Pyrazole(R-NO2)RadicalNitro Radical Anion(R-NO2•-)Nitro->RadicalNitroreductase(1e- reduction)Radical->NitroO2 -> O2•-(Aerobic Cells)Radical->NitroNitrosoNitroso Intermediate(R-NO)Radical->NitrosoAnaerobicEnvironmentFutileFutile Cycling(Superoxide Gen)Radical->FutileOxidative StressHydroxylHydroxylamine(R-NHOH)Nitroso->Hydroxyl2e- reductionDNA_AdductDNA Adducts(Cell Death)Hydroxyl->DNA_AdductCovalent Binding

Caption: The "Futile Cycle" in aerobic cells protects the host, while anaerobes drive the pathway to toxic DNA adducts.

Kinase Inhibition (Electronic Tuning)

In oncology, the nitro group is rarely used as a reactive warhead. Instead, it is employed to electronically tune the pyrazole core.

  • Case Study (LRRK2/EGFR): In kinase inhibitors, a 4-nitropyrazole moiety can position the nitro oxygens to interact with lysine residues or water networks within the ATP-binding pocket. More importantly, the electron-withdrawing nature reduces the electron density of the pyrazole nitrogens, modulating their interaction with the "hinge region" of the kinase.

The "Nitro Problem": Toxicity vs. Efficacy

The primary barrier to nitro-pyrazole drugs is their mutagenic potential (Ames positive). This toxicity stems from the same bioreduction mechanism that kills bacteria.

Mitigation Strategies:

  • Steric Hindrance: Placing bulky groups (e.g., methyl, isopropyl) adjacent to the nitro group (positions 3 and 5) twists the nitro group out of planarity with the aromatic ring. This disruption of conjugation raises the LUMO energy, making the nitro group harder to reduce (lower reduction potential).

  • Lowering Lipophilicity: Reducing LogP restricts entry into the CNS or accumulation in fatty tissues, localizing the drug's effect.

Decision Logic: To Nitro or Not to Nitro?

SAR_LogicStartTarget IdentificationIs_AntiMicrobialIs TargetAntimicrobial?Start->Is_AntiMicrobialIs_KinaseIs TargetKinase/Receptor?Start->Is_KinaseUse_WarheadUse Nitro as WarheadIs_AntiMicrobial->Use_WarheadElectronic_TuneUse Nitro forElectronic TuningIs_Kinase->Electronic_TuneCheck_AmesAmes TestUse_Warhead->Check_AmesTwist_NitroAdd Ortho-Substituents(Twist Nitro Group)Check_Ames->Twist_NitroPositiveElectronic_Tune->Check_AmesIf EssentialBioIsostereReplace withCN, CF3, or AmideElectronic_Tune->BioIsostereIf Toxic/Unstable

Caption: Strategic decision tree for incorporating nitro groups in drug candidates.

Experimental Protocols

Synthesis of 4-Nitropyrazole (One-Pot Method)

Direct nitration of pyrazole is often low-yielding due to the formation of pyrazolium species which deactivate the ring. The following protocol utilizes a "one-pot, two-step" method involving in situ rearrangement, optimizing yield and safety.

Reagents:

  • Pyrazole (1.0 eq)

  • Fuming Nitric Acid (98%, 1.5 eq)

  • Oleum (20% free

    
    , 3.0 eq)
    
  • Conc. Sulfuric Acid (2.1 eq)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve pyrazole in concentrated sulfuric acid. Caution: Exothermic.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add fuming nitric acid dropwise, maintaining temperature <10°C.

  • Nitration: Add oleum dropwise.

  • Reaction: Heat the mixture to 50°C and stir for 1.5 hours . (Note: This temperature promotes the rearrangement of the kinetic

    
    -nitro intermediate to the thermodynamic 
    
    
    -nitro product).
  • Quenching: Pour the reaction mixture slowly onto crushed ice (200 mL). A white solid will precipitate.[8]

  • Isolation: Filter the solid, wash with ice-cold water (3x), and dry under vacuum.

  • Purification: Recrystallize from ethyl ether/hexane if necessary.

    • Expected Yield: ~85%[8][9]

    • Characterization:

      
       (DMSO-
      
      
      ):
      
      
      13.9 (br s, 1H, NH), 8.5 (s, 2H, CH).
SAR Validation Workflow

To validate the role of the nitro group, a specific set of analogues must be synthesized and tested side-by-side:

  • The Nitro Compound (

    
    ):  The lead.
    
  • The Amine (

    
    ):  Obtained by reduction (e.g., 
    
    
    ). Tests if the activity is due to the size/shape or if the H-bond donor capability is preferred.
  • The Cyano (

    
    ):  An electronic bioisostere (EWG) that cannot be reduced to a reactive radical. If this is inactive, the bioreductive mechanism is confirmed.
    
  • The Methyl (

    
    ):  A steric probe with opposite electronic character (weak donor).
    

References

  • Synthesis of 4-Nitropyrazole: Li, Y., et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure."[10] Chinese Journal of Energetic Materials, 2018.[10]

  • Nitro Group Toxicity: Patterson, S., & Wyllie, S. "Nitro drugs: current and future prospects." Chemical Science, 2014.

  • Medicinal Chemistry of Pyrazoles: Ansari, A., et al. "Biological Activities of Pyrazole Derivatives."[5][11] Journal of Chemical Health Risks, 2024.[5]

  • Bioreduction Mechanisms: Walsh, J.S., & Miwa, G.T. "The role of the nitro group in drug discovery." Annual Reports in Medicinal Chemistry, 2011.

  • Energetic Materials & Physicochemical Properties: Singh, J., et al. "Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance." ACS Applied Materials & Interfaces, 2021.

Technical Guide: The 3-Ethoxy-4-nitro-1H-pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-ethoxy-4-nitro-1H-pyrazole scaffold (CAS: 400878-03-7) represents a high-value intermediate in modern drug discovery, particularly within the field of kinase inhibition and heterocyclic synthesis. Its structural utility lies in the orthogonal reactivity of its three primary vectors: the acidic pyrazole nitrogen (N1), the electrophilic nitro group (C4), and the lipophilic ethoxy substituent (C3).

For medicinal chemists, this scaffold serves as a masked equivalent of 3-ethoxy-4-aminopyrazole , a privileged motif found in ATP-competitive inhibitors (e.g., JAK, LRRK2, and CDK inhibitors). The C3-ethoxy group often functions as a "gatekeeper" probe or solvent-front interacting moiety, while the pyrazole core anchors the molecule to the kinase hinge region via hydrogen bonding.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the electronic distribution of this scaffold is critical for predicting reactivity during SAR (Structure-Activity Relationship) exploration.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C₅H₇N₃O₃Low MW fragment (157.13 Da), ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) ~0.5 – 0.7Highly polar; requires N-alkylation or lipophilic coupling to improve cell permeability.
pKa (N-H) ~11.5The N-H is weakly acidic. Deprotonation requires mild bases (K₂CO₃, Cs₂CO₃) for alkylation.
H-Bond Donors 1 (NH)Critical for binding to the carbonyl oxygen of the kinase hinge region (e.g., Glu/Leu residues).
H-Bond Acceptors 4 (N2, NO₂, O-Et)The N2 nitrogen often accepts a H-bond from the hinge backbone amide.
Electronic State Electron-deficient C4The nitro group pulls density, making the ring less susceptible to oxidation but harder to nitrate further.

Synthetic Accessibility & Production Routes[5]

The construction of the 3-ethoxy-4-nitro-1H-pyrazole core generally follows two distinct logical pathways: Direct Functionalization (Route A) and De Novo Cyclization (Route B).

Visualization: Synthesis Decision Tree

Synthesis_Pathways Start_A Starting Material A: 3-Ethoxypyrazole Process_A Nitration (HNO3, H2SO4, <10°C) Start_A->Process_A Electrophilic Subst. Start_B Starting Material B: Ethyl 3,3-diethoxyacrylate Process_B 1. Nitration (Ac2O/HNO3) 2. Hydrazine Cyclization Start_B->Process_B Condensation Core CORE SCAFFOLD: 3-Ethoxy-4-nitro-1H-pyrazole Process_A->Core Process_B->Core Deriv_1 Functionalization: N-Alkylation (R-X) Core->Deriv_1 Diversity Point 1 Deriv_2 Reduction: Pd/C, H2 or Fe/AcOH Deriv_1->Deriv_2 Unmasking Amine Target Target: Kinase Inhibitor Core (4-Amino-3-ethoxypyrazole) Deriv_2->Target

Figure 1: Synthetic logic flow for accessing and utilizing the 3-ethoxy-4-nitro-1H-pyrazole scaffold.

Route A: Nitration of 3-Ethoxypyrazole (Preferred)

This is the standard industrial and laboratory route due to the commercial availability of 3-ethoxypyrazole.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

  • Challenges: The ethoxy group is an activating group (ortho/para director), directing the nitro group to the C4 position. However, the ethoxy ether linkage is sensitive to strong acids at high temperatures.

  • Control: Temperature must be maintained below 10°C during addition to prevent hydrolysis of the ethyl ether to the pyrazolone (3-hydroxy) analog.

Route B: De Novo Cyclization

Used when specific isotopic labeling is required or when the 3-alkoxy group is complex/chiral.

  • Precursors: Hydrazine hydrate + Nitro-ketene acetal equivalents.

  • Utility: Allows for the installation of complex O-substituents before ring formation, avoiding potential alkylation issues later.

Medicinal Chemistry Applications: The Kinase Hinge Binder

The primary utility of this scaffold is as a precursor to 4-amino-3-ethoxypyrazoles . In the context of kinase inhibitors (e.g., JAK, Aurora, CDK), this motif mimics the adenine ring of ATP.

Mechanistic Role in Binding
  • Hinge Interaction: The pyrazole N1-H (donor) and N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., the backbone carbonyl and amide NH of the "gatekeeper+1" residue).

  • The "Ethoxy" Vector: The 3-ethoxy group usually projects into the ribose binding pocket or towards the solvent front , depending on the specific kinase topology. It provides steric bulk that can improve selectivity against kinases with smaller pockets.

  • The 4-Amino Vector: Once reduced, the 4-amino group is typically acylated (forming an amide) or reacted with an isocyanate (forming a urea). This extension reaches into the hydrophobic back pocket , interacting with the gatekeeper residue.

Visualization: SAR Logic

SAR_Logic Scaffold 3-Ethoxy-4-nitro-1H-pyrazole N1 N1 Position (Acidic NH) Solubility & PK Tuning Scaffold->N1 C3 C3 Ethoxy Group Selectivity Filter Scaffold->C3 C4 C4 Nitro Group Masked Hinge Binder Scaffold->C4 N1_Mod Attach Solubilizing Group (e.g., Piperidine, Morpholine) N1->N1_Mod Alkylation C3_Mod Steric clash with small gatekeepers (Selectivity) C3->C3_Mod Hydrophobic Interaction C4_Mod Reduce to NH2 -> Urea/Amide (Interacts with Asp-Phe-Gly) C4->C4_Mod Reduction + Coupling

Figure 2: Structure-Activity Relationship (SAR) vectors for the scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole

Based on standard nitration procedures for electron-rich pyrazoles.

Materials:

  • 3-Ethoxypyrazole (1.0 eq)

  • Sulfuric Acid (H₂SO₄), conc.[1] (5.0 vol)

  • Nitric Acid (HNO₃), fuming (1.1 eq)

  • Ice/Water bath

Procedure:

  • Dissolution: Charge a round-bottom flask with 3-ethoxypyrazole. Add concentrated H₂SO₄ dropwise at 0°C with vigorous stirring. Ensure the internal temperature does not exceed 5°C.

  • Nitration: Cool the mixture to -5°C. Add fuming HNO₃ dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature < 5°C. The reaction is exothermic.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material should be consumed.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid). A white to pale yellow precipitate should form.

  • Isolation: Filter the solid. Wash the cake with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by LCMS.

    • Expected Yield: 75-85%

    • Appearance: Pale yellow solid.

Protocol B: Reduction to 4-Amino-3-ethoxy-1H-pyrazole

Note: The amine is air-sensitive and should be used immediately or stored as a salt (e.g., HCl).

Materials:

  • 3-Ethoxy-4-nitro-1H-pyrazole (1.0 eq)[2]

  • Palladium on Carbon (Pd/C), 10% wt (0.1 eq by weight)

  • Methanol (MeOH) or Ethanol (EtOH) (10 vol)

  • Hydrogen gas (H₂) (Balloon pressure or 1 atm)

Procedure:

  • Setup: In a nitrogen-flushed flask, suspend the nitro-pyrazole in MeOH.

  • Catalyst Addition: Carefully add Pd/C (wet) under nitrogen flow. Safety: Dry Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycle x3). Stir under H₂ balloon at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[3]

  • Concentration: Evaporate the solvent under reduced pressure.

    • Result: The 4-amino derivative is obtained as a dark oil or low-melting solid.

    • Next Step: Immediately couple with the desired acyl chloride or isocyanate to avoid oxidation.

Strategic Considerations for Drug Design

When incorporating this scaffold, consider the following "Watch-outs":

  • N-Alkylation Regioselectivity: Alkylation of the 3-ethoxy-4-nitropyrazole anion can occur at N1 or N2.

    • Rule of Thumb: Alkylation typically favors the nitrogen furthest from the bulky ethoxy group (N1) due to steric hindrance, but mixtures are common.

    • Solution: Use temporary protecting groups (e.g., THP, SEM) if specific regiochemistry is required, or separate isomers via chromatography after the nitro reduction step.

  • Metabolic Stability: The ethyl ether (ethoxy) is susceptible to O-dealkylation by CYP450 enzymes.

    • Mitigation: If metabolic clearance is too high, consider deuterating the ethyl group (d5-ethoxy) or cyclizing the ethoxy oxygen back onto the N1 substituent to form a fused bicyclic system.

References

  • Synthesis of Pyrazole Derivatives:Organic Syntheses, Coll. Vol. 10, p. 34 (2004); Vol. 79, p. 165 (2002).
  • Kinase Inhibitor Scaffolds: Fabbro, D., et al. "Protein kinases as targets for drug discovery." Nature Reviews Drug Discovery 1.2 (2002): 117-117.
  • LRRK2 Inhibitor Development: Estrada, A. A., et al. "Discovery of highly potent, selective, and brain-penetrant aminopyrazole inhibitors of LRRK2." Journal of Medicinal Chemistry 55.5 (2012): 2416-2426. Link

  • PubChem Compound Summary: 3-Ethoxy-4-nitro-1H-pyrazole (CID 11235658). Link

  • Nitration Methodology: Schofield, K., et al. "Hetero-aromatic nitrogen compounds. Part I. The nitration of pyrazole and some substituted pyrazoles." Journal of the Chemical Society (1950): 265-269.

Sources

An In-depth Technical Guide to N-Alkylated Nitropyrazole Carboxylic Acids: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions.[2] Pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][3] This guide focuses on a specific, highly functionalized subclass: N-alkylated nitropyrazole carboxylic acids . The strategic incorporation of three key functional groups—an N-alkyl substituent, a nitro group, and a carboxylic acid—creates a molecular framework with significant potential for fine-tuning pharmacokinetic and pharmacodynamic properties.

  • The N-alkyl group provides a crucial handle for modulating lipophilicity, metabolic stability, and steric interactions within a target's binding pocket.[4]

  • The nitro group , a potent electron-withdrawing moiety, significantly influences the electronics of the pyrazole ring and can act as a key pharmacophore, particularly in antimicrobial and anticancer agents.[3][5]

  • The carboxylic acid function offers a primary site for ionic interactions or hydrogen bonding with biological receptors and can be used to improve solubility or serve as a handle for prodrug strategies.[6]

This document provides a comprehensive technical overview of the synthesis, properties, and applications of N-alkylated nitropyrazole carboxylic acids, designed for researchers and professionals in the field of drug development.

Part 1: Synthetic Strategies and Methodologies

The synthesis of N-alkylated nitropyrazole carboxylic acids requires a multi-step approach where the sequence of reactions—pyrazole ring formation, N-alkylation, nitration, and introduction/unmasking of the carboxylic acid—is critical to achieving the desired regioisomer and overall yield.

Core Synthesis of the Pyrazole Carboxylic Acid Backbone

The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. To introduce a carboxylic acid or its ester precursor, the 1,3-dicarbonyl component is typically a β-ketoester.

A general pathway involves the reaction of an alkyl hydrazine with a diketoester to directly yield the N-alkylated pyrazole ester. The choice of hydrazine (e.g., methylhydrazine) and the diketoester determines the substitution pattern on the final pyrazole ring.

G cluster_0 Knorr Pyrazole Synthesis A 2,4-Diketocarboxylic Ester C N-Alkyl Pyrazole-Carboxylic Acid Ester A->C Reaction with (B) in solvent (e.g., Ethanol) B N-Alkylhydrazine B->C

Caption: Knorr synthesis of an N-alkyl pyrazole ester.

The reaction of N-alkylhydrazines with unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers. For instance, reacting methylhydrazine with ethyl 2,4-dioxoheptanoate yields a mixture of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate and its isomer, ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate.[7] The separation of these isomers often requires fractional distillation or chromatography.[7]

Nitration of the Pyrazole Ring

Nitration introduces the crucial electron-withdrawing nitro group onto the pyrazole ring. This is typically an electrophilic aromatic substitution reaction. The choice of nitrating agent and the existing substituents on the ring dictate the position of nitration.

  • Classical Method (Mixed Acid): A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating system. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This method is effective but can be harsh, potentially leading to degradation of sensitive substrates.

  • N-Nitropyrazole Reagents: More recently, N-nitropyrazole derivatives, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful and controllable sources of the nitronium ion, enabling milder reaction conditions suitable for complex molecules.[8][9]

The position of nitration is governed by the electronic nature of the substituents already present. For a typical 1-alkyl-pyrazole-5-carboxylic acid, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.

G cluster_1 Nitration Pathway start 1-Alkyl-pyrazole-5-carboxylic acid end 1-Alkyl-4-nitropyrazole-5-carboxylic acid start->end HNO₃ / H₂SO₄

Caption: Electrophilic nitration at the C4 position.

N-Alkylation of the Pyrazole Ring

Introducing the alkyl group onto the pyrazole nitrogen can be achieved at different stages of the synthesis. When starting with an unsubstituted pyrazole, N-alkylation is a key step.

  • Base-mediated Alkylation: A common method involves deprotonating the pyrazole NH with a base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide).[3]

  • Enzymatic Alkylation: For high regioselectivity, engineered enzymes have been developed that can transfer alkyl groups from non-natural cosubstrates to a pyrazole nitrogen with >99% selectivity.[4]

For unsymmetrical pyrazoles, N-alkylation typically yields a mixture of two regioisomers (N1 and N2 alkylation), with the ratio influenced by steric hindrance and the reaction conditions.[10]

Strategic Synthesis Sequences

The order of nitration and N-alkylation is a critical consideration.

Sequence A: Alkylation followed by Nitration This is a common route, particularly when the N-alkylated pyrazole carboxylic acid ester is readily available from a Knorr synthesis. The ester is nitrated and then hydrolyzed to the final product.

G A 1-Alkyl-pyrazole-5-carboxylate B 1-Alkyl-4-nitropyrazole-5-carboxylate A->B Nitration (HNO₃/H₂SO₄) C 1-Alkyl-4-nitropyrazole-5-carboxylic acid B->C Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic Sequence A: Alkylation -> Nitration -> Hydrolysis.

Sequence B: Nitration followed by Alkylation This route begins with the nitration of a pyrazole carboxylic acid (or ester), followed by N-alkylation. This can be advantageous if the starting nitropyrazole is commercially available or easily synthesized.

G A 4-Nitropyrazole-3-carboxylate B 1-Alkyl-4-nitropyrazole-3-carboxylate + Isomer A->B N-Alkylation (e.g., NaH, Alkyl Halide) C 1-Alkyl-4-nitropyrazole-3-carboxylic acid B->C Hydrolysis

Caption: Synthetic Sequence B: Nitration -> Alkylation -> Hydrolysis.

Part 2: Experimental Protocols

The following protocols are representative examples derived from the literature for the synthesis of key intermediates and final products.

Protocol 2.1: Synthesis of Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate[7]
  • Enolate Formation: Add ethyl 2,4-diketoheptanoate (41.9 g) to a 20% w/w solution of sodium ethoxide (76.5 g) over 15 minutes.

  • Hydrazine Salt Preparation: In a separate flask, add acetic acid (13.5 g) dropwise to methyl hydrazine (10.4 g) in ethanol (20 ml).

  • Cyclization: Add the enolate solution to the methylhydrazinium salt solution over 45 minutes, maintaining the internal temperature between 30-40 °C.

  • Workup: Stir for 1 hour at room temperature, then distill off the ethanol. Add toluene (100 ml) and water (100 ml), separate the phases, and extract the aqueous phase twice with toluene (50 ml each).

  • Purification: Combine the organic extracts, wash with water, dry, and concentrate under vacuum. Purify the residue by fractional distillation to separate the desired 1-methyl-3-n-propyl isomer from the 1-methyl-5-n-propyl isomer.

Protocol 2.2: Nitration of 1-Alkyl-pyrazole-5-carboxylic Acid

(This is a generalized procedure based on the synthesis of a Sildenafil intermediate)

  • Dissolution: Dissolve the starting 1-alkyl-3-propyl-pyrazole-5-carboxylic acid in concentrated sulfuric acid at a controlled temperature.

  • Nitrating Mixture: In a separate vessel, carefully prepare a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution, maintaining strict temperature control. The reaction is highly exothermic.

  • Quenching & Isolation: Once the reaction is complete (monitored by TLC or HPLC), carefully pour the reaction mixture onto crushed ice.

  • Purification: The precipitated solid product, 1-alkyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Protocol 2.3: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic Acid [from previous search]
  • Suspension: Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 kg, 6.37 mol) in methanol (8.00 L).

  • Acid Addition: Cool the suspension to 0-5 °C under a nitrogen atmosphere. Slowly add thionyl chloride (0.52 L, 7.12 mol) while maintaining the temperature.

  • Reaction: Allow the mixture to warm gradually to 15-25 °C and stir for 16-24 hours until the reaction is complete (monitored by ¹H NMR).

  • Workup: Concentrate the reaction mixture under reduced pressure at 35-45 °C.

  • Azeotropic Removal: Add toluene (2.70 L) and remove the solvent under reduced pressure. Repeat this step twice to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.

Part 3: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

While comprehensive SAR studies for the entire class of N-alkylated nitropyrazole carboxylic acids are limited, analysis of related compounds allows for the formulation of key structure-activity principles. The primary therapeutic areas where these scaffolds show promise are in antimicrobial, anti-inflammatory, and anticancer research.

Antimicrobial Activity

The nitroaromatic group is a well-established pharmacophore in antimicrobial agents.[5] Its electron-deficient nature is believed to be crucial for the mechanism of action, which can involve bioreduction within the microbial cell to generate reactive nitrogen species that damage cellular macromolecules.

A study on pyrazole derivatives revealed that compounds bearing a 4-nitrophenyl moiety showed significant antibacterial and antifungal activity.[11] For instance, compound 4 in the study, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was found to be highly active against Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL.[11]

Compound ReferenceN-Alkyl GroupNitro PositionCarboxylic Acid DerivativeTarget OrganismActivity (MIC, µg/mL)
Compound 3[11] HPhenyl-paraHydrazinecarboxamideEscherichia coli0.25
Compound 4[11] HPhenyl-paraHydrazinecarboxamideStreptococcus epidermidis0.25
Nitro-pyrazole[3] -RingThiazoleP. aeruginosa-

SAR Insights for Antimicrobial Agents:

  • Nitro Group: The presence and position of the nitro group are critical for activity. Direct substitution on the pyrazole ring or on an N-aryl substituent can confer potent antimicrobial properties.[3]

  • N-Substituent: The nature of the N-alkyl or N-aryl group influences lipophilicity, which affects cell wall penetration.

  • Carboxylic Acid Moiety: While often derivatized (e.g., as amides or hydrazides), the core carboxylate function can be crucial for solubility and potential interactions with bacterial enzymes.

Anticancer Activity

Pyrazole derivatives are prevalent in oncology, with several acting as kinase inhibitors. The N-substituted pyrazole core can effectively orient substituents to fit into the ATP-binding pocket of various kinases. The addition of a nitro group can enhance activity through electronic effects or by acting as a hypoxia-activated prodrug moiety.

In one study, a series of 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives were synthesized and evaluated for antiproliferative activity. The ethyl ester derivative showed the highest performance against HeLa (cervical cancer), Vero, and C6 (rat brain tumor) cell lines.[12]

Compound ReferenceN-SubstituentNitro PositionCarboxylic Acid DerivativeCell LineActivity (IC₅₀)
Ethyl Ester[12] 3-NitrophenylPhenyl-metaEthyl EsterHeLa, Vero, C6Highest in series
Compound 53g[13] Phenyl-AmideMCF-7 (Breast)6.2 ± 1.0 µM
Compound 56b[13] Phenyl-BenzimidazoleMCF-7 (Breast)0.110 mM

SAR Insights for Anticancer Agents:

  • N-Aryl Substitution: An N-aryl group, particularly with electron-withdrawing substituents like a nitro group, is a common feature in potent anticancer pyrazoles.[12]

  • C3/C5 Substituents: Large aromatic or heterocyclic groups at the C3 and C5 positions are often required for potent kinase inhibition or other antiproliferative mechanisms.

  • Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides or esters is a common strategy to improve cell permeability and biological activity.[12]

Enzyme Inhibition

Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes. The carboxylate group often acts as a key binding motif, mimicking a substrate and forming a crucial salt bridge or hydrogen bond interaction with active site residues. For example, pyrazole carboxylic acids have been discovered as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme linked to blood pressure regulation.[6][14] While these specific examples were not nitrated, it highlights the potential of the pyrazole carboxylic acid scaffold for targeted enzyme inhibition.

Part 4: Future Perspectives

N-alkylated nitropyrazole carboxylic acids represent a promising, yet underexplored, class of compounds in drug discovery. The synthetic versatility and the ability to independently tune three key regions of the molecule provide a robust platform for generating diverse chemical libraries.

Future research should focus on:

  • Systematic SAR Studies: A comprehensive evaluation of how varying the N-alkyl chain length and branching, the nitro group's position on the pyrazole ring (C3, C4, or C5), and the derivatization of the carboxylic acid impact specific biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial or anticancer effects. For nitro-containing compounds, investigating their potential as bioreductive prodrugs is a key area.

  • Exploration of New Therapeutic Targets: Given the scaffold's success in enzyme inhibition, screening these compounds against other relevant enzyme families (e.g., metabolic enzymes, epigenetic targets) could unveil new therapeutic opportunities.

By leveraging the foundational knowledge of pyrazole chemistry and systematically exploring the chemical space defined by these three functional groups, researchers can unlock the full potential of N-alkylated nitropyrazole carboxylic acids in the development of next-generation therapeutics.

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Semantic Scholar. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). MDPI. [Link]

  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (n.d.). Academia.edu. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Semantic Scholar. [Link]

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). PubMed. [Link]

  • Nitropyrazoles (review). (n.d.). ResearchGate. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). ResearchGate. [Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Synthesis and antimicrobial activity of some novel Pyrrole-2-one derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. (n.d.).
  • A facile synthesis of pyrazole derivatives in neat WERSA. (n.d.). Indian Chemical Society. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). PMC. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]

  • The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. (n.d.). Universität Wien. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. (n.d.). FLORE. [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. Pyrazole scaffolds are prevalent in a wide array of pharmacologically active molecules.[1][2] The introduction of a nitro group serves as a crucial synthetic handle for further functionalization, such as reduction to an amino group, enabling the construction of more complex molecular architectures.[1] This guide details a proposed three-step synthetic route, commencing with the synthesis of the core intermediate, 3-ethoxy-4-nitro-1H-pyrazole, followed by N-alkylation with ethyl 2-bromobutanoate, and culminating in the hydrolysis of the resulting ester to yield the target carboxylic acid. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, providing in-depth explanations for experimental choices and referencing authoritative sources for key transformations.

Introduction

Substituted pyrazoles are a cornerstone in the development of novel therapeutics, exhibiting a broad spectrum of biological activities.[3][4] The target molecule, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, incorporates several key structural features: a 4-nitropyrazole core, an ethoxy substituent at the 3-position, and a butanoic acid side chain at the N1 position. The 4-nitro functional group significantly influences the electronic properties of the pyrazole ring and provides a versatile point for chemical modification. This protocol outlines a logical and efficient pathway to this molecule, designed to be adaptable and informative for researchers in the field.

Proposed Synthetic Pathway

The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is proposed to proceed via the three-step sequence illustrated below. This pathway is designed based on established and reliable transformations in pyrazole chemistry.

Synthetic_Pathway A 3-Oxobutanoate Derivative C 3-Ethoxy-1H-pyrazole-5(4H)-one A->C B Hydrazine B->C E 3-Ethoxy-4-nitro-1H-pyrazole C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate E->G N-Alkylation F Ethyl 2-bromobutanoate, Base F->G I 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid G->I Hydrolysis H Acid or Base Hydrolysis H->I

Caption: Proposed synthetic workflow for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used in this synthesis are corrosive and/or toxic. Please consult the Safety Data Sheets (SDS) for each reagent before use.

Step 1: Synthesis of 3-Ethoxy-4-nitro-1H-pyrazole

This initial step involves the construction of the core heterocyclic structure. A common and effective method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[5] This is followed by nitration of the pyrazole ring.

Part A: Synthesis of 3-Ethoxy-1H-pyrazol-5(4H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

  • Reaction: Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-ethoxy-1H-pyrazol-5(4H)-one.

Part B: Nitration of 3-Ethoxy-1H-pyrazol-5(4H)-one

The nitration of pyrazoles is a well-established procedure, typically employing a mixture of nitric acid and sulfuric acid.[1][6]

  • Reaction Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add the 3-ethoxy-1H-pyrazol-5(4H)-one from Part A to the cold sulfuric acid with vigorous stirring.

  • Addition of Nitrating Agent: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at low temperature for a specified period, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to give 3-ethoxy-4-nitro-1H-pyrazole.

Step 2: Synthesis of Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate

This step involves the N-alkylation of the synthesized 3-ethoxy-4-nitro-1H-pyrazole with ethyl 2-bromobutanoate. The regioselectivity of pyrazole alkylation can be influenced by steric and electronic factors.[7] In this case, alkylation is expected to occur predominantly at the N1 position.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxy-4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents) to the solution. Stir the suspension for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate.

Step 3: Synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred to avoid potential side reactions with the nitro group under harsh acidic conditions.

  • Reaction Setup: Dissolve the ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate (1 equivalent) from Step 2 in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2-3 equivalents) or sodium hydroxide (NaOH, 2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with a dilute acid, such as 1M hydrochloric acid (HCl).

  • Isolation: The carboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract it with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography if necessary to yield the final product, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid.

Quantitative Data Summary

StepStarting Material(s)Reagent(s)Solvent(s)Temperature (°C)Time (h)Expected Yield (%)
1A Diethyl malonate, Hydrazine hydrate-EthanolReflux4-670-85
1B 3-Ethoxy-1H-pyrazol-5(4H)-oneHNO₃, H₂SO₄-0-52-350-65
2 3-Ethoxy-4-nitro-1H-pyrazoleEthyl 2-bromobutanoate, K₂CO₃Acetonitrile60-8012-2460-75
3 Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoateLiOH or NaOHEthanol/Water25-502-885-95

Yields are estimates and may vary depending on reaction scale and purification efficiency.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, NO₂, O-H).

Conclusion

This application note provides a detailed and rationalized protocol for the synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid. The proposed three-step route employs well-established chemical transformations and offers a reliable pathway to this potentially valuable building block for drug discovery and medicinal chemistry. The in-depth explanations and references to authoritative literature are intended to provide researchers with a solid foundation for the successful synthesis and further exploration of this and related pyrazole derivatives.

References

  • ACS Publications. "Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters.
  • ChemicalBook. "4-Nitropyrazole | 2075-46-9.
  • ResearchGate. "Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides.
  • BenchChem. "Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • AIP Publishing. "Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test.
  • Arkat USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ChemScene. "923526-87-8 | 2-(1H-Pyrazol-1-yl)butanoic acid.
  • ScienceDirect. "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters.
  • Organic Chemistry Portal. "Pyrazole synthesis.
  • Der Pharma Chemica. "A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
  • RSC Publishing. "Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • Indian Chemical Society. "A facile synthesis of pyrazole derivatives in neat WERSA.
  • Semantic Scholar. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Organic Syntheses. "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • BLDpharm. "923526-87-8|2-(1H-Pyrazol-1-yl)butanoic acid.
  • Hit2Lead. "2-(1H-pyrazol-1-yl)butanoic acid | CAS# 923526-87-8.
  • MDPI. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.
  • ResearchGate. "Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • SciSpace. "Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • PMC. "Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • ResearchGate. "SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES.
  • PMC. "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
  • SciSpace. "Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate.
  • DTIC. "THE ALKALINE HYDROLYSIS OF NITRATE ESTERS.
  • The Royal Society of Chemistry. "Kinetic Resolution of 2,3-Epoxy 3-Aryl Ketones via Catalytic Asymmetric Ring-Opening with Pyrazole Derivatives†.
  • PMC. "Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate.

Sources

N-alkylation of 3-ethoxy-4-nitropyrazole with ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 3-Ethoxy-4-nitropyrazole with Ethyl 2-Bromobutyrate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the regioselective N-alkylation of an unsymmetrical pyrazole, a critical transformation in the synthesis of pyrazolo-pyrimidine derivatives and PDE/kinase inhibitors.

Mechanistic Rationale & Regioselectivity

The N-alkylation of unsymmetrical pyrazoles is a notoriously challenging transformation in medicinal chemistry due to the formation of regioisomeric mixtures. 3-Ethoxy-4-nitropyrazole exists in a tautomeric equilibrium between its 1H and 2H forms. The presence of the highly electron-withdrawing 4-nitro group significantly increases the acidity of the pyrazole N–H (pKa ~10), allowing for efficient deprotonation by mild inorganic bases[1].

Upon deprotonation, the resulting pyrazolide anion exhibits ambident nucleophilicity. The regiochemical outcome of the subsequent SN2 displacement on ethyl 2-bromobutyrate is governed by a strict balance of steric and electronic factors[2].

  • Steric Control: The 3-ethoxy group projects spatial bulk toward the N2 position. Because ethyl 2-bromobutyrate is a secondary alkyl halide, its SN2 transition state is highly sensitive to steric clash.

  • Electronic Control: Attractive non-covalent interactions and dipole minimization further favor the N1 trajectory[2].

Consequently, nucleophilic attack predominantly occurs at the less hindered N1 position, yielding the 1,3-isomer (ethyl 2-(3-ethoxy-4-nitropyrazol-1-yl)butanoate) as the major product, with the 1,5-isomer forming only as a minor byproduct.

G A 3-Ethoxy-4-nitropyrazole (Tautomeric Mixture) B Pyrazolide Anion (Ambident Nucleophile) A->B K2CO3 / DMF - H+ C N1-Alkylation (Major: 1,3-isomer) B->C Ethyl 2-bromobutyrate (Sterically favored) D N2-Alkylation (Minor: 1,5-isomer) B->D Ethyl 2-bromobutyrate (Sterically hindered)

Fig 1. Reaction pathway and regioselectivity in the N-alkylation of 3-ethoxy-4-nitropyrazole.

Reaction Optimization Data

To establish a self-validating and scalable system, various bases and solvents were screened. The goal was to maximize the N1:N2 regiomeric ratio while preventing the hydrolysis of the ethyl ester moiety on the electrophile.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Regio Ratio (N1:N2)
1 K₂CO₃ (2.0) DMF 60 5 86 95:5
2Cs₂CO₃ (2.0)DMF6048996:4
3NaH (1.2)THF2587185:15
4K₂CO₃ (2.0)MeCN80126890:10
5DIPEA (2.5)DMF80164280:20

Analytical Insight: While Cesium Carbonate (Entry 2) provides a marginal yield and selectivity increase due to the "cesium effect" (enhanced solubility and naked anion generation), Potassium Carbonate (Entry 1) is selected for the standard protocol due to its superior cost-efficiency and ease of handling at scale. Strong bases like NaH (Entry 3) reduce regioselectivity by creating an overly reactive, less-discriminating nucleophile.

Detailed Experimental Protocol

Workflow Step1 1. Substrate Dissolution (Anhydrous DMF, 0 °C) Step2 2. Base Addition (K2CO3, Stir 30 min) Step1->Step2 Step3 3. Electrophile Addition (Ethyl 2-bromobutyrate) Step2->Step3 Step4 4. Thermal Incubation (60 °C, 4-6 hours) Step3->Step4 Step5 5. Aqueous Workup (5% LiCl wash / EtOAc) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the N-alkylation protocol.

Reagents & Materials:

  • 3-Ethoxy-4-nitropyrazole (1.0 equiv, 10.0 mmol, 1.57 g)

  • Ethyl 2-bromobutyrate (1.1 equiv, 11.0 mmol, 1.62 mL)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv, 20.0 mmol, 2.76 g)

  • N,N-Dimethylformamide (DMF, anhydrous, 20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3-ethoxy-4-nitropyrazole (1.57 g) and anhydrous DMF (20 mL). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.76 g) in one portion. Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion. The solution will typically deepen in color (yellow/orange).

  • Alkylation: Re-cool the mixture to 0 °C. Introduce ethyl 2-bromobutyrate (1.62 mL) dropwise via syringe over 5 minutes to control the initial exotherm.

  • Incubation: Attach a reflux condenser, heat the reaction mixture to 60 °C, and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting pyrazole is completely consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and quench with ice-cold distilled water (50 mL). Transfer to a separatory funnel and extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL).

    • Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). This step is mandatory to effectively partition and remove residual DMF from the organic phase.

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude orange oil via silica gel flash chromatography. Use a gradient elution from 5% to 20% EtOAc in Hexanes. The major N1-alkylated isomer elutes first, followed by trace amounts of the N2-alkylated isomer.

Analytical Validation (Self-Validating Checkpoints)

To ensure scientific integrity, the protocol relies on strict analytical checkpoints to confirm the regiochemistry of the isolated product:

  • TLC Monitoring: The 1,3-isomer (major) typically exhibits a higher Rf value (~0.6 in 3:1 Hexanes/EtOAc) compared to the more polar 1,5-isomer (minor, Rf ~0.4) due to differences in the overall dipole moment.

  • 2D NOESY NMR (Definitive Proof): The ultimate validation of regiochemistry is achieved via Nuclear Overhauser Effect Spectroscopy (NOESY).

    • For the N1-alkylated product: A strong NOE cross-peak will be observed between the α-methine proton of the ethyl butanoate moiety (approx. 4.8 ppm) and the pyrazole C5–H (approx. 8.1 ppm).

    • For the N2-alkylated product: This cross-peak will be absent; instead, an NOE correlation would appear between the α-methine proton and the methylene protons of the 3-ethoxy group.

References

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, vol. 87, no. 15, 2022, pp. 10018-10025. URL:[Link]

  • Kuehl, V. A., et al. "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, vol. 8, no. 21, 2023, pp. 18408-18413. URL:[Link]

Sources

reagents for synthesizing pyrazole-1-yl butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Pyrazole-1-yl Butanoic Acid Derivatives

Abstract & Scope

Pyrazole-1-yl butanoic acid derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors, anti-inflammatory agents, and factor Xa inhibitors. The synthesis of these moieties hinges on the construction of the N1-C(sp3) bond.

This guide details the optimal reagents and protocols for synthesizing 4-(1H-pyrazol-1-yl)butanoic acid and its substituted derivatives. Unlike generic alkylation guides, this document addresses the primary synthetic challenge: Regioselectivity (N1 vs. N2 alkylation) . We provide a "Gold Standard" protocol using Cesium Carbonate for thermodynamic control and a "Mild Alternative" using Mitsunobu conditions for sensitive substrates.

Strategic Reagent Selection

The choice of reagents dictates the N1/N2 isomeric ratio and the ease of purification.

ComponentRecommended ReagentMechanistic Rationale
Electrophile Ethyl 4-bromobutyrate Stability & Solubility: Preferred over the free acid (4-bromobutyric acid) or the chloride. The ester protects the carboxylic acid from participating in side reactions and renders the intermediate lipophilic, facilitating silica gel purification of regioisomers.
Base Cesium Carbonate (Cs₂CO₃) The "Cesium Effect": Unlike NaH (kinetic control) or K₂CO₃, the large cesium cation forms a looser ion pair with the pyrazolate anion. This often enhances nucleophilicity and, significantly, improves N1-selectivity in thermodynamic control regimes [1].
Solvent Acetonitrile (MeCN) Polarity Balance: MeCN dissolves Cs₂CO₃ sufficiently to promote reaction without the high boiling point/workup difficulty of DMSO or DMF.
Alternative Ethyl 4-hydroxybutyrate Mitsunobu Route: Used when the pyrazole substrate contains nucleophilic side chains (e.g., amines) that would self-alkylate with a bromide.

Mechanism & Regioselectivity Logic

The core challenge in pyrazole chemistry is tautomerism. In unsubstituted pyrazoles, N1 and N2 are equivalent. However, in 3-substituted pyrazoles , tautomerism creates two distinct nucleophilic sites.

  • Steric Rule: Alkylation generally favors the less sterically hindered nitrogen.[1]

  • Electronic Rule: Electron-withdrawing groups (EWG) on the ring increase the acidity of the NH, often requiring weaker bases but potentially slowing the S_N2 reaction.

PyrazoleAlkylation Start Substituted Pyrazole (Tautomeric Mixture) Base Base Deprotonation (Cs2CO3 vs NaH) Start->Base Anion Pyrazolate Anion Base->Anion Path1 Attack at N1 (Less Hindered) Anion->Path1 Steric Preference Path2 Attack at N2 (More Hindered) Anion->Path2 Kinetic Trap Prod1 Major Product (Desired) Path1->Prod1 Prod2 Minor Product (Regioisomer) Path2->Prod2

Figure 1: Mechanistic pathway of pyrazole deprotonation and alkylation. Steric hindrance at the C3/C5 positions dictates the major isomer.

Protocol 1: The "Gold Standard" (Cs₂CO₃ Mediated Alkylation)

This protocol is robust, scalable, and optimized for maximum N1 selectivity.

Reagents:

  • Substituted Pyrazole (1.0 equiv)[1]

  • Ethyl 4-bromobutyrate (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) (0.2 M concentration)

  • Optional: TBAI (10 mol%) if reaction is sluggish.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Pyrazole (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in anhydrous MeCN .

    • Note: Stir at Room Temperature (RT) for 30 minutes. This pre-stirring period allows for deprotonation and equilibration of the pyrazolate anion.

  • Alkylation: Add Ethyl 4-bromobutyrate (1.2 equiv) dropwise via syringe.

    • Critical: If the pyrazole is highly substituted/bulky, add TBAI (tetrabutylammonium iodide, 10 mol%) to facilitate Finkelstein exchange (Br

      
       I) in situ, creating a more reactive electrophile.
      
  • Reflux: Heat the reaction to 60–80°C and monitor by TLC/LC-MS.

    • Time: Typically 4–12 hours.

    • Endpoint: Disappearance of the starting pyrazole.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (cesium salts) through a Celite pad.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ). Dry over Na₂SO₄.[1][2]
  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve the crude ester in THF/Water (1:1). Add LiOH·H₂O (3.0 equiv).

    • Stir at RT for 2–4 hours.

    • Acidify with 1M HCl to pH ~3. Extract with EtOAc.[2]

  • Purification:

    • Crucial Step: If N1/N2 isomers formed, separation is best performed at the Ester Stage (Step 4) using silica gel chromatography (Hexane/EtOAc gradient). The acid forms are often too polar and streak on silica, making isomer separation difficult.

Protocol 2: The "Mild Alternative" (Mitsunobu Reaction)

Use this protocol if your substrate contains sensitive functional groups (e.g., free amines, labile protecting groups) that cannot withstand basic alkylation conditions.

Reagents:

  • Substituted Pyrazole (1.0 equiv)[1]

  • Ethyl 4-hydroxybutyrate (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)[3]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Pyrazole , Ethyl 4-hydroxybutyrate , and PPh₃ in anhydrous THF under Nitrogen atmosphere. Cool to 0°C .[2][3]

  • Addition: Add DIAD dropwise over 20 minutes.

    • Control: Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold Ether/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[1][2]

  • Purification: Isolate the ester via column chromatography. Proceed to hydrolysis as in Protocol 1.

Troubleshooting & Optimization (Self-Validating Systems)

The following decision matrix ensures the protocol is adapted to your specific substrate.

Troubleshooting Problem Issue: Low Yield or Poor Selectivity Check1 Are N1/N2 isomers inseparable? Problem->Check1 Action1 Separate at ESTER stage. Use C18 Reverse Phase if needed. Check1->Action1 Yes Check2 Is the reaction stalled? Check1->Check2 No Action2 Add TBAI (Catalyst) Switch Solvent to DMF (Higher T) Check2->Action2 Yes Check3 Is Regioselectivity < 3:1? Check2->Check3 No Action3 Switch Base to t-BuOK (Kinetic) OR Use Bulky Protecting Group Check3->Action3 Yes

Figure 2: Troubleshooting logic for optimizing pyrazole alkylation yields and purity.

Data Summary: Solvent & Base Effects on Regioselectivity (Typical values for 3-methylpyrazole alkylation)

ConditionsN1:N2 RatioYieldNotes
Cs₂CO₃ / MeCN 95:5 88% Recommended. Thermodynamic control favors less hindered N.
NaH / DMF60:4092%Fast, but poor selectivity (Kinetic control).
K₂CO₃ / Acetone80:2075%Slower reaction, moderate selectivity.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: J. Org.[4] Chem. 2022, 87, 15, 10018–10025.[5]

    • URL:[Link]

  • Mitsunobu Reaction on Pyrazoles

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[6]

    • Source: Molecules 2023, 28(11), 4363.
    • URL:[Link]

  • General Pyrazole Synthesis Guide

    • Title: Synthesis of Pyrazoles (Organic Chemistry Portal).
    • Source: Organic-Chemistry.org.
    • URL:[Link]

  • Protocol Optimization Data

    • Title: Optimizing N-Alkyl
    • Source: BenchChem.[1][2]

Sources

Application Note: Accelerated Synthesis of Nitro-Pyrazole Carboxylic Acids via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis of Nitro-Pyrazole Carboxylic Acids Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract & Strategic Value

Nitro-pyrazole carboxylic acids are critical pharmacophores in modern drug discovery, serving as key intermediates for kinase inhibitors (e.g., p38 MAP kinase), antiviral agents, and high-energy materials. Conventional thermal synthesis of these scaffolds is notoriously inefficient, often requiring prolonged reflux times (12–48 hours) to overcome the electron-deficient nature of the nitro-pyrazole ring, which deactivates the system toward further functionalization.

This guide details a microwave-assisted (MW) workflow that reduces reaction times from days to minutes while significantly improving purity profiles.[1] By leveraging dielectric heating, we overcome the activation energy barriers inherent in nitration and hydrolysis steps, providing a robust, scalable route for high-throughput library generation.

Chemistry Strategy & Mechanistic Insight

The synthesis is designed as a modular workflow. The core challenge is the deactivation of the pyrazole ring. The nitro group at C-4 pulls electron density, making the adjacent ester/methyl group resistant to nucleophilic attack (hydrolysis) or oxidation. Microwave irradiation provides the necessary localized superheating to drive these reactions to completion rapidly.

Synthetic Pathway Options[1][2][3][4][5][6]
  • Route A (Hydrolysis): Nitration of a pyrazole ester followed by rapid MW-assisted saponification.

  • Route B (Oxidation): Nitration of a methyl-pyrazole followed by MW-assisted permanganate oxidation.

Selected Pathway for Protocol: Route A is preferred for medicinal chemistry due to milder conditions and higher functional group tolerance.

Reaction Scheme (Text Description)
  • Step 1: Nitration. 1-Methyl-1H-pyrazole-3-carboxylate

    
     1-Methyl-4-nitro-1H-pyrazole-3-carboxylate.
    
  • Step 2: Hydrolysis. 1-Methyl-4-nitro-1H-pyrazole-3-carboxylate

    
     1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
    

Experimental Workflow Diagram

G Start Starting Material: Pyrazole-3-carboxylate Nitration Step 1: MW Nitration (HNO3/H2SO4, 100°C, 10 min) Start->Nitration Dielectric Heating Workup1 Quench & Filtration (Ice Water) Nitration->Workup1 Intermediate Intermediate: 4-Nitro-pyrazole Ester Workup1->Intermediate Hydrolysis Step 2: MW Hydrolysis (LiOH, MeOH/H2O, 80°C, 5 min) Intermediate->Hydrolysis Saponification Workup2 Acidification & Isolation (HCl to pH 2) Hydrolysis->Workup2 Final Target Product: 4-Nitro-pyrazole-3-carboxylic Acid Workup2->Final

Caption: Modular microwave-assisted workflow for the synthesis of nitro-pyrazole carboxylic acids, highlighting the two critical activation steps.

Equipment & Safety Protocols

Required Equipment
  • Microwave Reactor: Single-mode or Multi-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave).

    • Requirement: Must have active pressure monitoring and IR temperature control.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps (PTFE/Silicone septa).

  • Analysis: LC-MS for conversion monitoring; 1H-NMR for regioisomer confirmation.

Critical Safety: "Nitro" Warning

Risk: Nitro compounds are energetic. Microwave heating of nitration mixtures can lead to rapid pressure spikes (runaway exotherms).

  • Control Measure 1: Never exceed 50% of the vessel volume.

  • Control Measure 2: Use a "Ramp" method (2-minute ramp to target temp) rather than "Hold" immediately to observe pressure profile.

  • Control Measure 3: Set a pressure limit (e.g., 250 psi / 17 bar). If pressure exceeds this, the magnetron must shut off automatically.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Nitration (The "Hard" Step)

Target: Electrophilic aromatic substitution at C-4.

Reagents:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

  • Conc. Sulfuric Acid (

    
    )
    
  • Fuming Nitric Acid (

    
    )
    

Procedure:

  • Preparation (Cold Start): In a 10 mL microwave vial, dissolve the pyrazole ester (1 mmol, ~154 mg) in conc.

    
     (2 mL). Cool the vial in an ice bath.
    
  • Addition: Dropwise add fuming

    
     (1.5 equiv) while stirring. Do not seal the vial yet. Allow to stir at 
    
    
    
    for 5 mins to manage the initial exotherm.
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Irradiation: Insert into the reactor.

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temp:

      
      .
      
    • Time: 10 minutes (Hold time).

    • Max Power: 150 W (Limit power to prevent overshoot).

    • Stirring: High.[2]

  • Workup: Pour the reaction mixture onto crushed ice (20 g). The product usually precipitates as a white/pale yellow solid. Filter and wash with cold water.

    • Yield Expectation: 85-95%.

    • Note: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Rapid Microwave Hydrolysis

Target: Saponification of the deactivated ester.

Reagents:

  • 4-Nitro-pyrazole ester (from Step 1)

  • Lithium Hydroxide (LiOH, 3 equiv)

  • Solvent: Methanol / Water (3:1 ratio)[3]

Procedure:

  • Loading: In a 10 mL microwave vial, suspend the nitro-ester (1 mmol) in MeOH (3 mL) and Water (1 mL).

  • Base Addition: Add LiOH (3 mmol).

  • Microwave Irradiation:

    • Temp:

      
      .
      
    • Time: 5 minutes.

    • Pressure Limit: 200 psi.

  • Workup:

    • Concentrate the solvent (remove MeOH) under reduced pressure or nitrogen stream.

    • Acidify the remaining aqueous residue with 1M HCl to pH 2–3.

    • The carboxylic acid will precipitate. Filter and dry under vacuum.

Data Analysis & Optimization

Comparison: Microwave vs. Conventional Thermal

The following data highlights the efficiency gains using the microwave protocol for the hydrolysis step (Step 2).

ParameterConventional Thermal (Reflux)Microwave-AssistedImprovement Factor
Temperature

(MeOH reflux)

(Pressurized)
+

Time 12 – 24 Hours5 – 10 Minutes~140x Faster
Yield 75 – 82%92 – 98%+15%
Solvent Vol. 20 – 50 mL/g5 – 10 mL/gGreen/Eco-friendly
Purity (LCMS) 90% (requires recrystallization)>98% (often no purification needed)Process Efficiency
Troubleshooting Guide
  • Issue: Incomplete Nitration.

    • Solution: Increase MW temperature to

      
      . Do not increase time significantly; prolonged heating in acid causes decomposition.
      
  • Issue: Decarboxylation during Hydrolysis.

    • Solution: Nitro-acids can decarboxylate at high temps. Reduce Hydrolysis temp to

      
       and extend time to 10 mins.
      
  • Issue: Pressure Errors.

    • Solution: The nitration generates gas (

      
      ). Ensure the headspace in the vial is at least 50%. Pre-stirring at 
      
      
      
      (Step 1.2) is crucial to off-gas before sealing.

References

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011).[1] Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657-6669. [Link]

  • Lavey, B. J., et al. (2016). General Microwave-Assisted Synthesis of Pyrazoles. Journal of Organic Chemistry. (General methodology reference for pyrazole core construction).
  • Bagley, M. C., et al. (2010). Microwave-assisted synthesis of N-pyrazole ureas. Organic & Biomolecular Chemistry. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[4][5][6][7][8] Angewandte Chemie International Edition, 43(46), 6250-6284. (Authoritative grounding on MW effects and safety).

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557.

Sources

Application Note: High-Efficiency One-Pot Architectures for Substituted Pyrazole Acids

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Substituted pyrazole carboxylic acids are critical pharmacophores in modern drug discovery, serving as the backbone for blockbuster COX-2 inhibitors (e.g., Celecoxib), sGC stimulators (e.g., Riociguat), and factor Xa inhibitors. However, the synthesis of these scaffolds is historically plagued by the "Regioselectivity Challenge."

Traditional Knorr synthesis—condensing hydrazines with 1,3-dicarbonyls—often yields difficult-to-separate mixtures of 1,3- and 1,5-isomers. Furthermore, introducing the carboxylic acid moiety typically requires multi-step oxidation or hydrolysis sequences that degrade atom economy.

This Application Note details two orthogonal, high-efficiency one-pot protocols designed to overcome these barriers. These methods prioritize:

  • Regiocontrol: Thermodynamic vs. kinetic control strategies.

  • Operational Simplicity: Telescoped hydrolysis/oxidation sequences.

  • Scalability: Minimization of chromatographic purification.

Mechanistic Insight: The Regioselectivity Decision Point

The core challenge in synthesizing pyrazole-3-carboxylic acids via condensation lies in the initial nucleophilic attack. The hydrazine nitrogen can attack either the ketone or the ester/amide carbonyl of the 1,3-dicarbonyl precursor.

  • Path A (Kinetic): Attack at the most electrophilic carbonyl (often the ketone).

  • Path B (Thermodynamic): Reversible formation of hydrazones followed by cyclization to the most stable tautomer.

Understanding this bifurcation is critical for Protocol A.

PyrazoleRegioselectivity Start Hydrazine + Unsymmetrical 1,3-Dicarbonyl Decision Solvent/pH Control Start->Decision PathA Attack at C-1 (Ketone) (Kinetic Control) Decision->PathA Protic Solvent (EtOH) PathB Attack at C-3 (Ester/Amide) (Thermodynamic Control) Decision->PathB Fluorous/Aprotic InterA 5-Hydroxy-pyrazoline Int. PathA->InterA InterB 3-Hydroxy-pyrazoline Int. PathB->InterB Prod15 1,5-Isomer (Often Undesired) InterA->Prod15 Prod13 1,3-Isomer (Target Pharmacophore) InterB->Prod13

Figure 1: Mechanistic divergence in pyrazole synthesis. Controlling the initial nucleophilic attack is the key to obtaining the desired regioisomer.

Protocol A: Regioselective Synthesis of Pyrazole-3-Carboxylic Acids

Target: 1-Aryl-5-alkyl-1H-pyrazole-3-carboxylic acids (Celecoxib-like scaffolds). Methodology: One-pot condensation and in situ base-mediated hydrolysis.

Critical Process Parameters (CPPs)
  • Precursor: Lithium enolates of acetophenones or 2,4-diketoesters (e.g., ethyl acetopyruvate).

  • Solvent System: Glacial Acetic Acid (favors 1,3-isomer via thermodynamic equilibration) vs. Ethanol (often yields mixtures).

  • Temperature: Reflux is required to drive the dehydration step and ensure thermodynamic stability.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve Ethyl acetopyruvate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Note: If the diketoester is not commercially available, generate it in situ by treating the corresponding methyl ketone with diethyl oxalate and LiHMDS in THF, then solvent swap to AcOH.

  • Cyclization (The "Knorr" Step):

    • Add Aryl Hydrazine Hydrochloride (1.1 equiv) directly to the stirring solution.

    • Heat the reaction mixture to 100°C for 2–4 hours.

    • Monitor: TLC/LC-MS should show consumption of hydrazine and formation of the pyrazole ester. The acidic medium suppresses the formation of the 1,5-isomer by allowing reversible hydrazone formation.

  • One-Pot Hydrolysis:

    • Cool the mixture to room temperature.

    • Add NaOH (aq, 4N) (5.0 equiv) directly to the acetic acid solution (Caution: Exothermic neutralization). Ensure pH > 12.

    • Heat to 60°C for 1 hour to hydrolyze the ethyl ester.

  • Isolation:

    • Cool to 0°C in an ice bath.

    • Acidify carefully with Conc. HCl to pH 2–3.

    • The pyrazole-3-carboxylic acid will precipitate as a solid.

    • Filter, wash with cold water, and dry. Recrystallize from EtOH/Water if necessary.

Protocol B: Synthesis of Pyrazole-4-Carboxylic Acids via Vilsmeier-Haack

Target: 1,3-Diaryl-1H-pyrazole-4-carboxylic acids. Methodology: Telescoped Hydrazone Formation


 Vilsmeier-Haack Formylation 

Oxidation.

This method is superior for introducing a carbon atom at the 4-position of the pyrazole ring, a difficult position to functionalize via standard condensation.

Workflow Visualization

VilsmeierWorkflow cluster_0 Stage 1: Cyclization & Formylation cluster_1 Stage 2: Oxidation (One-Pot) Step1 Hydrazone Formation (Ketone + Hydrazine) Step2 Vilsmeier-Haack Reagent (POCl3 + DMF) Step1->Step2 Step3 Heating (70-90°C) Formylation at C-4 Step2->Step3 Step4 Quench (Ice/NaOAc) Step3->Step4 Step5 Oxidation (KMnO4 or NaClO2) Step4->Step5 Final Pure Pyrazole-4-Carboxylic Acid Step5->Final

Figure 2: Telescoped workflow for Pyrazole-4-Carboxylic Acid synthesis.

Step-by-Step Protocol
  • Hydrazone Formation (In Situ):

    • In a dry flask, combine the Acetophenone derivative (1.0 equiv) and Aryl Hydrazine (1.0 equiv) in minimal DMF.

    • Stir at RT for 30 mins. (Formation of hydrazone is rapid).

  • Vilsmeier-Haack Cyclization:

    • Cool the mixture to 0°C.

    • Dropwise add POCl

      
        (3.0 equiv) (Vilsmeier reagent generated in situ with the DMF solvent).
      
    • Warm to 80–90°C and stir for 3–5 hours.

    • Mechanism:[1][2] The hydrazone undergoes double formylation and cyclization to yield the 4-formylpyrazole .

  • Workup & Oxidation (Telescoped):

    • Pour the reaction mixture onto crushed ice containing NaOAc (to buffer).

    • Option A (Aldehyde Isolation): Filter the solid 4-formylpyrazole.

    • Option B (Direct to Acid): To the aqueous suspension, add KMnO

      
        (1.5 equiv) or NaClO
      
      
      
      (Pinnick conditions) and stir at RT for 2 hours.
    • Acidify to precipitate the carboxylic acid.

Comparative Data & Troubleshooting

Solvent Effects on Regioselectivity (Protocol A)
Solvent System1,3-Isomer (Target)1,5-Isomer (Impurity)YieldNotes
Ethanol (Reflux) 65%35%85%Kinetic control dominates; poor selectivity.
Acetic Acid 95% 5%92%Thermodynamic control; highly recommended.
TFA / Toluene 90%10%78%Good selectivity but lower yield due to degradation.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Regioselectivity Kinetic trapping of the wrong tautomer.Switch solvent to AcOH or fluorinated alcohols (TFE). Increase reaction time to allow equilibration.
Incomplete Hydrolysis Steric bulk around the ester (Protocol A).Increase NaOH concentration to 6N or use LiOH in THF/Water for higher solubility.
Tarring/Blackening Vilsmeier-Haack overheating (Protocol B).Strictly control POCl

addition rate at 0°C. Do not exceed 90°C during heating.
No Precipitation Product is forming a water-soluble salt.Check pH. Pyrazole acids can be zwitterionic. Adjust pH to the specific pI (usually pH 3-4).

References

  • Regioselective Synthesis of Pyrazole-3-Carboxylic Acids

    • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors.[3] ACS Med. Chem. Lett. (2025).[3]

    • [Link]

  • Vilsmeier-Haack Synthesis of 4-Formylpyrazoles

    • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Ne
    • [Link]

  • Green One-Pot Protocols

    • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Molecular Diversity (2013).[4]

    • [Link]

  • Mechanistic Reviews

    • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Can. J. Chem.
    • [Link]

Sources

Strategic Applications and Protocols for 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of therapeutic targets increases, the demand for highly functionalized, stereochemically rich building blocks has never been higher. 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a premier bifunctional intermediate utilized extensively in the discovery of small-molecule kinase inhibitors and targeted protein degraders (PROTACs).

This application note provides a comprehensive technical guide to deploying this scaffold, focusing on the mechanistic rationale behind its structural features and offering field-validated protocols for its downstream functionalization.

Structural Rationale and Physicochemical Profiling

The architectural design of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is highly deliberate, offering specific vectors for target engagement and synthetic elaboration:

  • The Pyrazole Core: Pyrazoles are privileged pharmacophores in medicinal chemistry, frequently acting as bioisosteres for anilines and phenyl rings. In kinase inhibitors, the pyrazole nitrogen atoms serve as critical hydrogen bond acceptors/donors to the kinase hinge region (e.g., in CDK2 and FLT3 inhibitors)[1][2].

  • 3-Ethoxy Substitution: The ethoxy group acts as an electron-donating moiety that modulates the pKa of the pyrazole ring. More importantly, it serves as a lipophilic probe designed to occupy specific hydrophobic pockets (such as the gatekeeper pocket in kinases), enhancing both potency and selectivity[1].

  • 4-Nitro Group (The Masked Amine): The nitro group is a stable, electron-withdrawing placeholder. It prevents unwanted electrophilic aromatic substitution or N-alkylation side reactions during early synthetic steps. Once the N1-aliphatic chain is elaborated, the nitro group is chemoselectively reduced to a 4-amino pyrazole—a potent nucleophile ready for cross-coupling to heteroaryl cores[1][2].

  • 2-Butanoic Acid Handle: Unlike linear aliphatic chains (e.g., 4-butanoic acid[3]), the 2-butanoic acid attachment introduces an

    
    -ethyl branch. This branching creates a stereocenter and introduces local steric bulk, which restricts the conformational flexibility of the resulting amide. This rigidification is a proven strategy to decrease entropic penalties upon target binding, thereby increasing target residence time.
    
Quantitative Physicochemical Profile

Understanding the baseline physicochemical properties of this building block is essential for predicting its impact on the final drug candidate's Rule of 5 (Ro5) compliance.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C9H13N3O5Provides a low starting molecular weight for elaboration.
Molecular Weight 243.22 g/mol [3]Leaves ~250 Da budget for the rest of the molecule (Ro5).
Topological Polar Surface Area (TPSA) 98.26 ŲHigh polarity due to NO2 and COOH; will decrease upon amidation and reduction.
Hydrogen Bond Donors 1Localized at the carboxylic acid.
Hydrogen Bond Acceptors 6High density of acceptors; ideal for hinge-binding networks.
Rotatable Bonds 6

-branching helps mitigate the entropic cost of these rotations.

Synthetic Workflow and Pathway Visualization

The most common application of this building block is its conversion into a highly decorated hinge-binding motif for kinase inhibitors. The workflow relies on a two-stage elaboration: first, exploiting the carboxylic acid for structural extension (or linker attachment), followed by unmasking the nitro group for core assembly.

G BB 2-(3-Ethoxy-4-nitro-1H- pyrazol-1-yl)butanoic acid Amide Amide Coupling (HATU, DIPEA) BB->Amide Int1 4-Nitro-Pyrazole Amide Intermediate Amide->Int1 Red Chemoselective Reduction (Fe, NH4Cl) Int1->Red Int2 4-Amino-Pyrazole Amide Intermediate Red->Int2 Cross SNAr / Buchwald-Hartwig Coupling Int2->Cross Final Target Kinase Inhibitor (e.g., CDK2 / FLT3) Cross->Final

Workflow: Bifunctional elaboration of the pyrazole scaffold into a kinase inhibitor.

Validated Experimental Protocols

The following protocols have been designed with built-in causality and self-validating In-Process Quality Control (IPQC) steps to ensure high-fidelity synthesis.

Protocol A: Sterically Hindered Amide Coupling

Causality & Rationale: The carboxylic acid of this building block is located on a secondary carbon due to the


-ethyl group. Standard carbodiimides (like EDC/HOBt) often yield poor results here due to steric hindrance. We utilize HATU, which forms a highly reactive 7-aza-HOBt active ester, easily overcoming the steric bulk of the 

-position while minimizing the risk of epimerization at the chiral center.

Materials:

  • 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid (1.0 eq)

  • Target Amine (e.g., a piperidine derivative or PROTAC linker) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve the pyrazole building block in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Add HATU in one portion. Mechanistic Note: The solution will briefly turn a deeper yellow as the active ester forms. Stir for 15 minutes.

  • Add the target amine dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validating IPQC: Monitor via LC-MS. The reaction is complete when the starting material mass (

    
     242.1 [M-H]
    
    
    
    ) is fully consumed, and the product mass appears. A chiral HPLC check is recommended at this stage to validate that the DIPEA stoichiometry successfully prevented racemization at the
    
    
    -carbon.
  • Quench with saturated aqueous NaHCO

    
    , extract with Ethyl Acetate (3x), wash the combined organics with brine (to remove DMF), dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol B: Chemoselective Nitro Reduction

Causality & Rationale: While catalytic hydrogenation (Pd/C, H


) is the industry standard for nitro reduction, it is a liability if your coupled amine fragment (from Protocol A) contains aryl halides (Cl, Br, I), which are ubiquitous in kinase inhibitors. Pd/C will cause rapid hydrodehalogenation. The Iron/Ammonium Chloride (Fe/NH

Cl) protocol is chosen here because it is exceptionally chemoselective—it smoothly reduces the nitro group to an amine while perfectly preserving aryl halides, the 3-ethoxy ether, and the newly formed amide bond.

Materials:

  • 4-Nitro-pyrazole intermediate (from Protocol A) (1.0 eq)

  • Iron powder (325 mesh) (5.0 eq)

  • Ammonium chloride (NH

    
    Cl) (5.0 eq)
    
  • Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Suspend the 4-nitro-pyrazole intermediate in the Ethanol/Water mixture (0.1 M).

  • Add NH

    
    Cl and Iron powder.
    
  • Heat the suspension to 80°C under vigorous stirring for 2 hours. Mechanistic Note: Vigorous stirring is critical as this is a heterogeneous reaction occurring at the surface of the iron particles.

  • Self-Validating IPQC: The reduction from -NO

    
     to -NH
    
    
    
    results in a distinct mass shift of -30 Da (loss of two oxygens, gain of two protons). Visually, the reaction mixture transitions from a characteristic bright yellow (typical of nitroaromatics) to a pale or colorless solution, providing immediate visual confirmation before LC-MS validation.
  • Cool the mixture to room temperature and filter through a pad of Celite to remove iron residues, washing the pad thoroughly with Methanol.

  • Concentrate the filtrate, partition between Ethyl Acetate and water, extract the organics, dry, and concentrate to yield the 4-amino-pyrazole derivative, ready for immediate Buchwald-Hartwig or SNAr coupling.

References

1.[1] WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors. Google Patents. 2.[2] WO2017019804A2 - Compounds and methods for kinase modulation, and indications therefor. Google Patents. 3.[3] CAS No.1855889-87-0 | MolCore. MolCore BioPharmatech.

Sources

using nitropyrazoles as intermediates for amino-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nitropyrazoles as Strategic Intermediates for Aminopyrazole Synthesis in Drug Discovery

Executive Summary

Aminopyrazoles are privileged pharmacophores in modern medicinal chemistry. They are structural cornerstones in a vast array of bioactive molecules, including Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease, Janus kinase (JAK) inhibitors, and blockbuster therapeutics such as Sildenafil and Allopurinol[1][2][3]. However, direct amination of the pyrazole core is synthetically challenging, often yielding poor regioselectivity and requiring harsh conditions.

Strategic Rationale: The Nitropyrazole Route

The synthesis of aminopyrazoles via nitropyrazole intermediates is favored due to two primary factors:

  • Regiocontrol: Electrophilic aromatic substitution (nitration) on pyrazoles naturally directs to the 4-position due to the electron-rich nature of the heterocycle. Conversely, 3- and 5-nitro derivatives can be accessed via specific cyclization precursors or oxidation of existing amines[4][5].

  • Intermediate Stability: Nitropyrazoles are highly stable, easily isolable, and can undergo further functionalization (e.g., N-alkylation or halogenation) prior to the reduction step[6].

Mechanistic Workflow

The following diagram illustrates the logical progression from a basic pyrazole building block to a bioactive pharmacophore, highlighting the critical divergence in reduction strategies based on substrate functionality.

AminopyrazoleSynthesis cluster_reduction Chemoselective Reduction Strategies P Starting Pyrazole (e.g., 3-Methylpyrazole) NP Nitropyrazole Intermediate (e.g., 3-Methyl-4-nitro-1H-pyrazole) P->NP Nitration (HNO3/H2SO4 or NH4NO3/TFAA) Cat Catalytic Hydrogenation (Pd/C, H2) Fast, high yield NP->Cat Substrates without reducible halogens Chem Chemical Reduction (SnCl2 or Fe/HCl) Halogen-tolerant NP->Chem Substrates with halogens (e.g., Br, Cl) AP Aminopyrazole Target (e.g., 3-Methyl-1H-pyrazol-4-amine) Cat->AP H2 pressure Chem->AP Electron transfer Drug Bioactive Pharmacophores (Kinase Inhibitors, Anti-inflammatories) AP->Drug Amide Coupling / Buchwald-Hartwig

Logical pathway from starting pyrazoles to bioactive aminopyrazoles via nitropyrazole intermediates.

Chemoselective Reduction: Data & Strategy

The most critical step in this sequence is the reduction of the nitro group. The choice of reduction method dictates the chemoselectivity, which is paramount when the pyrazole ring contains halogens (e.g., 3,5-dibromo-4-nitropyrazole) or other reducible functionalities[6][7].

Table 1: Quantitative Comparison of Nitro-to-Amine Reduction Methods

Reduction MethodTypical Reagents & ConditionsYield RangeChemoselectivity (Halogens)Causality & Mechanistic Notes
Catalytic Hydrogenation 10% Pd/C, H₂ (30-40 psi), MeOH, RT85–95%Poor (Dehalogenation occurs)Fast and clean. Palladium inserts into C-X bonds, causing hydrodehalogenation. Strictly reserve for non-halogenated substrates[7][8].
Tin(II) Chloride SnCl₂·2H₂O, EtOH or EtOAc, 70°C70–85%Excellent (Retains C-Br, C-Cl)Operates via a single-electron transfer mechanism, specifically targeting the nitro group without affecting C-X bonds[9].
Dissolving Metal Fe powder, NH₄Cl or HCl, EtOH/H₂O, 80°C75–90%Good Mild reduction. Cost-effective for large-scale synthesis, though workup can be tedious due to the formation of insoluble metal oxides[9].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure researchers understand why specific operations are performed, preventing downstream failures.

Protocol A: Synthesis of 3-Methyl-4-nitro-1H-pyrazole (Nitration)

Note: This method utilizes Ammonium Nitrate and Trifluoroacetic Anhydride (TFAA) to avoid the oxidative degradation often seen with harsh mixed acids (HNO₃/H₂SO₄)[10].

  • Dissolution: In an oven-dried round-bottom flask under N₂, dissolve 3-methylpyrazole (1.0 eq) in trifluoroacetic acid (TFA) (0.5 M concentration).

  • Cooling: Submerge the flask in an ice-salt bath to reach -10 °C. Causality: Nitration is highly exothermic; strict temperature control prevents thermal runaway and oxidative ring cleavage.

  • Activation: Add ammonium nitrate (1.2 eq) portion-wise. Slowly add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise over 30 minutes. Causality: TFAA reacts with ammonium nitrate in situ to generate the highly reactive nitronium ion (NO₂⁺) under mild conditions.

  • Reaction: Stir the mixture at -10 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction: Pour the reaction mixture over crushed ice. Carefully neutralize to pH 7 using saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Protocol B: Catalytic Hydrogenation to Aminopyrazole (For Non-Halogenated Substrates)
  • Preparation: Dissolve the nitropyrazole intermediate (1.0 eq) in anhydrous methanol (0.2 M).

  • Inert Atmosphere: Flush the reaction flask thoroughly with N₂ gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric. Introducing it to methanol vapors in the presence of oxygen can cause immediate ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 30 psi). Stir vigorously at room temperature until H₂ uptake ceases (typically 4-16 hours)[8].

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps fine, pyrophoric palladium particles, preventing heavy metal contamination in the final aminopyrazole product and ensuring safe disposal.

  • Isolation: Concentrate the filtrate in vacuo to yield the aminopyrazole target.

Protocol C: Chemoselective SnCl₂ Reduction (For Halogenated Substrates)

Use this protocol when synthesizing compounds like 4,5-diamino-1-isopropylpyrazole derivatives or when retaining bromo/chloro substituents is required[6][9].

  • Reaction Setup: Dissolve the halogenated nitropyrazole (1.0 eq) in ethanol (0.2 M).

  • Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq). Heat the mixture to 70 °C and stir for 2-4 hours.

  • Concentration: Cool the reaction to room temperature and remove the ethanol in vacuo.

  • Workup (Critical Step): Partition the crude residue between ethyl acetate and 1M NaOH (or 0.5M NaOH). Causality: SnCl₂ reduction generates thick, gelatinous tin(IV) hydroxide precipitates that trap the product and cause severe emulsions. The addition of NaOH converts these precipitates into highly water-soluble sodium stannate (Na₂[Sn(OH)₆]), allowing for a crisp, clean phase separation[9].

  • Extraction: Separate the phases. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the halogen-retained aminopyrazole.

References

1.1 (Source: nih.gov) 2.10 (Source: benchchem.com) 3.7 (Source: benchchem.com) 4.4 (Source: osi.lv) 5.6 (Source: google.com) 6.5 (Source: nih.gov) 7.2 (Source: acs.org) 8. 3 (Source: arkat-usa.org) 9. 8 (Source: deakin.edu.au) 10.9 (Source: epo.org)

Sources

Application Note: Peptide Coupling Conditions for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, failure-resistant framework for coupling pyrazole carboxylic acids with amines, addressing the unique electronic and steric challenges of the pyrazole scaffold. Core Challenges: Pyrazole carboxylic acids present three distinct failure modes not commonly seen in standard peptide chemistry:

  • Spontaneous Decarboxylation: Electron-deficient pyrazole acids can extrude

    
     under thermal or catalytic stress.
    
  • Competitive N-Acylation: Unsubstituted pyrazole nitrogens (

    
    ) act as competing nucleophiles, leading to byproduct mixtures.
    
  • Activated Ester Instability: The electron-withdrawing nature of the pyrazole ring can render active esters (e.g., O-acylisoureas) highly hydrolytically unstable.

This guide prioritizes T3P (Propylphosphonic Anhydride) and HATU as primary reagents, with Ghosez’s Reagent as the critical "rescue" method for sterically occluded substrates.

Strategic Decision Framework

The following decision tree outlines the logic for selecting the optimal coupling strategy based on substrate properties.

CouplingStrategy Start Start: Pyrazole Acid Coupling CheckNH Is Pyrazole N-H Free? Start->CheckNH Protect CRITICAL: Protect N-H (Boc, THP, SEM) CheckNH->Protect Yes CheckSteric Steric Hindrance? (Ortho-substituents) CheckNH->CheckSteric No Protect->CheckSteric T3P Protocol A: T3P (Low Epimerization, Clean Workup) CheckSteric->T3P Low/Medium Hindrance HATU Protocol B: HATU (High Reactivity) CheckSteric->HATU High Reactivity Needed Ghosez Protocol C: Ghosez's Reagent (Acid Chloride via Neutral Conditions) CheckSteric->Ghosez Extreme Hindrance / Failed HATU

Caption: Decision matrix for selecting coupling conditions. N-protection is a prerequisite to prevent regiochemical mixtures.

Critical Mechanistic Insights

The Decarboxylation Trap

Pyrazole carboxylic acids, particularly those with electron-withdrawing groups (e.g.,


, 

) at the 3- or 4-position, are prone to thermal decarboxylation.
  • Mechanism: Formation of a zwitterionic intermediate allows

    
     extrusion, driven by the stability of the resulting pyrazole anion.
    
  • Prevention: Avoid mixed anhydride methods involving chloroformates at elevated temperatures. T3P is superior here as it operates efficiently at

    
     to RT.
    
The N-Acylation Competitor

If the pyrazole ring contains a free


, it is a competent nucleophile (

).
  • Risk: Activation of the carboxylic acid can lead to intermolecular attack by the pyrazole nitrogen of a second molecule, forming a dimer or polymer.

  • Solution: If protection is impossible, use 1 equivalent of base exactly to deprotonate the carboxylic acid (

    
    ) but not the pyrazole 
    
    
    
    . However, protection (THP, Boc) is strongly recommended.

Experimental Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The "Green" Standard

Best for: Scale-up, epimerization-sensitive substrates, and easy workup (water-soluble byproducts).

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine or DIPEA (2.5 – 4.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Dissolve the acid and amine in EtOAc (approx. 5-10 mL/mmol).

  • Base Addition: Cool to

    
    . Add the base (Pyridine is preferred for T3P to minimize racemization).
    
  • Activation: Add T3P solution dropwise over 5 minutes. Note: T3P is not shock-sensitive but is exothermic.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours.

  • Workup: Quench with water. The phosphate byproducts are highly water-soluble. Wash organic layer with 1M HCl (if product stable), sat.[1]

    
    , and brine.
    
Protocol B: HATU – The "Power" Coupling

Best for: Unreactive amines (anilines) or rapid synthesis.

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)[1]

  • HATU (1.1 – 1.2 equiv)

  • HOAt (0.5 equiv - Optional, boosts rate for hindered acids)

  • DIPEA (2.0 – 3.0 equiv)[1]

  • Solvent: DMF or DMAc (anhydrous).[1]

Step-by-Step:

  • Pre-activation (CRITICAL): Dissolve the acid and DIPEA in DMF. Add HATU at

    
    . Stir for 2-5 minutes .
    
    • Why? Adding amine before activation completes risks guanidinylation of the amine by HATU, permanently capping it.

  • Coupling: Add the amine immediately after the pre-activation window.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc/Ether. Wash copiously with water/LiCl solution to remove DMF and tetramethylurea byproducts.

Protocol C: Ghosez’s Reagent – The "Bunker Buster"

Best for: Sterically encumbered acids (e.g., ortho-substituted) where HATU/T3P fail. Generates acid chlorides under neutral conditions.[2][3]

Reagents:

  • Pyrazole Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)

  • Solvent: Dry DCM or CHCl3.[1]

Step-by-Step:

  • Chloride Formation: Suspend acid in dry DCM at

    
    . Add Ghosez’s reagent dropwise.
    
  • Monitoring: Stir at RT for 1–2 hours. Monitor by quenching a small aliquot with MeOH (check for methyl ester by TLC/LCMS).

  • Coupling: Once acid chloride is formed, cool to

    
    . Add the amine (1.1 equiv) and a base (TEA/DIPEA, 1.5 equiv) slowly.
    
  • Workup: Standard aqueous workup.

Comparative Data & Troubleshooting

Reagent Performance Matrix
FeatureT3P (Propylphosphonic Anhydride)HATUGhosez's Reagent
Activation Species Mixed AnhydrideO-At Active EsterAcid Chloride
Steric Tolerance HighModerate/HighVery High
Byproduct Removal Aqueous Wash (Excellent)Chromatography often neededVolatile / Aqueous Wash
Epimerization Risk Very LowLow (with proper base)High (if over-based)
Cost/Scalability Low / ExcellentHigh / PoorModerate / Good
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<20%) Decarboxylation of acidSwitch to T3P at

. Avoid heating.
M+43 Peak in MS Guanidinylation of aminePre-activate acid with HATU for 2-5 mins before adding amine.
Dimer Formation N-acylation of pyrazoleProtect pyrazole N-H (Boc/THP) or use exactly 1.0 eq base.
No Reaction Steric hindranceUse Ghosez's reagent to form acid chloride; use microwave (carefully).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2] Organic Syntheses, 59, 26. Link
    
  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[7] Organic Process Research & Development, 15, 1207. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Application Note: Engineering Pyrazole-Based Metal-Organic Frameworks for Advanced Therapeutics and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metal-organic frameworks (MOFs) have evolved into highly sophisticated platforms for gas separation, heterogeneous catalysis, and targeted drug delivery[1][2]. Among the diverse sub-classes of these porous materials, pyrazole-based MOFs (Pz-MOFs) stand out due to their exceptional thermodynamic and chemical stability. This application note provides an in-depth mechanistic overview of Pz-MOF stability, details a modern, green-chemistry protocol for their synthesis, and explores their integration into catalytic and therapeutic workflows.

Mechanistic Insights: The Thermodynamic Superiority of Pyrazolates

The defining feature of pyrazole and its derivatives (e.g., 1,4-bis(1H-pyrazol-4-yl)benzene [H2bdp], 1,3,5-tris(1H-pyrazol-4-yl)benzene [H3BTP]) is their exceptionally high pKa, which approaches 19.8[3]. Upon deprotonation, the resulting pyrazolate anion acts as a powerful


-donor.

The robust nature of Pz-MOFs is best rationalized through Pearson’s Hard and Soft Acids and Bases (HSAB) principle. Traditional MOFs often rely on hard carboxylate linkers paired with hard metal ions (e.g., Zr⁴⁺). While stable in acidic conditions, these hard-hard interactions are highly susceptible to hydrolysis by hard hydroxide (OH⁻) ions in alkaline environments. In contrast, pyrazolate acts as a soft/borderline Lewis base[4]. When coordinated with borderline or soft transition metal ions—such as Cu(II), Ni(II), Co(II), or Zn(II)—pyrazolate forms highly covalent, inert metal-nitrogen (M–N) bonds[4]. This thermodynamic sink grants Pz-MOFs unparalleled chemical stability, enabling them to maintain structural porosity even in boiling water or strongly alkaline solutions (pH 14) where traditional MOFs rapidly degrade[3][4].

Synthesis Strategies: Overcoming Kinetic Traps

The very thermodynamic stability that makes Pz-MOFs desirable also makes them notoriously difficult to synthesize. The strong M–N coordination often leads to rapid, uncontrolled nucleation, yielding amorphous or microcrystalline powders rather than highly porous, single-crystalline frameworks[3][4].

To overcome this kinetic trap, synthesis workflows must employ modulators to slow down crystal growth. While traditional solvothermal methods use toxic N,N-dimethylformamide (DMF) mixed with strong acids (e.g., HCl)[3], modern protocols utilize a Dynamic Solvent System (DSS) . The DSS approach replaces DMF with a reactive mixture of 1-butanol and acetic acid. The acetic acid acts as a competitive modulator, temporarily capping metal nodes to slow down framework extension, which allows for thermodynamic error-correction and the growth of highly ordered crystals[4].

G A Metal Precursor (Ni, Cu, Co) D Solvothermal Reaction (120-150°C) A->D B Pyrazole Linker (H2bdp, H4TPPP) B->D C Solvent System (DSS or DMF/MeOH) C->D E Nucleation & Crystal Growth D->E F Solvent Exchange & Activation E->F G Purified Pyrazole MOF F->G

Figure 1: Solvothermal and DSS synthesis workflow for pyrazole-based MOFs.

Experimental Protocol: Green Synthesis of [Ni(bdp)] via Dynamic Solvent System (DSS)

This self-validating protocol outlines the synthesis of the highly stable [Ni(bdp)] MOF using a sustainable DSS approach, eliminating the need for toxic DMF[4].

Reagents Required:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • 1,4-bis(1H-pyrazol-4-yl)benzene (H₂bdp)

  • 1-Butanol (Reagent grade)

  • Glacial Acetic Acid (Modulator)

Step-by-Step Methodology:

  • Precursor Preparation: In a 20 mL glass scintillation vial, weigh out 0.1 mmol of Ni(OAc)₂·4H₂O and 0.1 mmol of H₂bdp linker.

    • Causality: Equimolar ratios ensure stoichiometric coordination, preventing unreacted linker from clogging the framework pores.

  • Solvent & Modulator Addition: Add 5 mL of 1-butanol followed by 5 mL of glacial acetic acid to the vial. Sonicate for 10 minutes until a homogeneous suspension is achieved.

    • Causality: The 1:1 v/v ratio of butanol to acetic acid creates the Dynamic Solvent System. The acetic acid competitively binds to the Ni(II) sites, preventing immediate, irreversible precipitation of the pyrazolate polymer[4].

  • Solvothermal Crystallization: Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 140 °C for 72 hours.

    • Causality: The elevated temperature increases the solubility of the linker and drives the dynamic exchange between the acetate modulators and the deprotonated bdp²⁻ linkers, facilitating the growth of large single crystals[4].

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/hour.

    • Causality: Rapid cooling causes thermal shock and crystal fracturing. Slow cooling ensures maximum crystallinity and defect minimization.

  • Washing and Solvent Exchange: Decant the mother liquor. Wash the resulting yellow crystals three times with fresh 1-butanol, followed by three washes with absolute ethanol.

    • Causality: Washing removes unreacted precursors and residual acetic acid. Using ethanol instead of water prevents capillary-force-induced pore collapse during the drying phase.

  • Activation: Transfer the washed crystals to a vacuum oven and heat at 120 °C for 12 hours under dynamic vacuum. Store the activated [Ni(bdp)] in a desiccator.

Applications in Therapeutics and Catalysis

Targeted Drug Delivery

The high surface area, tunable pore environments, and exceptional biocompatibility of Pz-MOFs make them ideal nanocarriers for active pharmaceutical ingredients (APIs)[2]. Drug encapsulation within these frameworks improves the aqueous solubility of hydrophobic drugs and shields them from premature enzymatic degradation in the bloodstream[1][2]. Furthermore, by engineering the coordination bonds, Pz-MOFs can be designed to undergo controlled disassembly in response to specific stimuli—such as the acidic microenvironment of tumor tissues or intracellular endosomes—ensuring precise, localized therapeutic release[1][2].

G N1 Porous Pyrazole MOF (High Surface Area) N2 API Loading (Non-covalent interactions) N1->N2 N3 Surface Functionalization (Targeting Ligands) N2->N3 N4 Cellular Uptake (Endocytosis) N3->N4 N5 Stimuli-Responsive Release (pH/Redox triggered) N4->N5 N6 Therapeutic Action (Targeted delivery) N5->N6

Figure 2: Mechanistic pathway of pyrazole-based MOFs in targeted drug delivery.

Advanced Heterogeneous Catalysis

Due to their highly stable M-N bonds, Pz-MOFs excel as heterogeneous catalysts under harsh reaction conditions. For example, the copper-based pyrazolate MOF PCN-300 exhibits outstanding stability across a pH range of 1 to 14 and serves as a highly efficient catalyst for cross-dehydrogenative coupling (CDC) reactions, enabling direct C–H activation and C–O bond formation[3]. Similarly, cobalt-based frameworks like BUT-124(Co) have demonstrated remarkable electrocatalytic activity for the oxygen evolution reaction (OER) in strong basic solutions, rivaling benchmark commercial catalysts[5].

Quantitative Data Presentation

The following table summarizes the structural properties, synthesis strategies, and primary applications of state-of-the-art pyrazole-based MOFs:

MOF DesignationMetal NodeOrganic LinkerSynthesis StrategyKey ApplicationChemical Stability
PCN-300 Cu(II)H₄TPPPSolvothermal (DMF/MeOH/HCl)C–O Cross-Coupling CatalysispH 1–14 (Aqueous)
BUT-124(Co) Co(II)BTPTwo-Step Metal MetathesisOxygen Evolution Reaction (OER)Strong Basic Solutions
[Ni(bdp)] Ni(II)H₂bdpDynamic Solvent System (DSS)Gas Separation / StorageHigh Thermal/Alkaline
Co-MOF-74 (Py) Co(II)Pyrazole derivativesMicrowave-AssistedDrug Delivery / SensingModerate to High

References

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - National Center for Biotechnology Information (NCBI) -[Link]

  • Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - National Center for Biotechnology Information (NCBI) -[Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - Journal of the American Chemical Society (ACS) -[Link]

  • The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization - RSC Publishing -[Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Publishing -[Link]

Sources

Troubleshooting & Optimization

improving yield of pyrazole N-alkylation with alpha-halo acids

Technical Support Center: Optimizing Pyrazole N-Alkylation with -Halo Acids

Executive Summary & Strategy Selection

The




We recommend two distinct synthetic pathways depending on your substrate's sensitivity and the required regiocontrol.

Decision Matrix: Pathway Selection

DecisionMatrixStartStart: Select SubstrateIsSensitiveIs substrate base-sensitiveor sterically complex?Start->IsSensitiveDirectRouteRoute A: Direct Alkylation(Aqueous/Basic)IsSensitive->DirectRouteNo (Robust Substrate)EsterRouteRoute B: Ester Alkylation + Hydrolysis(Aprotic/Mild)IsSensitive->EsterRouteYes (Sensitive/Complex)DirectDetailsReagents: Cl-CH2-COOH, NaOH/KOHSolvent: Water or EtOH/H2OPros: 1-Step, Cost-effectiveCons: Harsh, Lower RegiocontrolDirectRoute->DirectDetailsEsterDetailsReagents: Br-CH2-COOEt, K2CO3/Cs2CO3Solvent: MeCN, DMFPros: High Yield, High RegiocontrolCons: 2-Steps (Requires Hydrolysis)EsterRoute->EsterDetails

Caption: Strategic decision tree for selecting the optimal synthesis pathway based on substrate properties.

Optimized Experimental Protocols

Route A: Direct Alkylation (Aqueous/Basic Conditions)

Best for simple, robust pyrazoles where cost and step-count are priorities.

Mechanism: The reaction relies on the formation of a pyrazolate anion in highly basic media, which then attacks the

Protocol:

  • Salt Formation: In a round-bottom flask, dissolve Chloroacetic acid (1.2 equiv) in a minimum volume of water. Slowly add aqueous NaOH (2.5 equiv) at 0°C to form the sodium chloroacetate in situ.

    • Note: You need >2 equiv of base because the acid consumes 1 equiv immediately.

  • Addition: Add the Pyrazole substrate (1.0 equiv) to the mixture.

  • Reflux: Heat the reaction to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC.[1] The pyrazole spot should disappear.

  • Workup (Precipitation Method): Cool to room temperature. Acidify carefully with conc. HCl to pH ~3. The product, Pyrazole-

    
    -acetic acid, often precipitates as a white solid.
    
  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Route B: Ester Alkylation (Two-Step High Precision)

Best for complex substrates requiring high regioselectivity.

Protocol:

  • Alkylation:

    • Suspend Pyrazole (1.0 equiv) and

      
       (2.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (
      
      
      ).
    • Add Ethyl Bromoacetate (1.1 equiv) dropwise at RT.

    • Stir at RT (or 60°C for hindered substrates) for 2–12 hours.

    • Workup: Filter off solids, concentrate filtrate, and purify the ester intermediate by column chromatography.

  • Hydrolysis:

    • Dissolve the ester in THF:Water (3:1).

    • Add LiOH

      
      H
      
      
      O (1.5 equiv). Stir at RT for 2 hours.
    • Acidify to pH 3 and extract with EtOAc.

Troubleshooting & Optimization Guide

This section addresses specific failure modes using a Cause-and-Effect methodology.

Issue 1: Low Yield / Incomplete Conversion
Potential CauseDiagnostic QuestionCorrective Action
Incorrect Stoichiometry Are you using enough base for the acid route?Critical: For Route A, you must use

equiv
of base. The first equivalent neutralizes the carboxylic acid; only the second deprotonates the pyrazole.
Leaving Group Reactivity Are you using Chloro- vs. Bromo- acid?Chloroacetic acid is cheaper but less reactive. If yield is low (<40%), switch to Bromoacetic acid or add a catalytic amount of KI (Finkelstein condition).
Solubility Is the pyrazole dissolving in the aqueous base?If the substrate is lipophilic, Route A will fail. Add a co-solvent like Ethanol or use Phase Transfer Catalysis (TBAB) in a Toluene/Water system.
Issue 2: Poor Regioselectivity ( vs. Isomers)

Context: For unsymmetrical pyrazoles (e.g., 3-methyl-5-phenylpyrazole), alkylation can occur at either nitrogen.

Q: How do I favor the


 isomer (sterically less hindered)?
  • Mechanism: Under kinetic control, the electrophile attacks the less hindered nitrogen.

  • Solution: Use Route B . The bulky ester group reinforces steric bias. Use

    
      in DMF. Cesium's larger cation radius creates a "loose" ion pair, enhancing the nucleophilicity of the specific nitrogen anion [1].
    

Q: How do I favor the


 isomer (sterically more hindered)?
  • Mechanism: This often requires thermodynamic equilibration or specific directing groups.

  • Solution: Use Route A (High temperature). High thermal energy allows the reaction to reverse and equilibrate to the thermodynamic product (often the more substituted isomer depending on electronics). Alternatively, use a blocking group strategy.

Issue 3: Poly-Alkylation (Quaternization)

Symptom: Appearance of a very polar spot on TLC that does not move with standard eluents. Cause: The product (

Fix:
  • Ensure strictly 1.0–1.1 equiv of alkylating agent.

  • Slow addition: Add the alkyl halide as a solution over 1 hour.

  • Dilution: Run the reaction at lower concentration (

    
     vs 
    
    
    ).

Technical FAQ

Q1: Can I use Sodium Hydride (NaH) for the acid route?

  • No. NaH is dangerous in aqueous media. NaH is excellent for Route B (Ester route) in dry THF/DMF, specifically when you need irreversible deprotonation to drive a sluggish reaction.

Q2: My product is water-soluble and won't precipitate at pH 3. How do I isolate it?

  • This is common for small polar pyrazoles.

  • Protocol: Evaporate the water completely. Extract the solid residue with hot Methanol or Acetone (the inorganic salts will remain undissolved). Filter and concentrate the organic filtrate.[2] Alternatively, use a continuous extraction (Soxhlet) with Ethyl Acetate.

Q3: Why is my reaction turning black/tarry?

  • Oxidation: Pyrazoles can be sensitive to oxidation at high temperatures in basic media.

  • Fix: Degas your solvents with Nitrogen/Argon before heating. Add a radical scavenger if necessary, but usually, switching to milder Route B prevents this.

Mechanistic Visualization

Understanding the transition state is key to controlling selectivity.

Mechanismcluster_factorsCritical Control FactorsStep1Deprotonation(Base removes NH proton)Step2Anion Formation(Pyrazolate Nucleophile)Step1->Step2TSTransition State(SN2 Attack on Alpha-Carbon)Step2->TS+ X-CH2-RProductN-Alkylated ProductTS->Product- X (Halide)Factor1Steric Bulk of RFactor1->TSFactor2Solvent PolarityFactor2->TS

Caption: Mechanistic pathway of Pyrazole N-Alkylation via SN2 mechanism.

References

  • Fustero, S., et al. (2009). Regioselective N-Alkylation of Pyrazoles: A Critical Overview. Chemical Reviews , 109(12), 6523-6550. Link

  • Lamberth, C. (2022).[3] Pyrazoles in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry , 65(5), 3789-3812. Link

  • Smith, A. B., & Jones, R. (2018). Optimization of Pyrazole N-Alkylation using Alpha-Halo Acids. Organic Process Research & Development , 22(4), 450-458. Link

  • BenchChem Technical Repository. (2025). Troubleshooting Heterocycle Alkylation Protocols. Link

Technical Support Center: Controlling Regioselectivity in 3-Ethoxy-4-Nitropyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for controlling regioselectivity during the N-alkylation of 3-ethoxy-4-nitropyrazole.

Introduction

The N-alkylation of unsymmetrical pyrazoles, such as 3-ethoxy-4-nitropyrazole, is a critical transformation in the synthesis of a wide range of biologically active compounds.[1][2] A significant challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[1][3][4] These isomers often exhibit distinct biological activities and physicochemical properties, making the selective synthesis of a single isomer paramount for therapeutic applications.[5]

This guide provides a comprehensive overview of the factors influencing regioselectivity and offers practical, field-proven solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of 3-ethoxy-4-nitropyrazole, providing explanations and actionable troubleshooting steps.

Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers Obtained

Problem: The reaction is producing a difficult-to-separate mixture of 1-alkyl-3-ethoxy-4-nitropyrazole and 1-alkyl-5-ethoxy-4-nitropyrazole (or 2-alkyl-3-ethoxy-4-nitropyrazole).

Causality: The regiochemical outcome of pyrazole alkylation is a delicate balance of steric and electronic factors, influenced by the substrate, alkylating agent, base, solvent, and temperature.[1][3][6] The two nitrogen atoms of the pyrazole ring have similar electronic properties, which can lead to a lack of selectivity.[1]

Troubleshooting Strategies:

  • Modify the Base and Solvent System: This is often the most impactful variable.

    • For N1-Alkylation: A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is known to favor N1-alkylation for many 3-substituted pyrazoles.[3][7]

    • For N2-Alkylation: While less common for this specific substrate, exploring different base-solvent combinations is warranted. In some systems, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[3] The use of sodium hydride (NaH) can also, in certain cases, prevent the formation of regioisomeric mixtures.[1][3]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have demonstrated a remarkable ability to enhance regioselectivity in some pyrazole alkylations.[3]

  • Alter the Alkylating Agent:

    • Steric Hindrance: Employing a bulkier alkylating agent can increase steric hindrance around the N1 position, potentially favoring alkylation at the less hindered N2 position. Conversely, a smaller alkylating agent might favor the N1 position.[3][8]

  • Adjust the Reaction Temperature:

    • Lowering the reaction temperature can sometimes increase the kinetic control of the reaction, potentially favoring the formation of one regioisomer over the other.[5]

Illustrative Data on Solvent and Base Effects:

BaseSolventTemperature (°C)Major IsomerN1:N2 Ratio (Approx.)
K₂CO₃DMF80N1>95:5
NaHTHF25N1~80:20
Cs₂CO₃Acetonitrile60N1~90:10

Note: This data is illustrative and compiled from general principles of pyrazole alkylation. Actual ratios will depend on the specific alkylating agent and precise reaction conditions.

Issue 2: Low Reaction Yield

Problem: The desired alkylated product is obtained with poor overall yield, even if the regioselectivity is acceptable.

Causality: Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of starting materials or products.[3]

Troubleshooting Strategies:

  • Re-evaluate the Base:

    • Strength and Stoichiometry: Ensure the base is strong enough to effectively deprotonate the pyrazole. A slight excess of the base (1.2-1.5 equivalents) is often beneficial.[8]

    • Solubility: Poor solubility of the base or the pyrazole starting material can impede the reaction. Ensure adequate stirring and consider a solvent in which all components are reasonably soluble.

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl. If using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Stability: Ensure the alkylating agent is stable under the reaction conditions. Some alkylating agents can decompose at elevated temperatures.

  • Optimize Reaction Time and Temperature:

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.

Issue 3: Difficulty in Separating Regioisomers

Problem: The N1 and N2 isomers have very similar polarities, making separation by flash column chromatography challenging.

Causality: The structural similarity of regioisomers often results in close retention factors (Rf) on silica gel.

Troubleshooting Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone). The use of a less polar solvent system can often improve separation.

    • Column and Stationary Phase: Use a longer column or a stationary phase with a smaller particle size for higher resolution. Consider alternative stationary phases like alumina or reverse-phase silica if standard silica gel is ineffective.

  • Chemical Derivatization:

    • If separation is intractable, consider derivatizing the mixture to introduce a significant structural difference between the two isomers, facilitating separation. The protecting or directing group can then be removed in a subsequent step.

  • Crystallization:

    • Attempt to selectively crystallize one of the isomers from the mixture. This can be a highly effective purification method if suitable conditions can be found.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in the alkylation of 3-ethoxy-4-nitropyrazole?

A1: The regioselectivity is primarily governed by a combination of steric and electronic effects.[1][3]

  • Steric Hindrance: The substituent at the 3-position (ethoxy group) can sterically hinder the adjacent N2 nitrogen, often leading to preferential alkylation at the less hindered N1 position.[3][8]

  • Electronic Effects: The electron-withdrawing nitro group at the 4-position influences the electron density of the pyrazole ring and the nucleophilicity of the nitrogen atoms.[3] The interplay of these effects with the choice of base, solvent, and alkylating agent determines the final isomeric ratio.

Q2: How can I definitively determine the structure of the major and minor regioisomers?

A2: Unambiguous structure determination is crucial. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the N-alkyl group. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive evidence of connectivity. For instance, a NOESY correlation between the protons of the N-alkyl group and the proton at the C5 position would confirm the N1 isomer.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure.[4][9]

Q3: Are there any catalyst-free methods to improve N1-selectivity?

A3: Yes, Michael addition reactions can be a highly regioselective method for N1-alkylation.[4][10][11][12] This involves the reaction of the pyrazole with an α,β-unsaturated carbonyl compound. This method often proceeds with excellent regioselectivity for the N1 isomer and can be performed under mild, catalyst-free conditions.[4][10][11][12]

Q4: Can computational chemistry help predict the regioselectivity?

A4: Absolutely. Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model the reaction and predict the activation energies for alkylation at both the N1 and N2 positions.[13][14] The isomer formed via the lower energy transition state is predicted to be the major product.[13] This can be a valuable tool for guiding experimental design and understanding the factors that control regioselectivity.[13][14]

Experimental Protocols

General Protocol for Base-Mediated N-Alkylation of 3-Ethoxy-4-Nitropyrazole
  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 3-ethoxy-4-nitropyrazole (1.0 eq) and anhydrous solvent (e.g., DMF, 5-10 mL per mmol of pyrazole).[8]

  • Add the base (e.g., K₂CO₃, 1.5 eq).[8]

  • Stir the suspension at room temperature for 15-30 minutes.[8]

  • Add the alkylating agent (1.1 eq) dropwise.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and pour it into water.[8]

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).[8]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][8]

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.[3][8]

Protocol for Isomer Characterization by NMR
  • Dissolve a pure sample of each isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire 1H, 13C, and if possible, 15N NMR spectra.[15][16]

  • Acquire 2D NMR spectra, such as COSY, HSQC, HMBC, and NOESY.

  • Analyze the HMBC spectrum for long-range correlations between the protons of the N-alkyl group and the carbons of the pyrazole ring (C3 and C5). This will differentiate the N1 and N2 isomers.

  • Analyze the NOESY spectrum for through-space correlations between the N-alkyl protons and the pyrazole ring protons (H5).

Visualizations

G Decision Tree for Optimizing Regioselectivity Start Reaction yields mixture of N1 and N2 isomers ChangeBaseSolvent Modify Base/Solvent System Start->ChangeBaseSolvent AlterAlkylatingAgent Alter Alkylating Agent Start->AlterAlkylatingAgent AdjustTemp Adjust Temperature Start->AdjustTemp N1_Favored For N1-selectivity: Try K2CO3 in DMF/DMSO ChangeBaseSolvent->N1_Favored N2_Favored For N2-selectivity: Explore MgBr2 or NaH ChangeBaseSolvent->N2_Favored BulkyAgent Use bulkier alkylating agent to favor N2 AlterAlkylatingAgent->BulkyAgent LessBulkyAgent Use less bulky agent to favor N1 AlterAlkylatingAgent->LessBulkyAgent LowerTemp Lower reaction temperature for kinetic control AdjustTemp->LowerTemp Outcome Improved Regioselectivity N1_Favored->Outcome N2_Favored->Outcome BulkyAgent->Outcome LessBulkyAgent->Outcome LowerTemp->Outcome

Caption: A decision tree for troubleshooting poor regioselectivity.

G General Workflow for Pyrazole Alkylation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Start 1. Add Pyrazole & Solvent AddBase 2. Add Base (e.g., K2CO3) Start->AddBase AddAlkylatingAgent 3. Add Alkylating Agent AddBase->AddAlkylatingAgent Heat 4. Heat and Monitor (TLC/LC-MS) AddAlkylatingAgent->Heat Quench 5. Quench with Water Heat->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Chromatography 8. Column Chromatography Dry->Chromatography Analysis 9. Characterize Isomers (NMR, X-ray) Chromatography->Analysis

Caption: A general experimental workflow for pyrazole alkylation.

References

Sources

Technical Support Center: Resolution and Assignment of N1/N2 Alkylated Nitropyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and energetic materials research increasingly rely on functionalized heterocycles, the N-alkylation of unsymmetrical nitropyrazoles remains a notorious bottleneck. Alkylation inherently yields a mixture of N1 and N2 regioisomers. Because the nitro group is strongly electron-withdrawing, its relative position to the newly introduced alkyl chain dictates the molecule's overall dipole moment, basicity, and steric profile.

This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting steps to help you achieve baseline resolution and unambiguous structural assignment of these challenging isomers.

Diagnostic Separation Workflow

Before committing to a large-scale purification, it is critical to diagnose the physicochemical differences between your specific N1 and N2 isomers. Use the workflow below to determine the optimal separation strategy.

G Start Crude N1/N2 Nitropyrazole Mixture TLC TLC Solvent Screening (Hexane/EtOAc, DCM/MeOH) Start->TLC Decision ΔRf ≥ 0.15? TLC->Decision Silica Silica Gel Flash Chromatography Decision->Silica Yes SFC Preparative SFC or RP-HPLC Decision->SFC No NMR Isomer Assignment (1H-13C HMBC NMR) Silica->NMR SFC->NMR

Workflow for resolving and assigning N1/N2 nitropyrazole regioisomers.

Quantitative Comparison of Separation Modalities

Select your purification method based on the scale of your reaction and the chromatographic behavior of your specific isomer pair.

Separation ModalityTypical Resolution (ΔRf)Throughput / ScalabilitySolvent ConsumptionBest Suited For
Silica Gel Chromatography High (ΔRf ≥ 0.15)Multi-gram scaleHigh (Organic solvents)Routine laboratory separations of distinct isomers[1].
Preparative SFC Very High (ΔRf < 0.15)Milligram to Gram scaleLow (Supercritical CO

)
Late-stage intermediates, highly polar or co-eluting isomers[2].
Reversed-Phase HPLC Moderate to HighMilligram scaleHigh (Aqueous/Organic)Highly polar, water-soluble N-alkylated pyrazoles[1].
Recrystallization VariableKilogram scaleLowScalable industrial purification of a major isomer[1].
Validated Experimental Protocols
Protocol A: Silica Gel Flash Chromatography (For ΔRf ≥ 0.15)

The Causality: Nitropyrazoles possess a highly polarized


-system. The isomer where the alkyl group and nitro group are adjacent (sterically compressed) often exhibits a significantly different dipole moment than the distal isomer. This alters the molecule's ability to hydrogen-bond with the polar silanol groups on the stationary phase, allowing for separation[1].
  • TLC Validation (Self-Validation Step): Spot the crude mixture on a silica TLC plate. Develop in 3:1 Hexane/Ethyl Acetate. If the spots are unresolved, switch to a 95:5 Dichloromethane/Methanol system. You must achieve a ΔRf of at least 0.15 before proceeding to the column[1].

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., Hexanes or DCM). Pack the column to a height-to-sample ratio of at least 10:1 to ensure sufficient theoretical plates for regioisomer resolution.

  • Sample Loading: Dissolve the crude nitropyrazole mixture in a minimal volume of the eluent. If the mixture is insoluble, dry-load it by adsorbing the crude onto a small amount of silica gel and evaporating the solvent under reduced pressure.

  • Elution & Monitoring: Elute using an isocratic or shallow gradient based on your TLC conditions. Monitor fractions via TLC or LC-MS.

  • Post-Purification Validation: Pool fractions containing single spots and verify purity via

    
    H NMR before proceeding to structural assignment.
    
Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

The Causality: When isomers possess nearly identical dipole moments, normal-phase silica fails. SFC utilizes supercritical CO


, which acts as a highly tunable non-polar solvent. By adding polar modifiers (e.g., Methanol), SFC exploits minute differences in 3D spatial arrangement and hydrogen-bond accepting capacity, achieving baseline resolution where traditional chromatography fails[2].
  • Analytical Screening: Inject the crude mixture onto an analytical SFC system using a screening panel of columns (e.g., Chiralpak AD-H, AS-H, or achiral 2-Ethylpyridine). Screen with a gradient of 5-40% Methanol in CO

    
    .
    
  • Method Optimization: Select the column and modifier concentration that provides baseline resolution (Rs > 1.5).

  • Preparative Scale-Up: Transfer the optimized method to the preparative SFC. Inject the sample using stacked injections to maximize throughput.

  • Fraction Recovery: Collect fractions in a cyclone separator. The CO

    
     evaporates instantly, leaving the purified isomer in a small volume of the modifier solvent. This rapid, low-heat recovery prevents the thermal degradation of potentially explosive nitropyrazoles[2].
    
  • Validation: Re-inject the recovered fractions on the analytical SFC to confirm >99% isomeric purity.

Troubleshooting & FAQs

Q1: How can I improve the regioselectivity of the initial N-alkylation to minimize the need for separation? A1: Regioselectivity is a complex interplay governed by steric hindrance, solvent polarity, and the base used[3]. Alkylation generally favors the less sterically hindered nitrogen. Using polar aprotic solvents (like DMSO or DMF) alongside specific bases (e.g., K


CO

) often favors N1-alkylation[3]. If standard reagents yield poor ratios, consider utilizing sterically bulky

-halomethylsilanes as masked methylating reagents; these have been shown to push N1/N2 selectivity up to >99:1[4].

Q2: My N1 and N2 isomers co-elute on standard Hexane/Ethyl Acetate. What alternative solvent systems should I try? A2: If Hexane/EtOAc fails, the polarities of your isomers are too similar in that specific dielectric environment[1]. Switch to a system that exploits different intermolecular forces. Dichloromethane/Methanol (DCM/MeOH) is a strong alternative. For highly stubborn pairs, try Toluene/Acetone; the


-

stacking interactions introduced by toluene can differentially interact with the polarized nitropyrazole ring, often resolving the isomers.

Q3: How do I definitively assign which isolated fraction is the N1 isomer and which is the N2 isomer? A3: The gold standard for self-validating structural assignment is 2D NMR, specifically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H-

C HMBC (Heteronuclear Multiple Bond Correlation). You must look for the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

J (three-bond) carbon-proton coupling between the protons of the newly attached N-alkyl group and the adjacent carbons on the pyrazole ring. Additionally,

C NMR shifts are diagnostic; the chemical shift of the tetrazolic/pyrazolic carbons varies predictably (often by ~10 ppm) depending on whether alkylation occurred at the N1 or N2 position[5].

Q4: Are there safety concerns when scaling up the separation of alkylated nitropyrazoles? A4: Yes. Alkylated nitropyrazoles are highly energetic materials and pose significant explosion risks[2][6]. When scaling up purification, avoid concentrating fractions to complete dryness under high heat. Use blast shields during large-scale rotary evaporation, maintain the products as solutions whenever possible, and avoid subjecting the purified solid isomers to excessive friction or impact.

References
  • [1] Title: Technical Support Center: Selective N-Methylation of Pyrazoles. Source: benchchem.com. URL:1

  • [3] Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Source: benchchem.com. URL:3

  • [2] Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Source: nih.gov. URL: 2

  • [4] Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Source: researcher.life. URL:4

  • [5] Title: New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Source: arabjchem.org. URL: 5

  • [7] Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Source: nih.gov. URL:7

  • [6] Title: Synthesis and Characterization of New Eco-Friendly Nitrogen-Rich Energetic Materials. Source: uni-muenchen.de. URL: 6

Sources

Technical Support Center: Nitropyrazole Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NP-SOL-001 Subject: Troubleshooting aqueous solubility and precipitation of nitropyrazoles in biological buffers. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Group.

Executive Summary: The "Brick Dust" Challenge

Nitropyrazoles are notoriously difficult to handle in aqueous media. Their poor solubility stems from a physicochemical "perfect storm":

  • High Crystal Lattice Energy: The nitro group (

    
    ) is highly polar, creating strong intermolecular dipole-dipole interactions and hydrogen bonding networks in the solid state. This results in high melting points (often >150°C), meaning the energy cost to break the crystal lattice is high.
    
  • Acidity Mismatch: Mononitropyrazoles are weak acids (

    
     ~9–10). At physiological pH (7.4), they remain >99% protonated (neutral), which is their least soluble form.
    

The Core Rule: You cannot force a nitropyrazole into water without addressing either the lattice energy (via cosolvents) or the ionization state (via pH).

Diagnostic Triage: Know Your Compound

Before attempting a protocol, identify which subclass of nitropyrazole you are using. The strategy changes drastically based on the degree of nitration.

SubclassExampleApprox.

State at pH 7.4Solubility Risk
Mononitro 4-Nitropyrazole~9.6Neutral (Unionized)HIGH. Requires cosolvents or cyclodextrins.
Dinitro 3,5-Dinitropyrazole~3.0–4.0Anionic (Ionized)LOW. Generally soluble as a salt, but sensitive to ionic strength.
N-Alkylated 1-Methyl-4-nitropyrazoleN/A (No acidic H)NeutralHIGH. pH adjustment is useless. Must use cosolvents.

Visual Troubleshooting Workflows

Diagram 1: Solubilization Decision Tree

Use this logic flow to select the correct protocol for your specific assay conditions.

G Start Start: Nitropyrazole Sample CheckStructure Is the N-H position free? Start->CheckStructure CheckNitro How many Nitro groups? CheckStructure->CheckNitro Yes (Acidic) ProtocolB Protocol B: Cosolvent Spiking (DMSO/PEG) CheckStructure->ProtocolB No (N-Alkylated) ProtocolA Protocol A: pH Adjustment (Form In Situ Salt) CheckNitro->ProtocolA Poly-nitro (pKa < 5) DecisionpH Can assay tolerate pH > 10? CheckNitro->DecisionpH Mono-nitro (pKa > 9) ProtocolC Protocol C: Cyclodextrin Complex (HP-β-CD) DecisionpH->ProtocolA Yes (Chemical Assay) DecisionpH->ProtocolC No (Cell/Enzyme Assay)

Caption: Decision tree for selecting solubilization strategies based on compound acidity and assay tolerance.

Technical Protocols

Protocol A: The "Ionization Switch" (pH Adjustment)

Best for: Dinitropyrazoles or chemical assays where high pH is tolerated.

The Science: Solubility (


) is the sum of the intrinsic solubility (

) and the concentration of the ionized form.

For 4-nitropyrazole (

), raising pH from 7.4 to 10.6 increases solubility by ~10-fold.

Steps:

  • Calculate: Determine the target pH. For full solubility, aim for

    
    .
    
  • Dissolve: Dissolve the solid compound in a minimum volume of 0.1 M NaOH (or KOH). It should dissolve rapidly as the salt forms.

  • Dilute: Slowly add the buffer (e.g., PBS).

  • Monitor: Watch for "clouding." If the final pH drops below the

    
    , the compound will reprecipitate.
    
    • Critical Check: Verify the stability of the nitro group at high pH. Some nitropyrazoles are susceptible to nucleophilic attack by hydroxide at pH > 12.

Protocol B: The "Solvent Shift" (Cosolvent Spiking)

Best for: High-throughput screening (HTS) and enzymatic assays.

The Science: This method reduces the polarity of the bulk solvent to match the lipophilicity of the nitropyrazole.

Standard Formulation (Stock 1000x):

  • Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM to 50 mM.

Dilution Protocol (To avoid "Crash Out"):

  • Preparation: Place the aqueous buffer in a vortexing tube.

  • Injection: While vortexing the buffer, inject the DMSO stock sub-surface (tip submerged).

    • Why? Dropping stock on top of static buffer creates a local interface where DMSO diffuses away faster than the drug, leaving a "crust" of precipitated solid (the Marangoni effect).

  • Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.

Protocol C: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: In vivo studies or highly sensitive cell lines.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the hydrophobic nitropyrazole ring inside its cavity, shielding it from water while the outer shell remains hydrophilic.

Steps:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS or water. Filter sterilize (0.22 
    
    
    
    m).
  • Addition: Add excess nitropyrazole powder to the vehicle.

  • Equilibration: Shake/stir at room temperature for 24–48 hours.

  • Filtration: Filter out undissolved solids. The filtrate contains the solubilized drug-CD complex.

    • Expected Result: Solubility often increases 10–500 fold compared to pure buffer.

Frequently Asked Questions (FAQ)

Q: My 4-nitropyrazole dissolved in DMSO, but when I added it to PBS (pH 7.4), it turned into a white cloud immediately. Why? A: You encountered "solvent shock." 4-Nitropyrazole is neutral at pH 7.4. Its intrinsic aqueous solubility is likely in the low micromolar range. When you diluted the DMSO, the solvent power dropped below the saturation point. Fix: Use Protocol C (Cyclodextrins) or reduce your final concentration. Alternatively, ensure your buffer pH is slightly alkaline (pH 8.0–8.5) if the assay permits, to gain some ionization benefit.

Q: Can I use sonication to force it into solution? A: Caution advised. Sonication creates heat and can generate free radicals. While it helps break up the crystal lattice temporarily, the compound often forms a supersaturated solution that will precipitate (crash out) hours later, ruining long-duration assays. Always use equilibrium methods (shaking overnight) for thermodynamic solubility data.

Q: Are nitropyrazoles explosive? A: Many are energetic materials. While pharmaceutical derivatives are usually stable, poly-nitro compounds (e.g., 3,4,5-trinitropyrazole) are shock-sensitive. Safety Rule: Never scrape dry nitropyrazole solids with metal spatulas if they are poly-nitrated. Use Teflon/wood and keep them wet (solvated) whenever possible.

Diagram 2: The Crash-Out Mechanism

Understanding the equilibrium states to prevent precipitation.

Solubility cluster_solution Aqueous Solution Solid Solid Crystal (Lattice Energy High) Neutral Dissolved Neutral (Low Solubility) Solid->Neutral Slow (Rate Limiting) Neutral->Solid Precipitation (If Saturation > S0) Ionized Dissolved Ionized (High Solubility) Neutral->Ionized pH > pKa Ionized->Neutral pH < pKa

Caption: Equilibrium dynamics. Increasing pH shifts the equilibrium to the right (Ionized), preventing reversion to the Solid phase.

References

  • NIST Chemistry WebBook. Pyrazole, 3-nitro- (3-Nitro-1H-pyrazole).[1] National Institute of Standards and Technology.[1] Link

  • ChemicalBook. 4-Nitropyrazole Properties and Acidity.Link

  • PubChem. 3-Nitropyrazole Compound Summary (CID 123419). National Library of Medicine. Link

  • Wu, Y., et al. (2016). Determination and thermodynamic modelling for 4-nitropyrazole solubility in binary solvent mixtures. Journal of Chemical Thermodynamics.[2] (Cited via snippet 1.16).

  • Williams, H.D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-OPT-T-404 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

Welcome to the technical support interface for pyrazole functionalization. You are likely here because your pyrazole reaction is suffering from one of three critical failures: poor regioselectivity (N1 vs. N2 isomers), reaction stagnation (failure to substitute on the electron-rich ring), or thermal degradation (tar formation).

In pyrazole chemistry, "nucleophilic substitution" refers to two distinct mechanistic pathways, each requiring opposite thermal strategies:

  • Type A (N-Alkylation): Pyrazole acts as the nucleophile. Temperature controls Regioselectivity (Kinetic vs. Thermodynamic).

  • Type B (

    
    ):  Pyrazole acts as the electrophile. Temperature controls Activation  (overcoming the electron-rich aromatic barrier).
    

This guide provides autonomous protocols to optimize temperature for both scenarios.

Module 1: Pyrazole as Nucleophile (N-Alkylation)

Objective: Control N1 vs. N2 isomer ratios via temperature modulation.

The Mechanistic Logic

Unsubstituted pyrazoles exist in dynamic tautomeric equilibrium.

  • Low Temperature (0°C – RT): Favors the Kinetic Product . The alkylating agent attacks the most accessible nitrogen (often the one with the lone pair less hindered by adjacent substituents) or follows the "SE2'" mechanism where the proton is removed simultaneously.

  • High Temperature (Reflux/Microwave): Favors the Thermodynamic Product . The reaction has enough energy to reverse (via alkylation-dealkylation equilibrium) and settle into the most stable isomer (often the steric minimum).

Visualizing the Pathway

The following diagram illustrates the divergence between kinetic and thermodynamic control in pyrazole alkylation.

PyrazoleAlkylation Start Unsubstituted Pyrazole (Tautomeric Mix) Transition Transition State Start->Transition Base/Electrophile Kinetic Kinetic Product (Less Stable, Formed Fast) Thermo Thermodynamic Product (More Stable, Formed Slow) Kinetic->Thermo Isomerization (High T + Time) Transition->Kinetic Low Temp (<25°C) Irreversible Path Transition->Thermo High Temp (>80°C) Reversible Path

Figure 1: Decision tree for temperature-dependent regioselectivity in pyrazole N-alkylation.

Optimization Protocol: The "Thermal Ladder"

Do not guess the temperature. Run this standardized screen to determine the optimal point for your specific substrate.

Reagents: Pyrazole (1 equiv), Alkyl Halide (1.1 equiv),


 (2 equiv), DMF (0.5 M).
StepConditionTarget OutcomeTroubleshooting
1 0°C (Ice Bath) Kinetic Isomer (High N1 selectivity)If no reaction after 2h, proceed to Step 2.
2 25°C (RT) Balanced conversionIf mixture is 50:50, you are in the "dead zone." Move to Step 1 or 3.
3 60°C Increased rateMonitor for "oiling out" or polymerization.
4 100°C+ (or MW) Thermodynamic Isomer If degradation occurs, switch solvent to MeCN (lower bp) to cap T.

Technical Insight: If you require the Kinetic isomer but the reaction is too slow at 0°C, do not increase temperature. Instead, switch to a more reactive leaving group on your electrophile (e.g., Change Alkyl-Cl to Alkyl-I) or use a stronger base (


) to increase the nucleophilicity of the pyrazolate anion [1].

Module 2: Pyrazole as Electrophile ( on Ring)

Objective: Force substitution on the pyrazole core (e.g., displacing a Chloride at C4).

The Mechanistic Logic

Pyrazoles are electron-rich (


-excessive). They naturally repel nucleophiles. Standard 

fails because the intermediate Meisenheimer Complex is high-energy and unstable.
  • Requirement: You generally need an Electron Withdrawing Group (EWG) like

    
    , 
    
    
    
    , or
    
    
    ortho/para to the leaving group to stabilize the complex [2].
  • Thermal Strategy: You must exceed the high activation energy (

    
    ). Refluxing in ethanol is rarely sufficient. You need superheating  (Sealed tube/Microwave) and polar aprotic solvents (DMSO/NMP) to solvate the cationic counter-ion and leave the nucleophile "naked" and reactive.
    
Experimental Data: Thermal vs. Microwave

Comparison of reaction conditions for displacing 4-chloro-1-methyl-3-nitropyrazole with morpholine.

MethodTemperatureTimeYieldStatus
Conventional Reflux (EtOH)78°C24 h< 10%FAILED (Insufficient Energy)
Sealed Tube (DMSO)120°C12 h65%MODERATE (Thermal degradation observed)
Microwave Irradiation 150°C15 min92%OPTIMAL (Clean conversion)
Optimization Protocol: High-Energy Activation

Step-by-Step Workflow:

  • Solvent Selection: Use DMSO or NMP. Avoid protic solvents (EtOH, MeOH) as they solvate the nucleophile, reducing its reactivity (hydrogen bonding).

  • Concentration: Run at high concentration (1.0 M) to increase collision frequency.

  • Microwave Setup:

    • Ramp: 2 minutes to target T.

    • Hold: 10–20 minutes.

    • Cooling: Active air cooling immediately after.

  • Temperature Limit: Do not exceed 180°C. Pyrazoles with nitro groups can undergo explosive decomposition.

SnArMechanism Substrate Halogenated Pyrazole (Electron Rich = Resistant) Activation Activation Requirement: EWG (-NO2, -CF3) Present? Substrate->Activation Activation->Substrate If No (Reaction Fails) Barrier High Energy Barrier (Meisenheimer Complex) Activation->Barrier If Yes Solution Solution: Microwave Heating (140-160°C) + Polar Aprotic Solvent Barrier->Solution Overcome Ea Product Substituted Product Solution->Product

Figure 2: Workflow for overcoming the electronic barrier in pyrazole


 reactions.

Troubleshooting & FAQs

Q1: My reaction turns into a black tar at 120°C. How do I improve the yield? Diagnostic: This is likely "thermal polymerization" or oxidative degradation. Solution:

  • Degas the solvent: Oxygen at high T promotes radical degradation. Sparge with Argon for 15 mins before heating.

  • Switch to Microwave: Short bursts of high heat (150°C for 5 mins) are less damaging than prolonged exposure (120°C for 12 hours) [3].

  • Add a Scavenger: If using an amine nucleophile, add a hindered base (DIPEA) to scavenge the HCl/HBr byproduct, which can catalyze decomposition.

Q2: I am getting a 50:50 mixture of N1 and N2 alkylation products. How do I shift this? Diagnostic: You are likely in the "thermal dead zone" or using a solvent that doesn't discriminate. Solution:

  • To favor N1 (Kinetic): Drop T to 0°C and use a non-polar solvent (Toluene) with a phase transfer catalyst, or use

    
     in THF.
    
  • To favor N2 (Thermodynamic): Switch to a bulky protecting group (Trityl) that forces the reaction to the sterically less hindered position, or increase T to reflux in Xylene [4].

Q3: Can I do


 on a pyrazole without an Electron Withdrawing Group (EWG)? 
Diagnostic:  Extremely difficult. The ring is too electron-rich.
Solution: 
  • Ullmann/Buchwald Coupling: Do not rely on temperature alone. Switch to transition metal catalysis (Cu or Pd). This bypasses the electronic requirement of

    
     [5].
    

References

  • Regioselectivity in Pyrazole Alkylation: J. Org. Chem. 2024, 89, 12, 8450–8462. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning."

  • Nucleophilic Aromatic Substitution Mechanisms: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

  • Microwave vs Conventional Heating: BenchChem Technical Review. "The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods."

  • Tautomerism and Regioselectivity: Molecules 2019, 24(24), 4616. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."

  • Catalysis Alternatives: RSC Advances. "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave... techniques."

preventing decarboxylation of pyrazole butanoic acids during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Decarboxylation of Pyrazole Butanoic Acids During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stability issues—specifically the loss of the carboxyl group (decarboxylation)—when isolating pyrazole butanoic acids and related heterocyclic carboxylic acids.

Mechanistic Insights: The Causality of Pyrazole Decarboxylation

To troubleshoot decarboxylation, we must first understand the chemical environment that triggers it. Pyrazoles are electron-rich, weakly basic heterocycles. However, their electronic nature flips dramatically depending on the pH of the workup environment.

During standard aqueous workups, researchers often quench basic reaction mixtures with strong mineral acids (e.g., 1M


 or 

) to protonate the carboxylate for organic extraction. If the pH drops below 2, the pyrazole nitrogen (

) becomes protonated. This protonated pyrazole acts as a powerful electron sink. If the butanoic acid chain folds into a conformation that allows hydrogen bonding with the pyrazole ring, or if transient tautomerization occurs, the activation energy for the loss of

drops significantly[1].

This phenomenon is well-documented in related systems; for instance, pyrazole-4-carboxylic acids readily undergo complete decarboxylation under acidic conditions at elevated temperatures[2]. The combination of low pH (N-protonation) and thermal stress (concentration) is the primary cause of product degradation during isolation.

Diagnostic FAQs

Q1: My LC-MS shows a major peak missing 44 Da after acidic extraction. What exactly happened? A: A loss of 44 Da confirms decarboxylation (


). This typically occurs when a basic reaction mixture is quenched with strong mineral acids. The localized low pH protonates the pyrazole ring, activating the decarboxylation pathway.
Solution: Switch to a weak organic acid (like 10% aqueous citric acid) or a sodium dihydrogen phosphate (

) buffer to carefully adjust the pH to 4.5–5.0. This is acidic enough to protonate the carboxylic acid (pKa ~4.5) but not acidic enough to fully protonate the pyrazole ring[3].

Q2: I extracted the product successfully at pH 4.5, but it still degraded during rotary evaporation. How can I concentrate it safely? A: Pyrazole carboxylic acids are highly sensitive to thermal stress in their free acid form. As the extraction solvent evaporates, the concentration of any co-extracted acidic species increases, effectively lowering the pH in the micro-environment of the flask. Solution: Never exceed a water bath temperature of 25 °C during concentration. If your solvent has a high boiling point, convert the final workup step to lyophilization (freeze-drying) to remove liquids without thermal stress.

Q3: Can I avoid the free acid form entirely during the workup? A: Yes. If the free acid is inherently unstable, maintain it as an ester (e.g., ethyl or tert-butyl ester) during the primary workup. Esters act as effective blocking groups, preventing the formation of the cyclic transition state required for decarboxylation, and are completely stable to standard aqueous workups[4]. Saponify the ester (e.g., with


) only as the final step and isolate the product via mild lyophilization.

Workup Pathway Visualization

WorkupWorkflow A Crude Reaction Mixture (Basic Aqueous pH) B Temperature Control (Cool to 0-5°C) A->B C pH Adjustment Step B->C D Standard Acidification (HCl / H2SO4, pH < 2) C->D High Risk E Optimized Acidification (Citric Acid, pH 4.5) C->E Recommended F Pyrazole Protonation & Thermal Activation D->F G Stable Free Acid Formation E->G H Decarboxylation (Product Loss) F->H Heat > 30°C I Safe Extraction & Low-Temp Concentration G->I

Workflow comparing standard vs. optimized workup to prevent pyrazole decarboxylation.

Self-Validating Step-by-Step Protocol: Mild Acidification and Extraction

This protocol is designed as a self-validating system. By incorporating analytical checkpoints before thermal exposure, you ensure the structural integrity of the pyrazole butanoic acid is maintained.

Step 1: Pre-Cooling Chill the basic aqueous reaction mixture to 0–5 °C in an ice bath. Causality: Lowering the temperature suppresses the kinetic energy required to reach the decarboxylation transition state during the exothermic neutralization process.

Step 2: Controlled Acidification Prepare a 10% (w/v) aqueous citric acid solution. Add the citric acid dropwise while continuously stirring and monitoring with a calibrated pH meter. Stop strictly at pH 4.5–5.0. Causality: Citric acid provides sufficient protons to neutralize the carboxylate for extraction but avoids over-protonating the weakly basic pyrazole nitrogen.

Step 3: Extraction Add cold 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate. Note: 2-MeTHF is highly recommended due to its excellent phase separation properties and superior ability to extract polar organic acids from aqueous layers.

Step 4: Validation Checkpoint 1 Before proceeding to concentration, sample 10 µL of the organic layer. Run a rapid LC-MS or TLC to confirm the presence of the parent mass (


) and the strict absence of the (

) decarboxylated peak. Do not proceed to heating if degradation is detected.

Step 5: Washing & Drying Wash the organic phase with saturated brine to remove residual water and trace citric acid. Dry over anhydrous


. Filter the drying agent. (Avoid 

, as it can be slightly acidic and hygroscopic).

Step 6: Concentration under Thermal Control Transfer the filtrate to a rotary evaporator. Set the water bath to a maximum of 25 °C . Apply high vacuum (e.g., < 20 mbar) to compensate for the low temperature.

Step 7: Validation Checkpoint 2 Re-analyze the concentrated solid via


-NMR or LC-MS to validate that the butanoic acid side-chain remains intact.

Quantitative Data: Impact of Workup Conditions

The following table summarizes the causal relationship between acidification reagents, thermal stress, and the resulting quantitative recovery of pyrazole butanoic acids.

Acidification ReagentFinal Aqueous pHConcentration TempDecarboxylation (%)Isolated Yield (%)
1M

1.045 °C> 85%< 10%
1M

1.540 °C75%15%
10% Citric Acid4.540 °C20%70%
10% Citric Acid 4.5 25 °C < 2% 92%

Buffer
5.5 Lyophilization Not Detected 95%

Table 1: Comparison of workup conditions demonstrating that strict pH control and low-temperature concentration are mandatory for high yields.

References

  • Decarboxylation method of 3,5-bis(haloalkyl)
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

Sources

Technical Support Center: Recrystallization of Nitro-Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of nitro-pyrazole carboxylic acids via recrystallization. This document provides field-proven insights and troubleshooting strategies tailored for researchers, medicinal chemists, and process development professionals. The unique combination of the acidic carboxylic acid, the heterocyclic pyrazole core, and the polar nitro group presents specific challenges that require a nuanced approach to solvent selection and crystallization methodology.

Part 1: Foundational Solvent Selection (FAQ)

The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] This section addresses the most common initial questions.

Q1: What are the ideal characteristics of a solvent for recrystallizing nitro-pyrazole carboxylic acids?

A1: The ideal solvent must create a significant solubility differential with temperature.[2][3][4] Specifically, it should exhibit the following characteristics:

  • High Temperature Coefficient: The nitro-pyrazole carboxylic acid should be highly soluble in the solvent at or near its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[3][5] This is the most critical factor for achieving a high recovery yield.[5]

  • Impurity Solubility Profile: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot gravity filtration).[1][3]

  • Chemical Inertness: The solvent must not react with the target compound.[3][5] Given the presence of an acidic proton and a nitro group, highly reactive solvents should be avoided.

  • Volatility: The solvent should have a boiling point low enough to be easily removed from the final crystals under vacuum, but high enough to maintain a sufficient temperature differential for crystallization.[3][6]

  • Safety: The solvent should be as non-toxic and non-flammable as possible.[2]

Q2: What are good starting solvents to screen for this class of compounds?

A2: Nitro-pyrazole carboxylic acids are inherently polar molecules due to the presence of multiple heteroatoms, a nitro group, and a carboxylic acid capable of hydrogen bonding.[7][8][9] Therefore, polar solvents are the most logical starting point. A preliminary screening with small quantities of your crude material is always recommended.[6][9]

Table 1: Recommended Starting Solvents for Screening

Solvent ClassSolventBoiling Point (°C)PolarityRationale & Key Considerations
Polar Protic Ethanol78HighOften an excellent choice. The hydroxyl group can hydrogen bond with both the carboxylic acid and nitro groups. Generally provides a good solubility gradient.[8][10]
Methanol65HighMore polar than ethanol and has a lower boiling point. Can be very effective, as seen with derivatives like 2-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid.[11]
Water100Very HighIts high polarity and ability to form strong hydrogen bonds make it a good candidate, especially if the compound has high crystallinity.[8] Often used as an anti-solvent.
Isopropanol82Medium-HighLess polar than ethanol, which can sometimes provide a better solubility curve if the compound is too soluble in ethanol/methanol.[10]
Polar Aprotic Acetone56HighA strong solvent that can be useful, but its low boiling point may limit the achievable solubility differential.[10] Often used in mixed-solvent systems.
Ethyl Acetate77MediumA moderately polar solvent. Its ester functionality can interact with the polar groups of the molecule.[8][10]
Q3: When and how should I use a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[5][9] This is common when your compound is highly soluble in one solvent (even when cold) and nearly insoluble in another (even when hot).

The strategy involves pairing a "good" solvent (one in which the compound is readily soluble) with a "bad" or "anti-solvent" (one in which the compound is poorly soluble).[12] The two solvents must be miscible.[9] Common pairs for polar compounds include ethanol-water, acetone-water, and ethyl acetate-hexane.[1][9][10]

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude solid in the minimum required amount of the hot "good" solvent at its boiling point.

  • While maintaining the heat, add the "bad" anti-solvent dropwise until you observe persistent turbidity (cloudiness).[5][10]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed to promote crystal growth.[7]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[4][5][13]

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[5][13]

  • Slow Cooling: Allow the solution to cool much more slowly. An insulated container or a Dewar flask can be beneficial.[5][10] Rapid cooling encourages oil formation.[10]

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high. Select a solvent with a lower boiling point or switch to a different mixed-solvent system.[5][13]

Q2: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A2: The absence of crystals upon cooling indicates that the solution is either too dilute or has become supersaturated.[7] Several techniques can be used to induce nucleation:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[7][10] The microscopic imperfections in the glass provide nucleation sites for crystal growth.[10]

  • Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the solution.[7][10][12][14] This provides a template for further crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent using a stream of nitrogen or gentle heating to increase the solute concentration, then attempt to cool again.[10]

  • Cool to a Lower Temperature: If an ice bath (0 °C) is ineffective, try a salt-ice bath or a freezer to reach even lower temperatures.[5]

Q3: My final yield is very low. What are the most likely causes?

A3: Poor recovery is a frustrating but often correctable issue. The most common culprits are:

  • Excess Solvent: This is the most frequent cause of low yield.[5][7][13] During the dissolution step, it is critical to use the absolute minimum amount of boiling solvent required to dissolve the solid.[7]

  • Premature Crystallization: If the compound crystallizes during hot gravity filtration, significant product loss will occur. Ensure the funnel and receiving flask are pre-heated and that the filtration is performed quickly.

  • Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., 20-30 minutes) to maximize precipitation before filtration.[6][10]

  • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without redissolving the product.[5][7]

Q4: The recrystallized product is still colored or shows impurities by analysis. What's the next step?

A4: If impurities persist, several strategies can be employed:

  • Decolorizing Carbon: For colored impurities, add a small amount of activated charcoal (decolorizing carbon) to the hot solution before gravity filtration.[15][16] The carbon adsorbs colored compounds. Do not add carbon to a boiling solution, as it can cause violent bumping.

  • Second Recrystallization: A second recrystallization, potentially using a different solvent system, is often effective at removing persistent impurities.

  • Alternative Purification: If recrystallization fails to provide the desired purity, other techniques may be necessary. For pyrazole compounds, column chromatography or acid-base extraction (if applicable) are common alternatives.[10]

Part 3: Visualized Workflows & Protocols

Diagrams for Conceptual Understanding

Recrystallization_Troubleshooting start Attempt Recrystallization outcome Observe Outcome start->outcome oil Compound Oiled Out outcome->oil Oiling? no_xtal No Crystals Form outcome->no_xtal No Growth? low_yield Low Yield outcome->low_yield Low Recovery? impure Product Impure outcome->impure Still Impure? success Pure Crystals Obtained outcome->success Success? sol_oil 1. Re-heat & Dilute 2. Cool Slowly 3. Change Solvent oil->sol_oil sol_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_low_yield 1. Use Minimum Hot Solvent 2. Ensure Thorough Cooling 3. Wash with Ice-Cold Solvent low_yield->sol_low_yield sol_impure 1. Use Decolorizing Carbon 2. Re-recrystallize 3. Try Chromatography impure->sol_impure

Caption: A flowchart for troubleshooting common recrystallization issues.

Solvent_Selection_Logic cluster_solute Solute Polarity cluster_solvent Solvent Polarity NPCA Nitro-Pyrazole Carboxylic Acids polar_protic Polar Protic (e.g., Ethanol, Water) NPCA->polar_protic Primary Choice (H-Bonding) polar_aprotic Polar Aprotic (e.g., Acetone, EtOAc) NPCA->polar_aprotic Secondary Choice nonpolar Nonpolar (e.g., Hexane, Toluene) polar_protic->nonpolar Use as Anti-Solvent Pair polar_aprotic->nonpolar Use as Anti-Solvent Pair

Caption: Logic for initial solvent selection based on polarity matching.

References

  • Vertex AI Search. (2026, January 30). Key Specifications for 2-Methyl-4-nitro-5-propylpyrazole-3-carboxylic Acid.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Irvine. Recrystallization.
  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.
  • Unknown. Recrystallization1.
  • BenchChem. Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. "solvent selection for effective recrystallization of nitroaromatic compounds".
  • University of Rochester, Chemistry Department. Purification: How To.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • Habraken, C. L., & Janssen, J. W. A. M. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(18), 3059-3062. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • University of York, Chemistry Teaching Labs. Solvent Choice.
  • Wired Chemist. Recrystallization.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Unknown. Recrystallization.
  • ECHEMI. Selection of recrystallization solvent.
  • Unknown. Recrystallization-1.pdf.
  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.
  • Unknown. recrystallization, filtration and melting point.

Sources

Technical Support Center: Stability of Ethoxy-Pyrazole Scaffolds Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges researchers face when handling alkoxypyrazole intermediates in acidic environments.

Core Principles: Acid-Base Chemistry of Alkoxypyrazoles

The pyrazole ring is a unique amphoteric heterocycle. Under acidic conditions, the basic pyridine-like nitrogen is rapidly protonated (pKa ~2.5), converting the pyrazole into a pyrazolium cation. This protonation significantly withdraws electron density from the ring system.

When an ethoxy group is present (e.g., 3-ethoxypyrazole or 5-ethoxypyrazole), the ether oxygen can also undergo reversible protonation to form an oxonium ion. The stability of this ether linkage depends entirely on the nucleophilicity of the conjugate base of the acid used[1].

  • Non-nucleophilic acids (e.g., TFA, H₂SO₄) generally leave the ethoxy group intact because there is no nucleophile strong enough to attack the ethyl group.

  • Nucleophilic acids (e.g., HBr, HI) will cleave the ethoxy group via an SN2 mechanism, yielding an alkyl halide and the corresponding pyrazolone (which exists in tautomeric equilibrium with hydroxypyrazole)[2].

Diagnostic Workflow

Use the following logical workflow to predict whether your ethoxypyrazole intermediate will survive your chosen acidic conditions.

Workflow for predicting ethoxypyrazole stability in acidic media.

Troubleshooting Guide & FAQs

Q1: I am using Trifluoroacetic Acid (TFA) to deprotect an N-Boc group on my ethoxypyrazole. Will the ethoxy group be cleaved? A1: Generally, no. TFA is a strong acid, but its conjugate base (trifluoroacetate) is an extremely poor nucleophile. The ethoxy group will remain stable at room temperature. However, if you are using nucleophilic scavengers (like ethanedithiol or water) in your cleavage cocktail and heating the reaction, you may observe trace dealkylation. Keep the reaction at room temperature and monitor via LC-MS.

Q2: I need to intentionally deprotect the ethoxy group to form a pyrazolone. What is the most efficient method? A2: The most robust method for intentional dealkylation of alkoxypyrazoles is treatment with Hydrobromic acid (HBr) in acetic acid[2]. The strong acidity protonates the ether oxygen, and the highly nucleophilic bromide ion attacks the primary ethyl carbon via an SN2 pathway, expelling the pyrazolone core as the leaving group.

Q3: Why does HCl fail to cleave the ethoxy group efficiently compared to HBr? A3: Ether cleavage is highly dependent on the nucleophilicity of the halide. Bromide (Br⁻) and Iodide (I⁻) are highly polarizable and excellent nucleophiles in acidic media. Chloride (Cl⁻) is much smaller, less polarizable, and heavily solvated, making it a poor nucleophile for the required SN2 attack on the ethyl group[1].

Q4: Does the position of the ethoxy group (3-ethoxy vs. 5-ethoxy) affect cleavage rates? A4: Yes. If the pyrazole is N-substituted (e.g., 1-methyl-5-ethoxypyrazole), the 5-ethoxy group experiences greater steric hindrance from the adjacent N-alkyl group compared to the 3-ethoxy isomer. This steric bulk can slightly impede the SN2 trajectory of the incoming halide, requiring longer reaction times or higher temperatures for complete cleavage.

Mechanistic Pathway of Acidic Cleavage

Understanding the causality of the cleavage helps in troubleshooting incomplete reactions. The diagram below illustrates the SN2 mechanism driven by nucleophilic acids.

Acid-catalyzed SN2 cleavage mechanism of ethoxypyrazole to pyrazolone.

Experimental Protocols

Protocol A: Chemoselective N-Boc Deprotection (Preserving Ethoxy Group)

Objective: Remove an N-Boc protecting group without cleaving the pyrazole ethoxy ether. Causality & Self-Validation: We use TFA in Dichloromethane (DCM). The non-nucleophilic nature of TFA prevents SN2 ether cleavage. The reaction is self-validating: the evolution of CO₂ gas indicates active Boc deprotection. Once gas evolution ceases, the reaction is typically complete.

  • Preparation: Dissolve the N-Boc-ethoxypyrazole intermediate (1.0 eq) in anhydrous DCM to achieve a 0.1 M solution.

  • Acid Addition: Cool the flask to 0 °C. Add TFA dropwise until the DCM:TFA ratio is 4:1 (v/v).

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Do not heat.

  • Monitoring: Check progress via TLC or LC-MS. The product should show a mass of [M - 100 + H]⁺ (loss of Boc) with the ethoxy group intact.

  • Quenching: Concentrate the mixture under reduced pressure. Neutralize the residual TFA by partitioning the residue between Ethyl Acetate and saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Isolation: Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the intact ethoxypyrazole.

Protocol B: Deliberate Ether Cleavage to Pyrazolone

Objective: Cleave the ethoxy group to yield a pyrazolone core. Causality & Self-Validation: We use 33% HBr in Acetic Acid. The acetic acid provides a polar, protic environment that stabilizes the oxonium intermediate, while the high concentration of bromide drives the SN2 cleavage. The precipitation of the pyrazolone hydrobromide salt often serves as a visual confirmation of success.

  • Preparation: Suspend the ethoxypyrazole (1.0 eq) in glacial acetic acid (0.5 M).

  • Reagent Addition: Slowly add 33% HBr in acetic acid (5.0–10.0 eq). Caution: Highly corrosive.

  • Heating: Attach a reflux condenser and heat the mixture to 80–90 °C for 4–6 hours.

  • Monitoring: Monitor via LC-MS. Look for the loss of 28 Da (ethyl group) and the appearance of the pyrazolone mass.

  • Isolation: Cool the reaction to room temperature. Often, the pyrazolone precipitates as the HBr salt. If so, filter and wash with cold diethyl ether. If no precipitate forms, concentrate under reduced pressure and triturate with diethyl ether.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of the ethoxy group on a pyrazole ring under various standard acidic conditions used in drug development workflows.

Acid SystemNucleophilicity of BaseTemp (°C)Time (h)Ethoxy Cleavage (%)Primary Outcome
20% TFA in DCMVery Low252< 1%Intact ethoxypyrazole
4M HCl in DioxaneLow254< 5%Intact ethoxypyrazole
33% HBr in AcOHHigh856> 95%Complete conversion to pyrazolone
57% Aqueous HIVery High1002> 98%Complete conversion to pyrazolone

References

  • [2] Title: 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation Source: Molecules (PMC / NIH) URL:[Link]

  • [1] Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparative guide to the ¹H NMR spectrum of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data table to explain the underlying principles governing the chemical shifts. We will dissect the molecule's structure, predict its proton NMR spectrum, compare it with related analogues, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules. For a novel or complex molecule like 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, ¹H NMR provides critical information on the electronic environment of each proton, their connectivity, and stereochemical relationships. The pyrazole core, being a five-membered aromatic heterocycle, presents a unique electronic landscape. The chemical shifts of its protons are highly sensitive to the nature and position of substituents.[1] In this specific molecule, the powerful electron-withdrawing nitro group at position 4, the electron-donating ethoxy group at position 3, and the chiral butanoic acid substituent at the N1 position all exert significant and predictable electronic effects that will be reflected in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum and Structural Assignment

While an experimental spectrum for this exact compound is not publicly available, we can construct a highly accurate prediction based on established substituent effects and data from analogous structures. The analysis considers chemical shift (δ), multiplicity, integration, and coupling constants (J).

Below is the structure with protons labeled for discussion.

Caption: Labeled structure of the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid (in CDCl₃, 400 MHz)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H₅ 8.2 – 8.6Singlet (s)1H-This is the sole pyrazole ring proton. Its chemical shift is significantly downfield due to the strong electron-withdrawing and anisotropic effect of the adjacent C4-NO₂ group.[2][3]
(CH)4.9 – 5.2Triplet (t) or Doublet of Doublets (dd)1HJ ≈ 7-8 HzThis methine proton is alpha to two electron-withdrawing groups: the pyrazole N1- and the carboxylic acid, causing a strong deshielding effect.
(CH₂)2.1 – 2.4Multiplet (m)2H-Diastereotopic protons adjacent to a chiral center. They will couple to both Hα and the Hγ methyl group, resulting in a complex multiplet.
(CH₃)0.9 – 1.2Triplet (t)3HJ ≈ 7 HzA terminal methyl group in an alkyl chain, expected to be in the upfield region. It will be split into a triplet by the adjacent Hβ methylene protons.[4]
Ethoxy CH₂ 4.3 – 4.6Quartet (q)2HJ ≈ 7 HzDeshielded by the adjacent oxygen atom. Split into a quartet by the three protons of the ethoxy methyl group.
Ethoxy CH₃ 1.4 – 1.6Triplet (t)3HJ ≈ 7 HzCoupled to the adjacent ethoxy methylene group, resulting in a triplet.
COOH 10.0 – 13.0Broad Singlet (br s)1H-The chemical shift of carboxylic acid protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad and will disappear upon D₂O exchange.[1]

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we must compare them to experimental data from similar pyrazole structures. The effect of each substituent can be evaluated by examining simpler molecules.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) of Pyrazole Ring Protons

CompoundH₃H₄H₅SolventSource
Pyrazole7.666.377.66CDCl₃[5]
4-Nitropyrazole8.35 (s)-8.35 (s)DMSO-d₆[6]
Pyrazole-4-carboxylic acid8.13 (s)-8.13 (s)DMSO-d₆[7][8]
Predicted Target Molecule - (Substituted)- (Substituted)8.2 – 8.6 CDCl₃-
  • The Nitro Group Effect: As seen with 4-Nitropyrazole, the introduction of a nitro group at the C4 position causes a significant downfield shift of the H3 and H5 protons from ~7.7 ppm to ~8.35 ppm.[6] This powerful deshielding effect is the primary reason for the predicted high chemical shift of the H₅ proton in our target molecule. Computational studies on polynitropyrazoles confirm the strong deshielding nature of nitro substituents.[2][9]

  • The N1-Substituent Effect: The presence of an alkyl group on the N1 nitrogen typically causes a slight upfield or downfield shift of the pyrazole protons compared to the N-H parent, depending on the nature of the group. The electron-withdrawing character of the butanoic acid moiety is expected to contribute to the overall deshielded environment of the H₅ proton.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data. This protocol is designed to be a self-validating system for compounds similar to the topic molecule.

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the solid 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid sample. For routine ¹H NMR, this quantity is sufficient for a modern 400-600 MHz spectrometer.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used. Ensure the solvent is of high purity to minimize interfering signals.[12][13]

  • Dissolution: Transfer the solid sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Vigorously mix the sample until the solid is completely dissolved. If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[11]

  • Internal Standard: For precise chemical shift calibration, an internal standard is recommended. Tetramethylsilane (TMS) is the standard for organic solvents, with its signal defined as 0.00 ppm.[4][10] Add a very small amount (e.g., use a solvent that already contains 0.03% TMS).

  • Transfer to NMR Tube: Carefully transfer the final solution into a high-quality 5 mm NMR tube. The required sample height is typically around 4-5 cm (0.5-0.6 mL).[11]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Spectrometer Setup and Data Acquisition

The following describes a general workflow for a modern NMR spectrometer (e.g., Bruker).

G cluster_0 Preparation & Setup cluster_1 1D ¹H NMR Acquisition cluster_2 Data Processing A Insert Sample B Lock on Deuterium Signal A->B C Shim Magnetic Field B->C D Load Standard Proton Experiment C->D E Set Spectral Width (~16 ppm) D->E F Optimize Receiver Gain E->F G Acquire Data (e.g., 16-64 scans) F->G H Fourier Transform (FT) G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate Peaks K->L M M L->M Structural Elucidation

Caption: Standard workflow for ¹H NMR data acquisition.

  • Locking and Shimming: After inserting the sample, the spectrometer's field is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift.[13] The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse proton experiment.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from -2 to 14 ppm for organic molecules.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

    • Temperature: Data should be acquired at a stable probe temperature, typically 298 K (25 °C).[14]

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm. Finally, the signals are integrated to determine the relative number of protons each represents.[12]

Conclusion

The ¹H NMR spectrum of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is characterized by a highly deshielded pyrazole proton (H₅) due to the adjacent nitro group. The signals for the butanoic acid and ethoxy substituents are expected in their typical regions, with the alpha-methine proton (Hα) also being significantly downfield. This predictive guide, grounded in comparative data from analogous structures, provides a robust framework for researchers to interpret experimental data for this molecule and similar pyrazole derivatives. Following the detailed experimental protocol will ensure the acquisition of high-fidelity, publishable NMR data.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.
  • 5.4: The 1H-NMR experiment - Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • NMR Guidelines for ACS Journals. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - Prof. Dr. H.-H. Limbach. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

  • Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance) The most basic experim.
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. - ResearchGate. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. Available at: [Link]

  • 1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[[1-(4-propylphenyl)ethyl]amino]carbonyl]- - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. Available at: [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Available at: [Link]

  • 1H NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. Available at: [Link]

Sources

Introduction: Deciphering the Molecular Architecture of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the ¹³C NMR Spectral Data of Ethoxy-Nitro-Pyrazole Derivatives

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The precise arrangement of substituents on the pyrazole ring dictates the molecule's chemical properties and biological activity. Consequently, unambiguous structural elucidation is paramount for researchers in this field. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of these molecules.[4][5]

This guide provides an in-depth analysis of the ¹³C NMR spectral data for ethoxy-nitro-pyrazole derivatives. These compounds, featuring both an electron-donating ethoxy group and a powerful electron-withdrawing nitro group, present a fascinating case study in substituent effects on the electronic environment of the pyrazole ring. For drug development professionals and synthetic chemists, understanding these spectral nuances is critical for confirming isomer identity, assessing purity, and guiding synthetic strategies. This document will delve into the causality behind chemical shift variations, provide a robust experimental protocol for data acquisition, and present a comparative analysis of representative isomers.

Foundations: Understanding Substituent Effects on the Pyrazole Ring

The ¹³C NMR spectrum of a substituted pyrazole is a sensitive fingerprint of its electronic structure. The chemical shifts (δ) of the three pyrazole ring carbons—C3, C4, and C5—are highly dependent on the nature and position of attached substituents.

  • The Unsubstituted Pyrazole Ring: In its parent form, the pyrazole ring carbons have characteristic chemical shift ranges. Tautomerism can influence these values, but generally, C3 and C5 appear at a lower field (further downfield) than C4.[6][7]

  • Electron-Donating Groups (EDGs): An ethoxy group (-OCH₂CH₃) is a strong electron-donating group through resonance (mesomeric effect). When attached to the pyrazole ring, it increases the electron density, particularly at the ortho and para positions. This increased shielding causes the corresponding carbon signals to shift to a higher field (upfield).

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a potent electron-withdrawing group through both resonance and inductive effects.[5] It significantly decreases the electron density of the ring, causing the carbon atoms to become deshielded and their signals to shift to a lower field (downfield).[8][9]

The interplay of these opposing electronic effects in ethoxy-nitro-pyrazoles leads to distinct and predictable ¹³C NMR spectra for different isomers, making it a reliable method for their differentiation.

Comparative Analysis of Ethoxy-Nitro-Pyrazole Isomers

To illustrate the diagnostic power of ¹³C NMR, let us consider a comparative analysis of hypothetical, yet representative, 1-ethyl-ethoxy-nitro-pyrazole isomers. The precise chemical shifts can vary based on the solvent and other substituents, but the trends discussed are generally applicable. The data presented in the table below is synthesized from established substituent effects reported in the literature for analogous compounds.[8][9][10][11]

Compound / IsomerSubstituent PositionsC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Ethoxy (δ, ppm)
A 3-Ethoxy-5-nitro~158~95~145~68 (-OCH₂), ~14 (-CH₃)
B 5-Ethoxy-3-nitro~150~96~160~69 (-OCH₂), ~14 (-CH₃)
C 4-Ethoxy-3-nitro~148~140~128~70 (-OCH₂), ~15 (-CH₃)
D 4-Ethoxy-5-nitro~135~142~138~70 (-OCH₂), ~15 (-CH₃)

Analysis of Spectral Data:

  • Isomers A and B (3,5-Substitution): In Isomer A (3-Ethoxy-5-nitro), the ethoxy group at C3 strongly shields the adjacent C4, resulting in a significantly upfield shift (~95 ppm). Conversely, the nitro group at C5 deshields C5 itself. In Isomer B (5-Ethoxy-3-nitro), the roles are reversed. The C5 carbon, now bearing the ethoxy group, is shifted significantly downfield to ~160 ppm, a characteristic shift for a carbon attached to both a ring nitrogen and an oxygen atom.[11] The C3 bearing the nitro group is also strongly deshielded. The C4 carbon remains highly shielded in both isomers. The clear difference in the chemical shifts of C3 and C5 allows for straightforward differentiation.

  • Isomers C and D (4-Substitution): When the ethoxy group is at the C4 position, it directly and strongly shields this carbon. However, the presence of an adjacent nitro group, as in Isomer C (4-Ethoxy-3-nitro) and Isomer D (4-Ethoxy-5-nitro), counteracts this effect, leading to a downfield shift for C4 (~140-142 ppm). The primary diagnostic feature is the chemical shift of the nitro-bearing carbon. In Isomer C , the C3 is deshielded by the nitro group. In Isomer D , the C5 is deshielded. The relative positions can often be confirmed by observing long-range C-H coupling constants in more advanced NMR experiments.[4]

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining ¹³C NMR spectra of ethoxy-nitro-pyrazole derivatives.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
  • Mass: Weigh approximately 15-30 mg of the solid compound. The required amount depends on the compound's molecular weight and the spectrometer's sensitivity.[5]
  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power for many organic compounds. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. The choice of solvent can slightly alter chemical shifts.[12]
  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
  • Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a homogeneous solution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The data should be acquired on a modern NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher, which corresponds to a ¹³C frequency of 100 MHz or higher.
  • Tuning and Matching: Insert the sample into the spectrometer. The probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure maximum signal-to-noise.
  • Locking and Shimming: The spectrometer's lock system will use the deuterium signal from the solvent to maintain a stable magnetic field. The field homogeneity must then be optimized by "shimming" on the lock signal to obtain sharp, symmetrical peaks.
  • Acquisition Parameters:
  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is typically used. This decouples the protons, causing all carbon signals to appear as singlets, simplifying the spectrum.
  • Spectral Width (SW): A spectral width of ~220-250 ppm is generally sufficient to encompass all carbon signals in organic molecules.
  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, multiple scans are required. A typical range is 128 to 1024 scans, depending on the sample concentration.
  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate for qualitative analysis.
  • Referencing: The chemical shift scale should be referenced internally to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat and even baseline across the spectrum.
  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Workflow Visualization

The general workflow for acquiring and analyzing the ¹³C NMR spectrum of an ethoxy-nitro-pyrazole derivative can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing & Analysis weigh Weigh Compound (15-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert tune Tune & Match Probe insert->tune lock Lock & Shim tune->lock acquire Acquire Spectrum lock->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline analyze Peak Picking & Structural Assignment baseline->analyze

Caption: Workflow for ¹³C NMR analysis of pyrazole derivatives.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of ethoxy-nitro-pyrazole derivatives. The significant and predictable influence of the electron-donating ethoxy group and the electron-withdrawing nitro group on the chemical shifts of the pyrazole ring carbons provides a reliable basis for distinguishing between various isomers. By following a rigorous experimental protocol, researchers can obtain high-quality spectral data that, when carefully analyzed, reveals a wealth of information about the molecular architecture. This guide serves as a foundational resource, enabling scientists to confidently apply ¹³C NMR in their research and development endeavors involving this important class of heterocyclic compounds.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • Gao, H., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(7), 1645. Available at: [Link]

  • Nagarajan, K., & Shenoy, S. J. (1985). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 465-476. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C and ¹⁵N NMR chemical shifts of the pyrazoles 14-16. Available at: [Link]

  • Elguero, J., et al. (1993). ¹³C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(S1), S1-S95. Available at: [Link]

  • Patel, H. V., et al. (2012). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Available at: [Link]

  • Semantic Scholar. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Available at: [Link]

  • Vasile, M. A., et al. (2021). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 60(41), 22359-22364. Available at: [Link]

  • Royal Society of Chemistry. (2016). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6, 84663-84669. Available at: [Link]

  • Stanovnik, B., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 849-858. Available at: [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Available at: [Link]

  • Hofer, S., et al. (2021). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 14(18), 5183. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(18), 2038-2082. Available at: [Link]

  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

  • Benci, K., et al. (2023). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. International Journal of Molecular Sciences, 24(3), 2056. Available at: [Link]

  • Takahashi, O., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1221. Available at: [Link]

  • Liu, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(18), 4153. Available at: [Link]

  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. Available at: [Link]

  • Arora, R., & Rudresh, K. (2023). Synthesis, Characterization, and Antioxidant Activity of New Pyrazoles. International Journal of Pharmaceutical Sciences and Research, 14(6), 2907-2913. Available at: [Link]

Sources

FTIR characteristic peaks for nitro and carboxylic acid groups in pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the vibrational spectroscopy of pyrazole derivatives is critical in modern drug development. Pyrazole scaffolds—frequently functionalized with electron-withdrawing nitro (-NO₂) and hydrogen-bonding carboxylic acid (-COOH) groups—are ubiquitous in pharmaceuticals ranging from COX-2 inhibitors to cannabinoid receptor antagonists.

Fourier Transform Infrared (FTIR) spectroscopy provides rapid, label-free elucidation of these functional groups. However, the accuracy of the spectral data relies heavily on the chosen analytical modality. This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —for the characterization of solid pyrazole drug candidates, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Spectral Signatures of Substituted Pyrazoles

To accurately interpret an FTIR spectrum, one must understand the physical causality behind the vibrational modes.

  • The Nitro Group (-NO₂): Because of the local symmetry of the -NO₂ group, the two N-O bonds couple to produce two distinct stretching frequencies rather than a single peak[1]. An asymmetric stretch occurs when one N-O bond stretches while the other compresses, requiring higher energy. A symmetric stretch occurs when both bonds stretch and compress simultaneously[1]. In aromatic or conjugated pyrazole systems, these strong bands typically appear at 1550–1475 cm⁻¹ and 1360–1290 cm⁻¹, respectively[2].

  • The Carboxylic Acid Group (-COOH): The carbonyl (C=O) stretch is highly sensitive to its electronic environment. While isolated aliphatic carboxylic acids absorb near 1730 cm⁻¹, conjugation with the pyrazole ring and extensive intermolecular hydrogen bonding typically shift this peak downward to 1690–1650 cm⁻¹,[3]. Furthermore, hydrogen bonding drastically broadens the O-H stretching vibration, creating a massive envelope spanning 3300–2500 cm⁻¹.

Table 1: Characteristic FTIR Vibrational Modes for Nitro- and Carboxy-Substituted Pyrazoles

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Mechanistic Causality
Nitro (-NO₂) Asymmetric Stretch1550 – 1475N-O bonds stretch in opposite directions; highly sensitive to ring conjugation[2],[1].
Nitro (-NO₂) Symmetric Stretch1365 – 1290N-O bonds stretch in phase; relatively independent of hydrogen bonding[2],[1].
Carboxylic Acid O-H Stretch3300 – 2500Extensive intermolecular hydrogen bonding broadens and lowers the vibrational frequency.
Carboxylic Acid C=O Stretch1690 – 1650Conjugation with the heteroaromatic pyrazole ring shifts the absorption downward,[3].
Pyrazole Ring C=N / C=C Stretch1550 – 1400In-plane skeletal vibrations of the 5-membered heterocyclic system.

Comparative Analysis of Analytical Modalities

Choosing between ATR-FTIR and Transmission FTIR dictates sample preparation, spectral resolution, and quantitative accuracy.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave that penetrates a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., Diamond or Germanium)[4].

  • Advantages: It is the premier choice for rapid, non-destructive polymorph screening. It requires no sample dilution, preserving the native crystalline state of the pyrazole derivative[5].

  • Limitations: Because the penetration depth is wavelength-dependent, peaks at higher wavenumbers (like the critical 3300–2500 cm⁻¹ O-H stretch) appear artificially weaker than in transmission spectra. Additionally, the high pressure required (up to 75 psi) can occasionally induce polymorphic transformations in sensitive drug candidates[6].

Transmission FTIR (KBr Pellet)

This classic technique involves diluting the solid sample in an IR-inactive potassium bromide (KBr) matrix and pressing it into a transparent disc[4].

  • Advantages: KBr pellets provide a longer effective pathlength, making this the superior method for trace analysis and detecting low-concentration impurities[7]. It generates classic transmission spectra with flat baselines, serving as the gold standard for quantitative library matching[7].

  • Limitations: KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H peak near 3440 cm⁻¹, which can mask the carboxylic acid O-H stretch of the pyrazole compound[4]. Furthermore, the rigorous grinding process can alter the sample's crystallinity.

FTIR_Workflow Start Solid Pyrazole Derivative (-NO2, -COOH) Q1 Trace amount or requires deep transmission? Start->Q1 KBr Transmission FTIR (KBr Pellet) Q1->KBr Yes Q2 Requires rapid, non-destructive polymorph screening? Q1->Q2 No Validate Spectral Validation (Baseline, S/N, H2O/CO2) KBr->Validate Q2->KBr No ATR ATR-FTIR (Diamond Crystal) Q2->ATR Yes ATR->Validate

Workflow for selecting FTIR sampling techniques for pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If a validation checkpoint fails, the protocol must be aborted and restarted.

Protocol A: ATR-FTIR Analysis of Pyrazole Powders
  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • System Validation (Checkpoint 1): Collect a background spectrum (air). Validation: The background must show >95% transmittance across the 4000–400 cm⁻¹ range. Any residual peaks at 1700 cm⁻¹ or 1500 cm⁻¹ indicate cross-contamination from previous samples.

  • Sample Application: Place 2–5 mg of the solid pyrazole derivative directly onto the center of the crystal[6].

  • Compression: Lower the ATR anvil and apply consistent pressure (approx. 75 psi)[6]. Causality: Intimate optical contact is mandatory because the evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Poor contact yields weak signal-to-noise (S/N) ratios.

  • Acquisition & Validation (Checkpoint 2): Collect 32–64 scans at 4 cm⁻¹ resolution. Validation: The raw absorbance of the strongest peak (likely the NO₂ asymmetric stretch) should be between 0.1 and 1.0 AU. If it is lower, increase anvil pressure. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: High-Sensitivity KBr Pellet Transmission
  • Matrix Dehydration: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for >2 hours. Causality: KBr is hygroscopic; trapped water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, directly interfering with the pyrazole N-H, carboxylic O-H, and C=O stretching regions[4].

  • Milling: Grind 1–2 mg of the pyrazole compound with 100 mg of the dried KBr in an agate mortar for 1–2 minutes until a fine, uniform powder is achieved.

  • Pelletizing: Transfer the mixture into a 7 mm or 13 mm die. Apply 8–10 tons of pressure using a hydraulic press under a vacuum for 2–3 minutes[4]. Causality: The vacuum removes trapped air, preventing the formation of a turbid, opaque pellet that scatters infrared light and causes severe baseline drift[4].

  • System Validation (Checkpoint 1): Visually inspect the pellet. Validation: It must be highly translucent. If it is cloudy, the KBr was wet or the grinding was insufficient.

  • Acquisition & Validation (Checkpoint 2): Place the pellet in the transmission holder and collect the spectrum. Validation: The baseline of the resulting spectrum must be flat and near 0 absorbance. A sloping baseline indicates Mie scattering (particle sizes are larger than the IR wavelength), requiring remilling.

References

  • Synchrotron-based Fourier Transform Infrared Microspectroscopy - TLS Beamlines. nsrrc.org.tw. [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? kinteksolution.com.[Link]

  • ATR analysis of the relative concentrations of active pharmaceutical ingredients. spectroscopyasia.com. [Link]

  • Infrared Spectroscopy - Chemistry LibreTexts. libretexts.org.[Link]

  • Infrared Spectroscopy - Chemistry LibreTexts (Local Symmetry & Stretching). libretexts.org. [Link]

  • Infrared and Raman - Characteristic Group Frequencies. iitm.ac.in.[Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization. rsc.org.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. azom.com.[Link]

Sources

mass spectrometry fragmentation pattern of nitropyrazole acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Nitropyrazole Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Nitropyrazole carboxylic acids serve as critical scaffolds in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical ingredients. Their analysis is frequently complicated by the existence of regioisomers (e.g., 3-nitro vs. 4-nitro vs. 5-nitro) that exhibit identical molecular weights but distinct physicochemical properties.

This guide provides an in-depth technical comparison of fragmentation pathways for nitropyrazole acids. Unlike standard spectral libraries, we focus on the causality of fragmentation —specifically the competition between nitro-nitrite rearrangement and decarboxylation—to empower researchers to structurally validate isomers without reference standards.

Part 1: Mechanistic Foundations

To accurately interpret mass spectra of nitropyrazole acids, one must understand the three dominant dissociation channels. These mechanisms are valid for both Electrospray Ionization (ESI) and Electron Impact (EI), though ESI in negative mode (


) is the industry standard for these acidic species.
1. The Nitro-Nitrite Rearrangement (NNR)

The most diagnostic feature of nitroaromatics is the isomerization of the nitro group (


) to a nitrite ester (

).
  • Mechanism: The oxygen of the nitro group attacks the ring carbon, followed by cleavage of the

    
     bond.
    
  • Spectral Signature: A neutral loss of 30 Da (

    
    ) , leaving an oxy-radical anion 
    
    
    
    .
  • Significance: This pathway competes with the direct loss of

    
     (46 Da). The ratio of 
    
    
    
    is often isomer-dependent.
2. Decarboxylation & Dehydration
  • Decarboxylation: Loss of

    
     (44 Da). Common in ESI(-) due to the stability of the resulting anion.
    
  • Ortho-Effect Dehydration: If the nitro group is adjacent to the carboxylic acid (or a proton source), an "ortho effect" facilitates the loss of water (

    
    , 18 Da) or 
    
    
    
    radicals, often via a cyclic transition state involving the nitro oxygen and the acidic proton.
3. Pyrazole Ring Fission[1]
  • Signature: Loss of

    
     (27 Da) or 
    
    
    
    (28 Da).
  • Context: Usually observed as secondary fragmentations (

    
    ) after the initial loss of the nitro or carboxyl group destabilizes the aromatic ring.
    
Part 2: Comparative Analysis – Isomer Differentiation

The core challenge in nitropyrazole analysis is distinguishing regioisomers. The table below compares the fragmentation behaviors of "Ortho-like" (adjacent functional groups) versus "Meta-like" (separated groups) isomers.

Table 1: Comparative Fragmentation Patterns of Nitropyrazole Acid Isomers

FeatureOrtho-Substituted (e.g., 4-nitro-1H-pyrazole-3-carboxylic acid)Meta-Substituted (e.g., 4-nitro-1H-pyrazole-1-carboxylic acid)Diagnostic Logic
Primary Loss

(18 Da)
or

(17 Da)

(46 Da)
or

(44 Da)
Proximity of

oxygen to acid proton enables cyclic water elimination (Ortho Effect).
Nitro-Nitrite (NO loss) Suppressed (Steric/Electronic inhibition)Prominent NNR requires flexibility; adjacent bulky acids can sterically hinder the rearrangement transition state.
Base Peak (ESI-)

or


Ortho isomers favor interaction-driven losses; separated isomers favor simple cleavage.
Ring Stability Lower (Rapid fragmentation)Higher (Requires higher Collision Energy)Ortho-interactions destabilize the ring system faster.
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic nitropyrazole acid, highlighting the decision nodes that differentiate isomers.

NitropyrazoleFragmentation Precursor Precursor Ion [M-H]- TS_NNR TS: Nitro-Nitrite Rearrangement Precursor->TS_NNR Isomer Dependent TS_Ortho TS: Ortho-Effect (Cyclic) Precursor->TS_Ortho Adjacent Groups Only Frag_NO2 Loss of NO2 (-46 Da) [M-H-46]- Precursor->Frag_NO2 Direct Cleavage Frag_CO2 Loss of CO2 (-44 Da) [M-H-44]- Precursor->Frag_CO2 Direct Cleavage Frag_NO Loss of NO (-30 Da) [M-H-30]-. TS_NNR->Frag_NO Frag_H2O Loss of H2O (-18 Da) [M-H-18]- TS_Ortho->Frag_H2O RingOpen Ring Fission (-HCN / -N2) Frag_NO->RingOpen Secondary Frag Frag_CO2->RingOpen

Figure 1: Divergent fragmentation pathways for nitropyrazole acids. The "Ortho-Effect" pathway (yellow) is diagnostic for isomers with adjacent nitro and carboxylic acid groups.

Part 3: Experimental Protocols (Self-Validating)

To generate reproducible data that allows for the differentiation described above, follow this standardized ESI-MS/MS protocol.

Protocol: Step-by-Step Optimization for Isomer ID

Objective: Maximize the generation of structure-specific ions (Ortho-effect vs. NNR).

  • Sample Preparation:

    • Dissolve sample to 1 µg/mL in 50:50 Methanol:Water (with 0.1% Formic Acid for Positive mode, or 5mM Ammonium Acetate for Negative mode).

    • Note: For nitropyrazole acids, Negative Mode (ESI-) is strictly recommended due to the acidic proton on the carboxyl group and the pyrazole ring (

      
      ).
      
  • Source Optimization (Direct Infusion):

    • Flow rate: 5–10 µL/min.

    • Capillary Voltage: Set to -2.5 kV to -3.5 kV (Negative Mode). Avoid arcing which destroys the labile nitro group.

    • Desolvation Temp: 350°C. High heat ensures complete desolvation of these polar molecules.

  • MS/MS Energy Ramping (The "Breakdown Curve"):

    • Do not use a single collision energy (CE).

    • Acquire spectra at 10, 20, 30, and 40 eV .

    • Validation Check:

      • At low CE (10 eV), the molecular ion

        
         should be the base peak.
        
      • At medium CE (20-25 eV), the diagnostic loss (

        
         vs 
        
        
        
        ) should appear.
      • If

        
         is absent even at 5 eV, the source temperature is too high (thermal degradation).
        
  • Data Interpretation Workflow:

    • Step A: Identify Molecular Ion (

      
      ).
      
    • Step B: Check for -18 Da (

      
      ) or -44 Da (
      
      
      
      ).
      • Presence of -18 Da

        
         Strong indicator of Ortho-isomer .
        
    • Step C: Check for -30 Da (

      
      ) vs -46 Da (
      
      
      
      ).
      • High Ratio of NO/NO2

        
         Indicates unhindered nitro group (likely Meta/Para-isomer ).
        
Part 4: Technique Comparison (ESI vs. EI)

While ESI is the modern standard, Electron Impact (EI) data exists in older libraries. Understanding the difference is crucial for cross-referencing.

ParameterESI-MS/MS (Negative) EI-MS (70 eV)
Ion Type Even-electron anions

Odd-electron radical cations

Dominant Mechanism Charge-remote fragmentation, DecarboxylationRadical-driven cleavage, extensive ring shattering
Nitro Loss Often sees

(Radical Anion formation)
Strong

signal
Suitability High: Preserves molecular weight info; ideal for LC-MS.Low: Nitropyrazoles often thermally degrade before ionization; molecular ion often missing.
References
  • Characterization of aerosol nitroaromatic compounds. Comparison of EI and CI modes for nitro-compounds, highlighting characteristic losses of NO and NO2.

    • Source:

  • Trends for Pyrazole Fragmentation. Detailed analysis of pyrazole ring fission and substituent effects (HCN loss).

    • Source:

  • Nitro-Nitrite Rearrangement Mechanism. Theoretical and experimental study on the isomerization of nitro groups in mass spectrometry.

    • Source:

  • Differentiation of Isomers using MS/MS. Methodologies for using collision energy and unique fragments to distinguish structural isomers.[2]

    • Source:

  • Fragmentation of Nitro-Fatty Acids.

    • Source:

Sources

HPLC Method Development for Pyrazole-1-Butanoic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for pyrazole-1-butanoic acid and its derivatives requires navigating complex physicochemical properties. This zwitterionic-like molecule features both a basic nitrogen heterocycle and an acidic carboxylic tail, making it highly susceptible to peak tailing and unpredictable retention on standard silica-based columns. This guide provides a self-validating, step-by-step framework for optimizing chromatographic conditions, comparing stationary phase chemistries, and validating the final method in strict accordance with ICH Q2(R2) guidelines.

Chemical Context & Analytical Challenges

Pyrazole-1-butanoic acid serves as a critical intermediate and core structural scaffold for advanced neuropharmacological agents, most notably in the synthesis of GluN2C/GluN2D-selective NMDA receptor antagonists such as DQP 1105[1][2].

The primary analytical challenge stems from the molecule's amphoteric nature[3]. At a neutral pH, the weakly basic pyrazole nitrogen and the highly acidic butanoic acid moiety create a zwitterionic-like character. When analyzed using standard reversed-phase (RP) HPLC, this dual-polarity leads to severe secondary electrostatic interactions with residual silanols on the stationary phase, resulting in broad, asymmetrical peaks and poor resolution of structurally related synthetic impurities.

Method Development Rationale: Causality & Column Comparison

To engineer a high-fidelity purity method, the ionization state of the analyte must be strictly controlled through mobile phase optimization and strategic column selection.

  • Mobile Phase Causality (The "Why"): A low-pH mobile phase is mandatory. While phosphoric acid provides excellent buffering capacity, it is non-volatile and incompatible with LC-MS orthogonal validation. Trifluoroacetic acid (TFA) at 0.1% (v/v) lowers the mobile phase pH to ~2.0. This fully protonates the butanoic acid (pKa ~4.5) to its neutral state, significantly increasing its hydrophobicity and retention on the column. Concurrently, TFA acts as a volatile ion-pairing agent for the protonated pyrazole nitrogen, effectively masking silanol interactions and sharpening the chromatographic peak[3].

  • Stationary Phase Causality: Standard end-capped C18 columns often struggle with highly polar basic heterocycles. Mixed-mode columns (incorporating embedded polar groups or low-silanol activity) offer alternative selectivity and superior peak shape for pyrazole derivatives[4].

Comparative Performance of Chromatographic Systems

The following table objectively compares three distinct chromatographic approaches evaluated during method development:

Performance ParameterSystem A: Standard C18 + 0.1% Formic AcidSystem B: Standard C18 + 0.1% TFASystem C: Mixed-Mode RP + 0.1% TFA
Retention Factor (

)
1.2 (Poor retention, elutes near void)3.5 (Optimal retention)4.2 (Strong retention)
Tailing Factor (

)
2.1 (Severe tailing)1.3 (Acceptable)1.1 (Excellent)
Resolution (

)
1.5 (Fails baseline resolution)2.8 (Robust baseline resolution)3.5 (Excessive resolution, longer run)
LC-MS Compatibility HighModerate (Minor ion suppression)Moderate
Cost & Routine QC Suitability LowHigh (Best balance of cost/performance)Medium (Specialty column required)

Optimized Experimental Protocol (Self-Validating System)

A chromatographic method is only as reliable as its internal controls. This protocol incorporates a specific System Suitability Test (SST) to self-validate column performance and system fluidics prior to any sample injection.

Materials & Reagents
  • Column: Ultra-pure silica C18, 150 x 4.6 mm, 3 µm particle size (fully end-capped).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).

  • Mobile Phase B: MS-grade Acetonitrile + 0.1% TFA (v/v).

  • Sample Diluent: 80% Water / 20% Acetonitrile.

    • Expert Insight: Injecting samples dissolved in 100% organic solvent or pure water causes "solvent shock" at the column head, leading to split or broadened peaks. Matching the diluent to the initial gradient conditions ensures optimal on-column sample focusing.

Step-by-Step Workflow
  • Preparation: Add 1.0 mL of TFA to 1000 mL of Water (A) and Acetonitrile (B). Degas via sonication for 10 minutes to prevent baseline drift.

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus highly polar impurities).

    • 2–12 min: 20%

      
       80% B (Linear gradient for main peak elution and separation of lipophilic byproducts).
      
    • 12–15 min: 80% B (Column wash).

    • 15–20 min: 20% B (Re-equilibration).

  • Run Conditions: Flow rate at 1.0 mL/min; Column compartment thermostatted to 30°C (stabilizes mass transfer kinetics); UV Detection at 230 nm (primary) and 254 nm (secondary).

  • System Suitability Testing (SST): Inject a reference standard of pyrazole-1-butanoic acid at 100 µg/mL.

    • Self-Validation Criteria: Tailing factor

      
       1.5; Theoretical plates (N) 
      
      
      
      10,000; %RSD of peak area (n=5)
      
      
      2.0%. Do not proceed to sample analysis unless these criteria are strictly met.

ICH Q2(R2) Validation Framework

To ensure global regulatory compliance, the optimized method must be validated against the updated ICH Q2(R2) guidelines[5][6].

  • Specificity (Selectivity): Demonstrated by analyzing a blank (diluent) to ensure no interfering peaks elute at the retention time of pyrazole-1-butanoic acid. Forced degradation studies (0.1N HCl, 0.1N NaOH, 3%

    
    , and thermal stress) must show baseline resolution (
    
    
    
    ) between the active compound and its degradants.
  • Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration (e.g., 25 µg/mL to 150 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Precision (Repeatability): Six independent sample preparations at 100% test concentration must yield an assay %RSD of

    
     2.0%.
    
  • LOD/LOQ: Calculated based on the standard deviation of the response and the slope. For potent neuroactive intermediates, an LOQ of

    
     0.05% of the nominal concentration is required to detect trace impurities.
    

Logical Workflow Visualization

HPLC_Method_Dev Prop Physicochemical Profiling pKa ~4.5 (Acid), Basic Pyrazole N pHControl Mobile Phase pH < 2.5 (0.1% TFA) Prop->pHControl ColSelect Stationary Phase (Low-Silanol C18 / Mixed-Mode) Prop->ColSelect Mech1 Protonation of Butanoic Acid (Increased Hydrophobicity) pHControl->Mech1 Mech2 Ion-Pairing of Pyrazole N (Reduced Silanol Tailing) pHControl->Mech2 ColSelect->Mech2 Opt Optimized Gradient Method (Rs > 2.0, Asymmetry < 1.2) Mech1->Opt Mech2->Opt Val ICH Q2(R2) Validation (Specificity, Precision, LOD/LOQ) Opt->Val

Logical workflow mapping physicochemical properties to HPLC optimization and ICH Q2(R2) validation.

References

  • DQP 1105 (4491) by Tocris, Part of Bio-Techne | Bio-Techne | [1]

  • DQP 1105 | NMDA Receptors | Tocris Bioscience | [2]

  • Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators | Journal of Medicinal Chemistry - ACS Publications | [3]

  • Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies | [4]

  • ICH guideline Q2(R2) on validation of analytical procedures | European Medicines Agency (EMA) | [5][6]

Sources

crystal structure analysis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Crystal Engineering and Structural Analysis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Executive Summary

This guide provides a comprehensive technical framework for the crystal structure analysis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid (hereafter referred to as ENP-2BA ). As a Senior Application Scientist, I have structured this analysis to guide researchers through the structural characterization of this specific chiral pyrazole derivative.

ENP-2BA represents a critical scaffold in medicinal and agrochemical chemistry, characterized by a highly functionalized pyrazole core (3-ethoxy, 4-nitro) and a chiral alpha-substituted carboxylic acid tail. This guide compares its crystallographic "performance"—defined by lattice stability, packing efficiency, and diffraction quality—against its regioisomer, 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid (ENP-4BA) , and other standard pyrazole carboxylic acids.

Methodological Comparison: ENP-2BA vs. Alternatives

The "performance" of a crystal structure in a development context refers to its physicochemical stability and the reproducibility of its solid form.

FeatureTarget: ENP-2BA (Alpha-substituted)Alternative: ENP-4BA (Gamma-substituted)Implication for Development
Chirality Chiral Center at C2 of butanoic chain.Achiral (Linear chain).ENP-2BA requires chiral resolution or crystallizes as a racemate (centrosymmetric space group).
Steric Bulk High steric hindrance near the pyrazole N1 due to the ethyl group at the alpha-position.Low steric hindrance; flexible alkyl chain.ENP-2BA is more likely to adopt a rigid, twisted conformation, potentially reducing solubility but increasing melting point.
H-Bonding Carboxylic Dimer (R²₂₍₈₎) is sterically crowded.Carboxylic Dimer (R²₂₍₈₎) is accessible.[1]ENP-2BA may form atypical catemers or solvates if the dimer formation is sterically blocked.
Crystallizability Moderate. Tendency to form oils due to rotational freedom of the ethyl group if not pure.High. Linear chains facilitate efficient packing.ENP-2BA requires slower evaporation or anti-solvent methods (e.g., EtOH/Water).

Expert Insight: The 2-position substitution in ENP-2BA introduces a "steric lock" that often forces the carboxylic acid group out of the pyrazole plane. Unlike the linear ENP-4BA, which likely packs in planar sheets, ENP-2BA is expected to crystallize in a herringbone or corrugated motif to accommodate the protruding ethyl group.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction (XRD), a self-validating crystallization protocol is required.

Phase 1: Synthesis Validation
  • Reaction: Alkylation of 3-ethoxy-4-nitro-1H-pyrazole with 2-bromobutyric acid using K₂CO₃ in DMF.

  • Critical Control Point: Ensure complete removal of the N2-isomer (a common byproduct in pyrazole alkylations). Verify purity via ¹H NMR (distinct chemical shift of the chiral proton at ~4.8-5.0 ppm).

Phase 2: Crystallization Screening (The "Solvent Matrix")

Do not rely on a single solvent. Use this polarity-gradient matrix:

  • High Polarity (H-Bond Donors): Ethanol/Methanol. Risk: Solvate formation.

  • Medium Polarity (Aprotic): Acetone/Acetonitrile. Benefit: Promotes carboxylic acid dimerization.

  • Low Polarity (Precipitant): Hexane/Toluene. Use: Vapor diffusion into Acetone solution.

Recommended Method for ENP-2BA: Slow evaporation from Ethanol:Water (80:20) . The water content discourages esterification and often aids in forming robust prisms for this class of acids.

Structural Analysis & Data Interpretation

Once a crystal is mounted, the following structural parameters must be refined.

A. Crystallographic Parameters (Expected)
  • Crystal System: Monoclinic (most common for racemic organic acids).

  • Space Group:

    
     (if racemic) or 
    
    
    
    (if enantiopure).
  • Z' (Molecules per Asymmetric Unit): Likely 1, but check for Z' > 1 if the ethyl chain shows disorder.

B. Key Geometrical Parameters

Compare these values against the "Standard" (unsubstituted pyrazole acid) to assess strain.

ParameterAtom LabelExpected Value (Å/°)Significance
N-N Bond N1–N21.34 – 1.36 ÅTypical for 1-substituted pyrazoles.
Nitro Twist C4–N(O2) torsion0 – 15°Planarity indicates conjugation; high twist (>20°) indicates steric clash with the 3-ethoxy group.
Acid H-Bond O–H···O2.62 – 2.67 ÅStrong dimerization (R²₂₍₈₎ motif).
Chiral Torsion N1–C(alpha)–C(beta)VariableDefines the projection of the ethyl tail.
C. Hydrogen Bonding Network

The primary stability driver is the Carboxylic Acid Dimer .

  • Graph Set:

    
    
    
  • Mechanism: Two molecules link via reciprocal O–H···O=C bonds.

  • Secondary Interactions: Look for weak

    
     interactions linking the dimers into ribbons.
    

Visualization of Structural Logic

The following diagrams illustrate the crystallization workflow and the expected molecular packing logic.

Diagram 1: Crystallization & Characterization Workflow

G Start Crude ENP-2BA Solvent Solvent Screening (EtOH/H2O vs Acetone) Start->Solvent Dissolve Growth Crystal Growth (Slow Evaporation) Solvent->Growth T, P Control Selection Microscopy Selection (Birefringence Check) Growth->Selection Harvest XRD Single Crystal XRD (Mo/Cu Source) Selection->XRD Mount Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Diffract

Caption: Step-by-step workflow from crude material to solved structure, emphasizing the critical screening phase.

Diagram 2: Molecular Packing Topology (Dimer Formation)

Packing MolA Molecule A (ENP-2BA) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer O-H...O (Strong) MolB Molecule B (Inverted) MolB->Dimer O-H...O (Strong) Ribbon 1D Supramolecular Ribbon Dimer->Ribbon C-H...O (Nitro)

Caption: Logical assembly of ENP-2BA molecules into stable dimers and subsequent ribbons via hydrogen bonding.

References

  • Grover, G., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative. Cambridge University Press. (Representative methodology for pyrazole acids).

  • Foces-Foces, C., et al. (2000). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. (Detailed analysis of carboxylic acid dimerization in pyrazoles).

  • ChemScene Database. (2024). Product Data: 3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine.[1][2][3] (Analogous structural data for ethoxy-nitro-pyrazoles).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (Standard software citation for refinement).

(Note: Specific crystallographic data for the exact 2-butanoic acid isomer is derived from general principles of pyrazole chemistry as direct literature on this specific isomer is currently limited in open-access repositories. The protocols above are designed to generate this missing data.)

Sources

Verifying the Blueprint of a Molecule: A Comparative Guide to Elemental Analysis of C9H13N3O5 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is paramount. Among the foundational analytical techniques, elemental analysis provides a critical checkpoint for confirming the empirical formula of a synthesized compound. This guide offers an in-depth comparison of elemental analysis by combustion with an orthogonal method, high-resolution mass spectrometry (HRMS), for the verification of C9H13N3O5 derivatives—a molecular formula suggestive of a diverse range of biologically active compounds, including nucleoside analogs and other nitrogen-containing heterocycles.

This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources. We will explore the nuances of analyzing nitrogen- and oxygen-rich compounds and present a clear, data-driven comparison to aid in the selection of the most appropriate analytical strategy.

The Unwavering Logic of Combustion Analysis

Elemental analysis by combustion is a robust and time-tested method for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The technique's enduring relevance lies in its directness and high precision.[1] The core principle is the complete combustion of a precisely weighed sample in an oxygen-rich environment, which converts the constituent elements into simple, detectable gases (CO2, H2O, and N2).[2]

The resulting gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD). The instrument is calibrated using certified standards, such as acetanilide or benzoic acid, to ensure accuracy.[3] The mass percentages of the elements are then calculated from the amount of gas produced and the initial sample weight.[4] Oxygen is typically determined by pyrolysis in a separate analysis.

A key advantage of combustion analysis is its ability to provide highly accurate and precise data on the bulk elemental composition of a sample, which is essential for confirming the empirical formula of a new compound.[5] For a new C9H13N3O5 derivative, the theoretical elemental composition serves as the benchmark against which the experimental results are compared.

Calculating the Theoretical Composition of C9H13N3O5

To assess the accuracy of experimental results, the theoretical elemental composition must first be calculated. This is based on the molecular formula and the atomic weights of the constituent elements. Using the atomic weights from the National Institute of Standards and Technology (NIST), the calculation for C9H13N3O5 is as follows:[6][7]

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

  • Oxygen (O): 5 atoms × 15.999 u = 79.995 u

Molecular Weight: 108.099 + 13.104 + 42.021 + 79.995 = 243.219 u

Theoretical Percentages:

  • %C: (108.099 / 243.219) × 100 = 44.44%

  • %H: (13.104 / 243.219) × 100 = 5.39%

  • %N: (42.021 / 243.219) × 100 = 17.28%

  • %O: (79.995 / 243.219) × 100 = 32.89%

Experimental Protocol: CHN Analysis of a C9H13N3O5 Derivative

This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of a hypothetical C9H13N3O5 derivative using a modern elemental analyzer.

Instrumentation: A CHN elemental analyzer equipped with an autosampler, a high-temperature combustion furnace, a reduction furnace, gas chromatography (GC) separation column, and a thermal conductivity detector (TCD).

Materials:

  • Test sample (C9H13N3O5 derivative), finely powdered and dried under vacuum.

  • Microanalytical standard (e.g., Acetanilide).

  • Tin capsules for solid samples.

  • High-purity helium (carrier gas) and oxygen (combustion gas).[3]

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and are conditioned according to the manufacturer's instructions.

    • Perform a leak test to ensure the integrity of the gas flow paths.[8]

    • Calibrate the instrument by analyzing 3-5 replicates of a certified standard (e.g., acetanilide). The instrument software will generate a calibration curve.

  • Sample Preparation and Weighing:

    • Using a microbalance, accurately weigh approximately 1-2 mg of the dried C9H13N3O5 derivative into a tin capsule.

    • Crumple the tin capsule to enclose the sample and remove any air.

    • Place the encapsulated sample into the autosampler.

  • Analysis:

    • Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace (typically at ~900-1000 °C) in a pure oxygen environment.

    • The sample undergoes rapid and complete combustion.

    • The resulting gases (CO2, H2O, NOx) are swept by the helium carrier gas through a reduction tube (containing copper) to convert nitrogen oxides to N2.

    • The gas mixture (CO2, H2O, N2) is then passed through a GC column to separate the individual components.

    • The separated gases are detected by the TCD, which generates a signal proportional to the concentration of each gas.

  • Data Analysis:

    • The instrument software integrates the detector signals and, using the calibration curve, calculates the mass percentages of C, H, and N in the sample.

    • Analyze the sample in triplicate to ensure reproducibility.

Visualization of the Elemental Analysis Workflow:

cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample Dried C9H13N3O5 Derivative Weighing Accurate Weighing (1-2 mg) Sample->Weighing Encapsulation Encapsulation in Tin Capsule Weighing->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion Combustion Furnace (~1000°C in O2) Autosampler->Combustion Reduction Reduction Furnace (NOx -> N2) Combustion->Reduction GC_Column Gas Chromatography Column Reduction->GC_Column TCD Thermal Conductivity Detector GC_Column->TCD Software Instrument Software TCD->Software Results Elemental Percentages (%C, %H, %N) Software->Results

Caption: Workflow for CHN elemental analysis by combustion.

Challenges in Analyzing Nitrogen- and Oxygen-Rich Compounds

The C9H13N3O5 molecular formula suggests a high content of nitrogen and oxygen, which can present challenges in combustion analysis. Heterocyclic nitrogen compounds can sometimes be difficult to combust completely, potentially leading to inaccurate results.[9] Similarly, nitro-compounds can produce large amounts of nitrogen oxides, which may not be fully reduced to N2, resulting in low nitrogen readings.[9] To mitigate these issues, modern elemental analyzers often employ features such as optimized combustion control and high-efficiency reduction reagents.[9] In some cases, adjusting the sample size or using a combustion catalyst (e.g., tungsten(VI) oxide) can aid in achieving complete combustion.

An Orthogonal Approach: High-Resolution Mass Spectrometry (HRMS)

In pharmaceutical development, employing orthogonal analytical methods—techniques that rely on different physicochemical principles—is crucial for robustly validating results. High-resolution mass spectrometry (HRMS) serves as an excellent orthogonal technique to elemental analysis for confirming a compound's molecular formula.[10][11]

Unlike combustion analysis, which determines the elemental ratios, HRMS measures the exact mass of a molecule with very high precision (typically to four or more decimal places).[12] This allows for the determination of a unique molecular formula.

Visualization of the Orthogonal Validation Logic:

Compound Synthesized C9H13N3O5 Derivative EA Elemental Analysis (Combustion) Compound->EA HRMS High-Resolution Mass Spectrometry Compound->HRMS Empirical Empirical Formula (%C, %H, %N, %O) EA->Empirical Molecular Molecular Formula (Exact Mass) HRMS->Molecular Confirmation Structural Confirmation Empirical->Confirmation Molecular->Confirmation

Sources

Safety Operating Guide

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant disposal of specialized pharmaceutical intermediates, such as 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid , is a critical operational requirement in drug development and synthetic laboratories. Because this compound features both a biologically active pyrazole core and a potentially reactive nitro group, its waste stream must be managed with rigorous adherence to Environmental Health and Safety (EHS) protocols.

As a Senior Application Scientist, I have structured this guide to provide researchers with the causal logic behind these safety protocols, ensuring that your laboratory maintains compliance, protects personnel, and prevents environmental contamination.

Hazard Profile and Causality

Before initiating any disposal protocol, it is vital to understand why specific handling procedures are required. 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid presents several distinct physicochemical hazards:

  • Nitro Group Reactivity: Compounds containing nitro (-NO₂) groups can act as oxidizing agents under specific conditions and may react exothermically when exposed to strong reducing agents or high heat.

  • Carboxylic Acid Functionality: The butanoic acid moiety imparts mild acidity, meaning the compound can react with strong bases, potentially generating heat and off-gassing if neutralized improperly in a sealed waste container.

  • Ecotoxicity: Like many substituted pyrazoles, this compound is assumed to be harmful to aquatic life. Under no circumstances should it or its rinsate be discharged into the municipal sewer system[1].

Required Personal Protective Equipment (PPE): To prevent dermal and ocular exposure during waste consolidation, operators must wear chemical-resistant gloves (nitrile, minimum 4 mil thickness), safety goggles compliant with OSHA 29 CFR 1910.133, and a standard laboratory coat. All waste transfers should be conducted within a certified chemical fume hood.

Waste Segregation Logic

The most common point of failure in laboratory waste management is improper segregation, which can lead to dangerous cross-reactions in waste carboys. The disposal pathway for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid depends entirely on its physical state and the solvent matrix it is dissolved in.

Table 1: Waste Segregation and Compatibility Matrix

Waste StateMatrix / SolventTarget Waste StreamIncompatible Mixtures (DO NOT MIX)
Solid Pure powder, crystals, or contaminated consumables (e.g., weigh boats).Solid Hazardous WasteStrong oxidizers, strong reducing agents, reactive metals.
Liquid Dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.Non-Halogenated Organic WasteNitric acid waste, heavy metal waste, aqueous base waste.
Liquid Dissolved in Dichloromethane (DCM), Chloroform, or mixed halogenated solvents.Halogenated Organic WasteAlkali metals, strong bases (e.g., NaOH solutions).
Aqueous Dissolved in water or buffer solutions.Aqueous Hazardous WasteOrganic solvents (to prevent phase separation in the carboy).

Step-by-Step Disposal Protocol

This methodology is designed as a self-validating system; each step ensures the safety and compliance of the subsequent step, aligning with standard institutional EHS guidelines[2].

Step 1: Container Selection and Preparation

  • Select an appropriately sized, chemically compatible waste container (typically High-Density Polyethylene - HDPE). Glass may be used for solid waste, but HDPE is preferred for liquids to prevent shatter hazards.

  • Ensure the container is completely empty and free of incompatible residues before use.

Step 2: Waste Consolidation

  • For Solid Waste: Carefully sweep or transfer the solid compound into the waste container using a dedicated spatula. Avoid generating airborne dust. Place contaminated weigh boats, pipette tips, and gloves into a designated solid hazardous waste bin[1].

  • For Liquid Waste: Using a funnel, slowly pour the dissolved compound into the designated liquid waste carboy (Halogenated or Non-Halogenated, per Table 1).

  • Causality Check: Never fill a liquid waste container beyond 80% capacity. This leaves adequate headspace for potential vapor expansion due to ambient temperature fluctuations.

Step 3: Labeling and Documentation

  • Immediately attach a standardized Hazardous Chemical Waste Label to the container[2].

  • Enter the accumulation start date.

  • List the full chemical name: 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid. Do not use abbreviations, acronyms, or chemical formulas [2]. If dissolved, list the solvent and the estimated concentration.

Step 4: Storage and EHS Transfer

  • Seal the container tightly with a screw-cap lid. Never leave a waste container open with a funnel resting in it.

  • Place the sealed container in a designated secondary containment tray to capture any potential leaks.

  • Store the waste in a well-ventilated satellite accumulation area, strictly segregated from strong acids, bases, and oxidizers.

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The standard end-of-life treatment for this compound is high-temperature incineration by a certified facility.

Workflow Visualization

The following diagram illustrates the logical decision tree for routing 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid into the correct institutional waste stream.

G Start Waste Generation: 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid NonHalogenated Non-Halogenated Waste Stream Solid->NonHalogenated Direct collection Halogenated Halogenated Waste Stream Liquid->Halogenated e.g., DCM, Chloroform Liquid->NonHalogenated e.g., MeOH, DMSO Labeling EHS Labeling & Secondary Containment Halogenated->Labeling NonHalogenated->Labeling Disposal Institutional EHS Pickup & Incineration Labeling->Disposal

Caption: Decision matrix for the segregation and disposal routing of nitropyrazole derivatives.

Spill Response Procedures

In the event of an accidental spill during the handling or disposal process, immediate and procedural action is required to mitigate exposure:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilation: Ensure the fume hood is operating at maximum capacity.

  • Containment (Solid Spill): Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent dust generation. Sweep up the material using a non-sparking tool and place it into a solid waste container.

  • Containment (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary spill pads). Do not use combustible materials like paper towels for large spills of reactive organics.

  • Decontamination: Wash the spill area thoroughly with soap and water after the bulk material has been removed. Collect all rinsate and absorbent materials as hazardous waste.

References

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。